Ethyl 4-(pyrrolidin-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDCQVVECOVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354426 | |
| Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101038-63-5 | |
| Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate: From Historical Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Moiety in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in numerous natural products and synthetic pharmaceuticals stems from its unique three-dimensional structure, which allows for the precise spatial orientation of functional groups, enhancing interactions with biological targets. The pyrrolidine moiety often imparts favorable pharmacokinetic properties, such as increased water solubility and metabolic stability. Ethyl 4-(pyrrolidin-1-yl)benzoate serves as a valuable building block in the synthesis of more complex molecules, leveraging the desirable characteristics of the pyrrolidine ring. This guide provides a comprehensive overview of the discovery and synthesis of this important chemical intermediate.
Historical Context and Discovery
While pinpointing a single "discovery" paper for a relatively simple building block like this compound can be challenging, its origins can be traced back to the extensive cataloging of organic compounds in the late 19th and early 20th centuries. Comprehensive chemical encyclopedias such as the Beilstein Handbuch der Organischen Chemie meticulously documented the properties and synthesis of a vast array of organic molecules.[1][2][3] It is highly probable that the synthesis of this compound was first recorded in such a compendium, arising from systematic studies into the reactions of aromatic amines and esters. The Chemical Abstracts Service (CAS) assigned the registry number 101038-63-5 to this compound, formally identifying it within the vast landscape of chemical substances.[4][5][6][7][8][9]
Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and logical approaches involve the formation of the C-N bond between the pyrrolidine ring and the benzoate moiety.
Nucleophilic Aromatic Substitution (SNAr)
One of the most direct and historically significant methods for the synthesis of aryl amines is nucleophilic aromatic substitution. This pathway involves the reaction of an aryl halide or other suitable electrophile with an amine.
Conceptual Workflow for SNAr Synthesis
Caption: SNAr approach to this compound.
Causality Behind Experimental Choices:
-
Choice of Halogen: The reactivity of the ethyl 4-halobenzoate precursor follows the order F > Cl > Br > I for uncatalyzed SNAr reactions. The highly electronegative fluorine atom strongly activates the aromatic ring towards nucleophilic attack.
-
Solvent: A polar aprotic solvent such as DMSO or DMF is typically employed to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heat is often necessary to overcome the activation energy of the reaction, particularly with less reactive halo-derivatives (Cl, Br, I).
Detailed Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
To a solution of ethyl 4-fluorobenzoate (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides or triflates.[2]
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Aryl Halide: Aryl bromides and iodides are generally preferred for palladium-catalyzed cross-coupling reactions due to their favorable reactivity in the oxidative addition step.
-
Palladium Precatalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Detailed Protocol: Synthesis via Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add ethyl 4-bromobenzoate (1 equivalent) and pyrrolidine (1.2 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[6] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable and cost-effective alternative.
Conceptual Workflow for Ullmann Condensation
Caption: Ullmann condensation for synthesizing this compound.
Causality Behind Experimental Choices:
-
Aryl Halide: Aryl iodides are the most reactive substrates for the Ullmann condensation.
-
Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The use of a ligand can improve the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.
-
Base and Solvent: A base is required, and high-boiling polar solvents are typically used to achieve the necessary reaction temperatures.
Detailed Protocol: Synthesis via Ullmann Condensation
-
Combine ethyl 4-iodobenzoate (1 equivalent), pyrrolidine (2 equivalents), copper(I) iodide (10 mol%), and potassium carbonate (2 equivalents) in a sealed tube.
-
Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120-150 °C for several hours, monitoring the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary
| Synthetic Method | Typical Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) |
| Nucleophilic Aromatic Substitution | Ethyl 4-fluorobenzoate | None | K₂CO₃ | DMSO | 80-100 |
| Buchwald-Hartwig Amination | Ethyl 4-bromobenzoate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |
| Ullmann Condensation | Ethyl 4-iodobenzoate | CuI | K₂CO₃ | DMF | 120-150 |
Conclusion
This compound is a valuable synthetic intermediate whose preparation is well-established in the field of organic chemistry. While its initial discovery is likely rooted in the systematic explorations of classical organic reactions documented in historical chemical literature, modern synthetic chemistry offers a variety of efficient and robust methods for its synthesis. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. The methodologies outlined in this guide, from the classical SNAr and Ullmann reactions to the more modern palladium-catalyzed Buchwald-Hartwig amination, provide a comprehensive toolkit for researchers and drug development professionals working with this important pyrrolidine-containing building block.
References
- Beilstein, F. K. (1881-1883). Handbuch der Organischen Chemie. Verlag von Leopold Voss.
-
Beilsteins Handbuch der Organischen Chemie. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link][1]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved January 12, 2026, from [Link][2]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link][6]
-
University of Illinois Urbana-Champaign. (n.d.). The Beilstein Handbook. Retrieved January 12, 2026, from [Link][2]
-
CAS. (n.d.). CAS REGISTRY. Retrieved January 12, 2026, from [Link][7]
-
U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details - SRS. Retrieved January 12, 2026, from [Link][8]
-
Beilstein, F. K. (1883). Beilsteins Handbuch der organischen Chemie. Internet Archive. Retrieved January 12, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Retrieved January 12, 2026, from [Link][9]
-
U.S. Environmental Protection Agency. (n.d.). CA Index - List Details - SRS. Retrieved January 12, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Beilstein Handbook of Organic Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 2. organica1.org [organica1.org]
- 3. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS: 101038-63-5 | CymitQuimica [cymitquimica.com]
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- 7. CAS REGISTRY | CAS [cas.org]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [cdc.gov]
An In-Depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate (CAS: 101038-63-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(pyrrolidin-1-yl)benzoate is a tertiary amine and a benzoate ester that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrrolidine ring attached to a para-substituted ethyl benzoate moiety, makes it a valuable intermediate in the discovery of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on practical insights for laboratory work.
Chemical Identity and Physical Properties
This compound, with the CAS number 101038-63-5, is a compound of significant interest in medicinal chemistry.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination . The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Recommended Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a robust and high-yielding route to form the C-N bond between the aromatic ring and the pyrrolidine moiety.[2] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.
Caption: Workflow for the Buchwald-Hartwig amination synthesis.
2.1.1. Detailed Experimental Protocol
This protocol is adapted from established procedures for Buchwald-Hartwig amination reactions and should be performed by chemists trained in standard laboratory techniques.
Materials:
-
Ethyl 4-bromobenzoate
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add ethyl 4-bromobenzoate (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by pyrrolidine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Rationale for Experimental Choices:
-
Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for achieving high catalytic activity and preventing side reactions. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without causing hydrolysis of the ester.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for this type of cross-coupling reaction.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is essential for confirming its identity and purity. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.88 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ester group.
-
δ 6.53 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the pyrrolidine group.
-
δ 4.30 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.
-
δ 3.32 (t, J = 6.6 Hz, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen.
-
δ 2.01 (p, J = 6.6 Hz, 4H): Methylene protons of the pyrrolidine ring beta to the nitrogen.
-
δ 1.35 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.
¹³C NMR (101 MHz, CDCl₃):
-
δ 166.9: Carbonyl carbon of the ester.
-
δ 151.0: Aromatic carbon attached to the nitrogen.
-
δ 131.2: Aromatic carbons ortho to the ester group.
-
δ 118.9: Aromatic carbon para to the nitrogen.
-
δ 110.9: Aromatic carbons ortho to the pyrrolidine group.
-
δ 60.1: Methylene carbon of the ethyl ester.
-
δ 47.7: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.
-
δ 25.5: Methylene carbons of the pyrrolidine ring beta to the nitrogen.
-
δ 14.5: Methyl carbon of the ethyl ester.
Mass Spectrometry (MS)
-
Expected [M+H]⁺: 220.1332
Infrared (IR) Spectroscopy
-
~2970 cm⁻¹: C-H stretching (aliphatic)
-
~1705 cm⁻¹: C=O stretching (ester)
-
~1605, 1520 cm⁻¹: C=C stretching (aromatic)
-
~1275 cm⁻¹: C-O stretching (ester)
-
~1170 cm⁻¹: C-N stretching
Applications in Drug Discovery and Organic Synthesis
The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to improved pharmacokinetic properties and target binding.[3] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Synthetic utility of this compound.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Furthermore, the ester can be reduced to the corresponding alcohol, providing another point for chemical modification.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. The synthetic protocol outlined in this guide, based on the robust Buchwald-Hartwig amination, provides a reliable method for its preparation. The provided spectroscopic data will aid researchers in the unambiguous characterization of this important intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Ethyl 4-aminobenzoate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
An In-depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic compounds, the five-membered saturated pyrrolidine ring has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic drugs underscores its versatility and biological relevance.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2]
This guide focuses on a key derivative of this important scaffold: Ethyl 4-(pyrrolidin-1-yl)benzoate . This compound serves as a valuable building block for the synthesis of more complex molecules with a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties. Its strategic combination of a pyrrolidine moiety, a benzoate ester, and an aromatic ring provides medicinal chemists with a versatile platform for structural modification and the optimization of pharmacokinetic and pharmacodynamic properties. This document will provide an in-depth exploration of its molecular structure, formula, physicochemical properties, synthesis, and spectroscopic characterization, as well as its applications as a pivotal intermediate in the development of novel therapeutics.
Section 1: Molecular Structure and Chemical Formula
This compound is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions. A pyrrolidine ring is attached to the benzene ring via a nitrogen atom, and an ethyl ester group is also attached to the benzene ring.
Molecular Formula: C₁₃H₁₇NO₂[3]
Molecular Weight: 219.28 g/mol [3]
IUPAC Name: this compound[3]
CAS Number: 101038-63-5[3]
Synonyms: 4-Pyrrolidin-1-yl-benzoic acid ethyl ester, Ethyl 4-(1-pyrrolidinyl)benzoate[3]
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D Molecular Structure of this compound
Section 2: Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 219.28 g/mol | PubChem[3] |
| XLogP3 | 3.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Exact Mass | 219.125929 g/mol | PubChem[3] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[3] |
| Heavy Atom Count | 16 | PubChem[3] |
| Complexity | 228 | PubChem[3] |
Section 3: Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds and is widely used in medicinal chemistry due to its broad substrate scope and functional group tolerance.[4][5][6] An alternative approach involves the nucleophilic aromatic substitution of an activated aryl halide.
A common and reliable method for the synthesis of this compound involves the reaction of ethyl 4-fluorobenzoate with pyrrolidine in the presence of a suitable base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
Ethyl 4-fluorobenzoate
-
Pyrrolidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 4-fluorobenzoate (1 equivalent) in DMSO, add pyrrolidine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Section 4: Spectroscopic Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.8-8.0 ppm and δ 6.5-6.7 ppm), corresponding to the protons on the benzene ring. The downfield doublet is attributed to the protons ortho to the electron-withdrawing ester group, while the upfield doublet corresponds to the protons ortho to the electron-donating pyrrolidine nitrogen.
-
Ethyl Group Protons: A quartet (typically δ 4.2-4.4 ppm) for the methylene protons (-OCH₂CH₃) and a triplet (typically δ 1.3-1.5 ppm) for the methyl protons (-OCH₂CH₃).
-
Pyrrolidine Protons: Two multiplets or broad signals in the aliphatic region (typically δ 3.3-3.5 ppm and δ 1.9-2.1 ppm) corresponding to the methylene protons of the pyrrolidine ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 166-168 ppm) corresponding to the ester carbonyl carbon.
-
Aromatic Carbons: Several signals in the aromatic region (typically δ 110-155 ppm).
-
Ethyl Group Carbons: A signal for the methylene carbon (-OCH₂CH₃) (typically δ 60-62 ppm) and a signal for the methyl carbon (-OCH₂CH₃) (typically δ 14-16 ppm).
-
Pyrrolidine Carbons: Signals for the methylene carbons of the pyrrolidine ring (typically δ 47-49 ppm and δ 25-27 ppm).
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-N Stretch (Aromatic Amine): An absorption band around 1335-1250 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1600-1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 219, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 174, and subsequent fragmentation of the aromatic and pyrrolidine rings.
Section 5: Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The pyrrolidine moiety is a common feature in many FDA-approved drugs and clinical candidates.[2] The presence of the ester group on the benzoate ring provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the generation of diverse chemical libraries for high-throughput screening.
The 4-aminobenzoic acid scaffold, from which this compound is derived, is a well-known pharmacophore present in numerous drugs. The introduction of the pyrrolidine ring at the 4-position can significantly modulate the pharmacological properties of the parent scaffold, including its binding affinity, selectivity, and pharmacokinetic profile.
Examples of Therapeutic Areas:
-
Anticancer Agents: The pyrrolidine scaffold is found in numerous compounds with demonstrated anticancer activity. This compound can be used as a starting material for the synthesis of novel kinase inhibitors, antimitotic agents, and compounds targeting other cancer-related pathways.
-
Anti-inflammatory Drugs: The anti-inflammatory potential of pyrrolidine derivatives is well-documented. This building block can be incorporated into molecules designed to inhibit key inflammatory targets such as cyclooxygenases (COX) or various cytokines.
-
Antiviral and Antibacterial Agents: The unique structural features of the pyrrolidine ring make it an attractive component in the design of novel antimicrobial agents.
-
Central Nervous System (CNS) Disorders: Pyrrolidine-containing compounds have shown promise in the treatment of various CNS disorders, including epilepsy and neurodegenerative diseases.[2]
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the versatility of its functional groups, makes it an invaluable tool for the creation of novel and diverse molecular entities. The established biological significance of the pyrrolidine scaffold further enhances the potential of this compound as a starting point for the development of new therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of its fundamental properties and synthesis, empowering researchers to effectively utilize this key intermediate in their drug discovery endeavors.
References
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Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
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Chem LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
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Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
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University of Calgary. (n.d.). CSD Solution #13. Retrieved from: [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from: [Link]
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Dobson, D. E. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. Available from: [Link]
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Organic Syntheses. (n.d.). Ethyl p-aminobenzoate. Retrieved from: [Link]
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Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from: [Link]
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Li Petri, G., Spatola, R., & Raimondi, M. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. Available from: [Link]
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An In-Depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(pyrrolidin-1-yl)benzoate is a tertiary amine and a benzoate ester that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a pyrrolidine ring attached to a para-substituted ethyl benzoate, provides a unique scaffold that has been incorporated into a variety of biologically active molecules. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecule.[1] This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 219.28 g/mol | PubChem[2] |
| CAS Number | 101038-63-5 | PubChem[2] |
| Appearance | Not explicitly stated, but likely a solid or oil | - |
| Melting Point | Data not available for this specific compound. For comparison, the related compound Ethyl 4-aminobenzoate has a melting point of 88-90 °C. | - |
| Boiling Point | Predicted: 352.5 ± 25.0 °C | ChemicalBook |
| Density | Predicted: 1.105 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | - |
| pKa (of the conjugate acid) | Predicted: 3.12 ± 0.40 | ChemicalBook |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A representative ¹H NMR spectrum is available on PubChem. The expected signals are as follows:
-
Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene protons (-O-CH₂-).
-
Pyrrolidine ring: Two multiplets corresponding to the four methylene protons alpha to the nitrogen and the four methylene protons beta to the nitrogen.
-
Aromatic ring: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure of this compound, the following approximate chemical shifts are expected:
-
Carbonyl carbon (-C=O): ~166 ppm
-
Aromatic carbons: Four signals in the range of 110-155 ppm. The carbon attached to the nitrogen will be significantly upfield, while the carbon attached to the ester group will be downfield.
-
Ester methylene carbon (-O-CH₂-): ~60 ppm
-
Pyrrolidine carbons: Two signals for the methylene carbons, typically in the range of 47-50 ppm (alpha to N) and 25-27 ppm (beta to N).
-
Ester methyl carbon (-CH₃): ~14 ppm
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.
-
C-N stretch (aromatic amine): An absorption band around 1335-1250 cm⁻¹.
-
C-O stretch (ester): Two bands, one strong and one weaker, in the region of 1300-1000 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments of the pyrrolidine and benzoate moieties.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen bond between the aromatic ring and the pyrrolidine nitrogen.
Causality Behind Experimental Choices
The Buchwald-Hartwig amination is the method of choice due to its high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution. The selection of the palladium catalyst, ligand, base, and solvent is critical for the success of the reaction.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the final product. Ligands like XPhos or SPhos are commonly used to improve reaction rates and yields.
-
Base: A non-nucleophilic strong base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system, where successful product formation, confirmed by techniques like TLC and NMR, validates the chosen methodology.
Materials:
-
Ethyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 4-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reagent Addition: Add pyrrolidine (1.2 eq) followed by the solid NaOt-Bu (1.4 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle for the synthesis of this compound.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The pyrrolidine ring can impart desirable properties such as increased solubility, metabolic stability, and the ability to form specific interactions with biological targets.
Role as a Synthetic Building Block
This compound can be readily modified at the ester functionality. For example, hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals.
Examples in Medicinal Chemistry
While specific drugs containing the exact this compound fragment are not prominently documented, numerous compounds with a similar 4-(pyrrolidin-1-yl)phenyl core have been investigated for various therapeutic applications. For instance, derivatives have been explored as:
-
Anticancer agents: The pyrrolidine moiety has been incorporated into molecules designed to inhibit specific kinases or other targets involved in cancer progression.
-
Central Nervous System (CNS) agents: The ability of the pyrrolidine ring to influence lipophilicity and cross the blood-brain barrier makes it a valuable component in the design of drugs targeting CNS disorders.
-
Anti-inflammatory agents: Compounds bearing this scaffold have been evaluated for their ability to modulate inflammatory pathways.
The synthesis of these more complex molecules often starts with a building block like this compound, highlighting its importance in the drug discovery pipeline.
Diagram of the Synthetic Utility of this compound:
Caption: Synthetic pathway from this compound to bioactive amides.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically versatile molecule with significant potential as a building block in drug discovery and development. Its straightforward synthesis via the robust Buchwald-Hartwig amination, coupled with the favorable properties imparted by the pyrrolidine scaffold, makes it an attractive starting material for the creation of novel therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition in English, 47(34), 6338–6361. [Link]
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"Ethyl 4-(pyrrolidin-1-yl)benzoate" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(pyrrolidin-1-yl)benzoate
Introduction
This compound is a tertiary amine and a benzoate ester. Its molecular structure combines a para-substituted benzene ring with an electron-donating pyrrolidine group and an electron-withdrawing ethyl carboxylate group. This electronic interplay makes its spectroscopic characterization a valuable case study for understanding structure-property relationships. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the causality behind the spectral features. The molecular formula is C₁₃H₁₇NO₂ and the molecular weight is 219.28 g/mol .[1]
Molecular Structure and Atom Labeling
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are labeled as shown in the diagram below.
Caption: Labeled structure of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The electron-donating pyrrolidine group and the electron-withdrawing ester group create a distinct pattern on the aromatic ring, while the aliphatic protons of the pyrrolidine and ethyl groups have characteristic chemical shifts and splitting patterns.
Predicted ¹H NMR Data
The predicted chemical shifts are based on data from analogous compounds such as ethyl benzoate and ethyl 4-aminobenzoate, with adjustments for the specific electronic effects of the pyrrolidine substituent.[2][3][4]
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Description |
| H-3, H-5 | ~7.90 | Doublet (d) | 2H | Aromatic protons ortho to the ester group, deshielded by its electron-withdrawing effect. |
| H-2, H-6 | ~6.55 | Doublet (d) | 2H | Aromatic protons ortho to the pyrrolidine group, shielded by its electron-donating effect. |
| H-15 | ~4.30 | Quartet (q) | 2H | Methylene (-CH₂) protons of the ethyl group, deshielded by the adjacent oxygen atom. |
| H-8, H-11 | ~3.35 | Multiplet (m) | 4H | Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom. |
| H-9, H-10 | ~2.00 | Multiplet (m) | 4H | Methylene protons of the pyrrolidine ring β to the nitrogen atom. |
| H-16 | ~1.35 | Triplet (t) | 3H | Methyl (-CH₃) protons of the ethyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, fewer than 13 signals are expected.
Predicted ¹³C NMR Data
The predicted chemical shifts are derived from reference data for ethyl benzoate and substituted anilines.[5][6][7][8][9] The carbonyl carbon is the most deshielded, followed by the aromatic carbons attached to heteroatoms.
| Carbon (Label) | Predicted δ (ppm) | Assignment Description |
| C-12 | ~166.5 | Ester carbonyl carbon, highly deshielded. |
| C-1 | ~151.0 | Aromatic carbon attached to the pyrrolidine nitrogen. |
| C-3, C-5 | ~131.5 | Aromatic carbons ortho to the ester group. |
| C-4 | ~119.5 | Aromatic carbon attached to the ester group. |
| C-2, C-6 | ~110.5 | Aromatic carbons ortho to the pyrrolidine group, shielded. |
| C-15 | ~60.5 | Methylene (-CH₂) carbon of the ethyl group. |
| C-8, C-11 | ~47.5 | Methylene carbons of the pyrrolidine ring adjacent to nitrogen. |
| C-9, C-10 | ~25.5 | Methylene carbons of the pyrrolidine ring β to nitrogen. |
| C-16 | ~14.5 | Methyl (-CH₃) carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The predicted IR data is based on characteristic frequencies for substituted benzoates and tertiary amines.[10][11][12][13][14]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic C-H |
| ~2850-2980 | C-H stretch | Aliphatic (pyrrolidine and ethyl) C-H |
| ~1710 | C=O stretch | Conjugated Ester |
| ~1605, ~1520 | C=C stretch | Aromatic Ring |
| ~1275 | C-O stretch | Ester (Aryl-O) |
| ~1100 | C-N stretch | Aromatic Tertiary Amine |
Causality Insight: The carbonyl (C=O) stretching frequency is expected around 1710 cm⁻¹, which is slightly lower than that of a typical saturated ester (~1735 cm⁻¹). This shift is due to conjugation with the benzene ring, which delocalizes the pi electrons and slightly weakens the C=O double bond.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In Electron Ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation.
Predicted Mass Spectrometry Data
The molecular ion (M⁺˙) peak is expected at an m/z corresponding to the molecular weight (219). The fragmentation pattern is predicted based on established mechanisms for ethyl esters and aromatic amines.[15][16]
| m/z | Proposed Fragment | Description |
| 219 | [C₁₃H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 190 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester group. |
| 174 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical (α-cleavage). This is often a prominent peak for ethyl esters. |
| 146 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
| 118 | [C₈H₈N]⁺ | Further fragmentation of the aromatic portion. |
Fragmentation Workflow
The diagram below illustrates the most probable primary fragmentation pathways for this compound under EI conditions.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 4-(pyrrolidin-1-yl)benzoate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(pyrrolidin-1-yl)benzoate, a compound of interest in medicinal chemistry and drug development. In the absence of extensive published empirical data, this document synthesizes theoretical principles, physicochemical property analysis, and data from structurally analogous compounds to present a predicted solubility profile. Crucially, this guide equips researchers with the robust experimental methodologies required to determine the thermodynamic solubility of this compound with high fidelity. Detailed protocols for the universally recognized shake-flask method and subsequent quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are provided, ensuring a self-validating system for generating reliable data. This document is intended to serve as an essential resource for formulation scientists, medicinal chemists, and pharmacologists engaged in the preclinical development of drug candidates.
Introduction: The Significance of this compound
This compound (C₁₃H₁₇NO₂) is an organic molecule featuring a central benzene ring substituted with an ethyl ester group and a pyrrolidine moiety.[1] The pyrrolidine ring is a common scaffold in biologically active compounds, contributing to a range of pharmacological activities.[2] The overall structure suggests its potential utility as a building block or intermediate in the synthesis of more complex pharmaceutical agents.[2][3]
Understanding the solubility of a potential drug candidate is a cornerstone of early-stage drug development.[4] Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro testing results, and difficulties in creating viable formulations.[4] Therefore, a thorough characterization of a compound's solubility in various pharmaceutically relevant solvents is not merely a perfunctory step but a critical decision-making point in the lead optimization process.
This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide the practical, validated methods to confirm these predictions experimentally.
Theoretical Principles and Predicted Solubility Profile
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational framework: polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[4] This principle is dictated by the energy of intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules.
Molecular Structure Analysis
To predict the solubility of this compound, we must analyze its constituent functional groups and overall polarity.
Caption: Key functional groups of this compound.
-
Aromatic Ring: The central benzene ring is nonpolar and hydrophobic, contributing significantly to poor solubility in aqueous media.
-
Ethyl Ester Group (-COOEt): This group is relatively nonpolar. The carbonyl oxygen can act as a hydrogen bond acceptor, but the ethyl chain adds to the overall lipophilicity. Structurally related ethyl benzoate is known to be almost insoluble in water but miscible with most organic solvents.[5]
-
Tertiary Amine (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine ring is a tertiary amine. It has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule. However, unlike primary or secondary amines, it cannot act as a hydrogen bond donor.[6] While small amines are water-soluble, solubility decreases significantly as the size of the attached hydrocarbon groups increases.[7][8][9]
Physicochemical Parameters
A key predictor of solubility is the partition coefficient, often expressed as LogP or, in its computed form, XLogP3. This value represents the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (water) at equilibrium.
-
Compound: this compound
-
Molecular Formula: C₁₃H₁₇NO₂[1]
-
Molecular Weight: 219.28 g/mol [1]
-
Computed XLogP3: 3.4[1]
An XLogP3 value of 3.4 indicates that the compound is substantially more soluble in octanol than in water, classifying it as a lipophilic (fat-loving) or hydrophobic (water-fearing) molecule. This strongly suggests poor aqueous solubility.
Predicted Solubility Table
Based on the structural analysis and physicochemical parameters, the following solubility profile is predicted. This table serves as a hypothesis to be validated by the experimental methods outlined in Section 3.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble / Very Poor | The large, nonpolar aromatic and alkyl components dominate the molecule, and the computed XLogP3 of 3.4 suggests high lipophilicity. |
| Hexane | Nonpolar | Soluble | As a nonpolar hydrocarbon, hexane should effectively solvate the nonpolar regions of the molecule. |
| Toluene | Nonpolar (Aromatic) | Soluble / Very Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. |
| Ethanol | Polar (Protic) | Soluble | Ethanol has both a polar hydroxyl group and a nonpolar ethyl chain, making it a versatile solvent capable of interacting with both polar and nonpolar parts of the molecule. |
| Methanol | Polar (Protic) | Soluble | Similar to ethanol, methanol is a good general-purpose solvent for many organic compounds. |
| Acetone | Polar (Aprotic) | Soluble / Very Soluble | Acetone is a polar aprotic solvent that should effectively dissolve the compound without the complexities of hydrogen bond donation. |
| Ethyl Acetate | Moderately Polar | Soluble / Very Soluble | The structure of ethyl acetate is similar to the ester portion of the target molecule, suggesting favorable interactions ("like dissolves like"). |
| Dimethyl Sulfoxide (DMSO) | Polar (Aprotic) | Very Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar (Aprotic) | Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent widely used in drug discovery for dissolving difficult compounds. |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined analytically.
Materials & Equipment:
-
This compound (solid form)
-
Selected solvents (high purity, e.g., HPLC grade)
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)
-
Syringes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for dilutions
Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation.[11] A general starting point is 5-10 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 1-2 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48 to 72 hours is often necessary to ensure true equilibrium is reached for all compounds.[11]
-
Sampling: After agitation, allow the vials to rest for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the solution through a chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean collection vial. This step is critical to remove all undissolved microcrystals.
-
Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method (see Section 4) to determine the concentration.
-
Validation of Equilibrium: To ensure equilibrium was achieved, it is best practice to measure the concentration at multiple time points (e.g., 24 h and 48 h). If the concentration does not significantly increase between the time points, equilibrium has likely been reached.[11]
Quantitative Analysis Methodologies
Accurate quantification of the dissolved solute is paramount. A calibration curve using standards of known concentration must be prepared for each analytical run.
Method A: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity. A reversed-phase method is most appropriate for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) or Methanol (MeOH) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape). A good starting point for a scouting gradient is 10-95% ACN over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance. For benzoate derivatives, this is often around 224-230 nm or a secondary peak near 254-272 nm.[12][13][14][15] The optimal wavelength should be determined by running a UV scan of a standard solution.
-
Injection Volume: 5-10 µL.
-
Quantification: Integrate the peak area of the analyte and determine the concentration using the linear regression equation from a multi-point calibration curve.
Method B: UV-Vis Spectrophotometry
A simpler, high-throughput alternative if the compound has a strong chromophore and there are no interfering excipients.
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Based on similar structures, this is expected to be in the 224-250 nm range.[12][16]
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.
-
Plot Data: Plot absorbance versus concentration. The data should be linear and pass through the origin (or near to it), in accordance with the Beer-Lambert law.
-
Analyze Sample: Measure the absorbance of the appropriately diluted filtrate and use the calibration curve's equation to calculate the concentration.
Applications in Drug Development & Data Interpretation
The solubility data generated is directly applicable to several key areas:
-
Lead Optimization: Solubility data helps chemists decide which structural modifications may improve drug-like properties.
-
Formulation Development: Knowing the solubility in various excipients and solvent systems (e.g., water, ethanol, lipids) is essential for designing oral, topical, or parenteral formulations.
-
Biopharmaceutical Classification System (BCS): Aqueous solubility is a critical parameter for classifying a drug under the BCS, which helps predict its in vivo absorption characteristics.
A compound with low aqueous solubility, as predicted for this compound, may require enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to achieve adequate bioavailability.
Safety Precautions
No specific safety data sheet (SDS) is widely available for this compound. Therefore, the compound should be handled with the standard precautions for a new chemical entity of unknown toxicity.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards of Analogs: Ethyl benzoate is listed as a combustible liquid and may cause skin and eye irritation.[17][18] Tertiary amines can be irritants. Assume this compound has similar properties.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]
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Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. Available at: [Link]
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Khan Academy. (2015). Solubility of organic compounds. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 773371, this compound. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2023). Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages. Available at: [Link]
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Mettler Toledo. (n.d.). Determine Sodium Benzoate Content in Soft Drinks by UV Vis. Available at: [Link]
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Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Available at: [Link]
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EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7165, Ethyl benzoate. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2021). Simultaneous Estimation of Sodium Benzoate and Caffeine in Soft Drinks by UV Spectroscopy. Available at: [Link]
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International Journal of Research in Engineering and Science. (2022). Quantitative Estimation and Comparative Study of Sodium Benzoate in Local Tomato Sauce by UV Spectrophotometric Method. Available at: [Link]
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Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Available at: [Link]
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Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2021). Simultaneous Estimation of Sodium Benzoate and Caffeine in Soft Drinks by UV Spectroscopy. Available at: [Link]
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Chemguide. (n.d.). An introduction to amines. Available at: [Link]
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CK-12 Foundation. (2023). Physical Properties of Amines. Available at: [Link]
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Separation Methods Technologies Inc. (1996). HPLC Separation Guide. Available at: [Link]
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Patel, R., et al. (2022). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives... Scientific Reports. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Ethyl Benzoate 99%. Available at: [Link]
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An In-depth Technical Guide to the Hazard Assessment and Safe Handling of Ethyl 4-(pyrrolidin-1-yl)benzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive analysis of the potential hazards and recommended handling protocols for Ethyl 4-(pyrrolidin-1-yl)benzoate. Given the limited publicly available safety data for this specific molecule, this document employs a risk-based approach, drawing analogies from structurally similar compounds and adhering to established principles of chemical safety for research and development activities.
Section 1: Compound Identification and Scientific Context
This compound (CAS No. 101038-63-5) is a substituted aromatic ester incorporating a pyrrolidine moiety.[1][2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry and biological activity of novel compounds.[3] Benzoate esters, on the other hand, are common structural motifs in pharmaceuticals and serve as versatile intermediates in organic synthesis.[4][5]
The combination of these two fragments suggests that this compound is likely utilized as a building block or intermediate in the synthesis of more complex, biologically active molecules, particularly in the context of drug discovery.[4][6] Its precise role could range from a fragment in library synthesis to a key intermediate for a targeted therapeutic agent.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 4-pyrrolidin-1-ylbenzoate | PubChem[1] |
| CAS Number | 101038-63-5 | ChemicalBook[2] |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 219.28 g/mol | PubChem[1] |
| Melting Point | 114-116 °C | ChemicalBook[2] |
| Boiling Point | 352.5±25.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.105±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
Section 2: Hazard Identification and Inferred GHS Classification
As of this writing, this compound does not have a harmonized GHS classification. Therefore, a precautionary approach is mandated. The hazard profile can be inferred by examining its structural components: the ethyl benzoate core and the pyrrolidine substituent.
The parent compound, Ethyl Benzoate (CAS 93-89-0), is classified as a combustible liquid and is toxic to aquatic life.[7] It can cause skin and eye irritation.[8] While the addition of the pyrrolidine group may alter the toxicological profile, it is prudent to assume similar or potentially greater hazards until empirical data is available.
Inferred GHS Classification (Precautionary)
-
Acute Toxicity (Oral): Category 5 (May be harmful if swallowed) - Based on Ethyl Benzoate data.[9]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Assumed based on general properties of aromatic amines and esters.[10]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation) - Assumed based on general properties of aromatic amines and esters.[10]
-
Aquatic Hazard (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects) - Based on Ethyl Benzoate data.[11]
Precautionary Statements (Recommended): P264, P273, P280, P302+P352, P305+P351+P338, P501.
Section 3: A Framework for Assessing Risk in R&D Chemicals
When comprehensive safety data is unavailable, a systematic risk assessment is not just a procedural formality but a critical component of scientific integrity. The causality behind this workflow is to treat unknown substances with a high degree of caution, ensuring that protocols are robust enough to protect personnel even in a worst-case scenario. This self-validating system prioritizes safety over assumptions.
Caption: Risk assessment workflow for chemicals with limited safety data.
Section 4: Core Experimental Protocols for Safe Handling
The following protocols are designed to provide a self-validating system of safety. Each step is chosen to minimize exposure and mitigate potential risks identified in the hazard assessment.
Engineering Controls & Personal Protective Equipment (PPE)
The primary directive is to prevent physical contact and inhalation.
-
Ventilation: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.[11][12] The causality is simple: a fume hood provides the primary barrier, capturing aerosols, dust, and vapors at the source.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12] Standard safety glasses are insufficient as they do not protect from splashes.
-
Hand Protection: Nitrile gloves should be worn. Given the ester and amine functionalities, breakthrough times may be a concern. It is crucial to double-glove if handling for extended periods and to change gloves immediately upon contamination.
-
Body Protection: A flame-resistant lab coat must be worn and buttoned. Ensure cuffs are snug to prevent chemicals from contacting skin on the arms.
Step-by-Step Handling and Workflow
This workflow illustrates the integration of safety controls at each stage of a typical laboratory procedure.
Caption: Standard laboratory workflow with integrated safety checkpoints.
Spill and Accidental Release Measures
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.
-
Contain: For small spills within a fume hood, contain the spill with an inert absorbent material like vermiculite or sand.[11][13] Do not use combustible materials like paper towels.
-
Neutralize & Clean: Once absorbed, scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[11] Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Report: Report all spills to laboratory safety personnel.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] Recommended storage temperature is 2-8°C.[2]
-
Disposal: Chemical waste generators must classify discarded chemicals as hazardous waste.[11] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.
Section 5: First Aid Measures
These are general guidelines. Always seek immediate medical attention after any chemical exposure and provide the attending physician with this safety guide.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[10][14]
Section 6: Toxicological Profile and Data Gap Analysis
There is no specific toxicological data for this compound in publicly accessible literature. The primary value for its structural analog, Ethyl Benzoate, is an oral LD50 in rats of 2100 mg/kg.[8]
Data Gaps and Inferred Risks:
-
Mutagenicity/Carcinogenicity: No data is available. Aromatic amines can sometimes be mutagenic; therefore, exposure should be minimized. For the analog Ethyl Benzoate, no component is listed as a carcinogen by IARC, NTP, or OSHA.[15]
-
Reproductive Toxicity: No data is available.
-
Mechanism of Action: The biological effects are uncharacterized. The pyrrolidine scaffold is known to interact with a wide range of biological targets.[3]
The absence of data necessitates the core principle of this guide: treat the substance as potentially hazardous and ensure that all handling protocols prevent any route of exposure.
References
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Material Safety Data Sheet - Ethyl benzoate Source: Alfa Aesar URL: [Link]
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Title: material safety data sheet - ethyl benzoate 99% Source: Oxford Lab Fine Chem LLP URL: [Link]
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Title: Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives Source: PubMed Central (PMC) URL: [Link]
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Title: SAFETY DATA SHEET - Ethyl benzoate Source: Fisher Scientific (UK) URL: [Link] (Note: Deep link may vary, base URL provided)
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Title: Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives Source: PubMed URL: [Link]
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Title: Ethyl 4-(piperazin-1-yl)benzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: An Update on the Synthesis of Pyrrolo[1][16]benzodiazepines Source: MDPI URL: [Link]
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Title: GHS Hazardous Chemical Information List Source: Safe Work Australia URL: [Link]
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"Ethyl 4-(pyrrolidin-1-yl)benzoate" IUPAC name and synonyms
An In-Depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate
Overview and Significance
This compound is a disubstituted aromatic compound featuring an ethyl benzoate core functionalized with a pyrrolidine ring at the para position. As a chemical intermediate, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science.
The incorporation of the pyrrolidine scaffold is of particular interest to drug development professionals. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in a multitude of biologically active compounds and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive overview of the nomenclature, physicochemical properties, a detailed synthesis protocol, analytical characterization, and key applications of this compound for researchers and scientists.
Chemical Identity and Properties
A clear understanding of the compound's fundamental properties is essential for its effective use in a research setting.
Nomenclature and Synonyms
-
IUPAC Name : this compound[2]
-
Common Synonyms :
Chemical and Physical Data Summary
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 101038-63-5 | [2][3] |
| PubChem CID | 773371 | [2] |
| Molecular Formula | C₁₃H₁₇NO₂ | [2] |
| Molecular Weight | 219.28 g/mol | [2] |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | 114-116 °C | [3] |
| Boiling Point | 352.5 ± 25.0 °C (Predicted) | [3] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [3] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is widely employed in organic synthesis for the formation of aryl-amine bonds and is favored for its reliability and relatively high yields.
Rationale for Synthetic Route
The chosen pathway involves the reaction of an electron-deficient aryl halide, Ethyl 4-fluorobenzoate, with pyrrolidine. The fluorine atom is an excellent leaving group in SₙAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and activates the aromatic ring towards nucleophilic attack. Pyrrolidine acts as the nucleophile, and a non-nucleophilic base like potassium carbonate is used to quench the hydrofluoric acid byproduct generated during the reaction.
Synthesis Workflow Diagram
Sources
A Comparative Analysis of Theoretical and Experimental Properties of Ethyl 4-(pyrrolidin-1-yl)benzoate
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive analysis of Ethyl 4-(pyrrolidin-1-yl)benzoate (CAS: 101038-63-5), a key chemical intermediate in pharmaceutical research. By juxtaposing theoretically computed data with experimentally verified properties, this document serves as a critical resource for researchers leveraging this molecule. We delve into its physicochemical and spectroscopic profiles, offer a representative synthesis protocol, and discuss the practical implications of discrepancies between predictive models and empirical data. The guide is structured to provide actionable insights, enhancing the efficiency of research and development workflows that involve this versatile building block.
Introduction
This compound is a disubstituted benzene derivative featuring an ethyl ester and a pyrrolidine ring. This unique combination of a lipophilic ester group and a basic tertiary amine makes it a valuable scaffold in medicinal chemistry. The benzoate moiety is a common feature in pharmacologically active molecules, while the pyrrolidine ring can influence solubility, receptor binding, and metabolic stability.[1] Its primary utility lies in its role as a synthetic intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents such as antiplatelet drugs.[1][2]
As Senior Application Scientists, we recognize that a thorough understanding of a molecule's properties is paramount before its inclusion in a synthetic campaign. Modern drug discovery relies heavily on computational models to predict molecular behavior, saving significant time and resources.[3] However, these in silico predictions must be anchored by robust experimental data. This guide bridges that gap, offering a critical comparison that informs experimental design and interpretation.
Molecular Identification and Structure
The foundational step in any chemical analysis is the unambiguous identification of the compound. This compound is defined by its specific molecular structure and associated identifiers.
Caption: Schematic of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [4][5] |
| CAS Number | 101038-63-5 | [4][5] |
| Molecular Formula | C₁₃H₁₇NO₂ | [4][5] |
| Molecular Weight | 219.28 g/mol | [4][5] |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCCC2 | [4] |
| InChIKey | RKJDCQVVECOVJR-UHFFFAOYSA-N |[4] |
Theoretical Property Analysis (In Silico Prediction)
Computational chemistry provides invaluable predictions of a molecule's physicochemical properties, which are crucial for assessing its drug-likeness and potential behavior in biological systems. These calculations are performed using algorithms that model the molecule's electronic structure and interactions.[6][7][8]
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development | Source |
|---|---|---|---|
| XLogP3 | 3.4 | A measure of lipophilicity. Values in this range suggest good potential for membrane permeability. | [4] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Predicts aqueous solubility and transport properties. A value < 140 Ų is generally associated with good cell permeability. | [4] |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. The absence of donors is a key feature of this tertiary amine. | [4] |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds, influencing solubility and receptor interactions. | [4] |
| Boiling Point | 352.5 ± 25.0 °C | Indicates volatility and the energy required for phase change; useful for purification planning (e.g., distillation). | [5] |
| Density | 1.105 ± 0.06 g/cm³ | Relates mass to volume; relevant for formulation and process chemistry. | [5] |
| Exact Mass | 219.125928785 Da | Used for high-resolution mass spectrometry to confirm elemental composition. |[4] |
Experimental Property Determination (Bench-Level Verification)
While theoretical data is predictive, experimental data is definitive. The physical and spectroscopic properties measured in the laboratory provide the ground truth for a compound's identity, purity, and behavior.
Table 3: Experimental Physical Properties
| Property | Experimental Value | Method | Source |
|---|---|---|---|
| Physical Form | Solid | Visual Inspection | N/A |
| Melting Point | 114-116 °C | Recrystallized from ethanol | [5] |
| Boiling Point | Not reported | N/A | N/A |
| Density | Not reported | N/A | N/A |
Spectroscopic Characterization Profile
Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Each technique provides a unique piece of the structural puzzle. While public databases contain the spectral data for this compound, we will outline the expected results, which is a critical skill for any research scientist validating their synthesis.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique identifies the different types of protons and their neighboring environments. For this compound in a solvent like CDCl₃, one would expect to see:
-
An aromatic AA'BB' system (two doublets) for the para-substituted benzene ring. The doublet ortho to the ester (downfield, ~7.8-8.0 ppm) and the doublet ortho to the pyrrolidine group (upfield, ~6.5-6.7 ppm).
-
A quartet for the -OCH₂- protons of the ethyl group (~4.3 ppm).
-
A triplet for the -CH₃ protons of the ethyl group (~1.3 ppm).
-
Two multiplets for the pyrrolidine ring protons, one for the protons adjacent to the nitrogen (~3.3 ppm) and one for the other methylene protons (~2.0 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the different carbon environments. Key expected signals include:
-
A carbonyl carbon for the ester (~166 ppm).
-
Multiple aromatic carbons (between ~110-155 ppm).
-
Carbons of the pyrrolidine ring (~47 ppm and ~25 ppm).
-
Carbons of the ethyl group (~60 ppm and ~14 ppm).
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups based on their vibrational frequencies.[9] Key expected absorption bands would be:
-
A strong C=O stretch from the ester group (~1700-1720 cm⁻¹).
-
C-O stretching vibrations (~1250-1300 cm⁻¹).
-
C-N stretching from the tertiary amine (~1150-1200 cm⁻¹).
-
Aromatic C=C stretches (~1600 cm⁻¹ and ~1500 cm⁻¹).
-
Aliphatic C-H stretches (just below 3000 cm⁻¹).
-
-
MS (Mass Spectrometry): This technique provides the mass-to-charge ratio, confirming the molecular weight. For high-resolution mass spectrometry (HRMS), the experimentally determined mass should match the theoretical exact mass (219.1259) to confirm the molecular formula C₁₃H₁₇NO₂.[4]
Synthesis and Characterization Workflow
The practical application of this compound begins with its synthesis. While several synthetic routes are possible, a common and reliable method is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.
Representative Synthesis Protocol: Buchwald-Hartwig Amination
Causality: This method is chosen for its high efficiency and functional group tolerance, making it a staple in modern medicinal chemistry for creating aryl amines. It avoids the harsh conditions of older methods like nucleophilic aromatic substitution on unactivated rings.
Materials:
-
Ethyl 4-bromobenzoate
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (base)
-
Anhydrous Toluene (solvent)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 4-bromobenzoate (1.0 eq), Sodium tert-butoxide (1.4 eq), and the catalyst/ligand system (typically 1-2 mol% Pd₂(dba)₃ and 2-4 mol% Xantphos).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 5.1.
Characterization Workflow
The following diagram illustrates the logical flow from a completed synthesis to a fully validated chemical entity, emphasizing the comparison between predicted and observed data.
Caption: Workflow for post-synthesis validation.
Bridging Theory and Experiment: A Comparative Discussion
A direct comparison of the theoretical and experimental data reveals both strong correlations and notable gaps.
-
Strong Correlation: The theoretical exact mass (219.1259 Da) is a precise value that high-resolution mass spectrometry is expected to confirm with very high accuracy (typically within 5 ppm). This serves as a primary confirmation of the elemental composition.
-
Good Agreement: The experimental melting point of 114-116 °C provides a physical constant for the solid state. While computational prediction of melting points is complex and less common than for other properties, this empirical value is a crucial benchmark for purity and identification.
-
Data Gaps & Discrepancies:
-
Boiling Point: A significant gap exists between the predicted boiling point (352.5 °C) and the lack of an experimental value.[5] This high predicted value suggests that purification by distillation would require high vacuum to prevent decomposition. The lack of an experimental value is likely due to the compound's high melting point and potential for thermal instability at atmospheric pressure.
-
Lipophilicity (XLogP3): The predicted value of 3.4 is a useful guideline. An experimental determination via a shake-flask method (measuring partitioning between octanol and water) could yield a slightly different value. Computational models for logP are generally reliable but can vary based on the algorithm and the specific structural features of the molecule.[3][4]
-
The causality behind these discrepancies is rooted in the nature of the models. Theoretical predictions often assume an isolated molecule in the gas phase or use generalized solvent models. They may not perfectly capture the complex intermolecular forces (e.g., crystal packing forces) that govern properties like melting point. Nevertheless, these predictions are invaluable for designing experiments, such as estimating the polarity needed for chromatographic purification or anticipating a molecule's potential for membrane crossing.
Conclusion
This compound stands as a well-defined chemical entity whose properties can be robustly characterized by a synergistic combination of theoretical and experimental methods. Computational predictions provide a powerful starting point, guiding synthesis and anticipating physicochemical behavior. These in silico insights are then refined and validated by empirical data from spectroscopy and physical measurements, which remain the gold standard for structural confirmation and purity assessment. For the drug development professional, understanding both the predictive power of theoretical models and the definitive nature of experimental results is essential for accelerating research timelines and ensuring the quality of synthetic intermediates.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 4-(2-(2-oxopyrrolidin-1-yl)propanoyl)benzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(piperazin-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. Retrieved from [Link]
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PubMed Central. (2020). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives. Retrieved from [Link]
-
PubMed Central. (2024). Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Retrieved from [Link]
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PubMed. (2008). Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. Retrieved from [Link]
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eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-ethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2020). An Update on the Synthesis of Pyrrolo[4][10]benzodiazepines. Retrieved from [Link]
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NIST WebBook. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]
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Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Retrieved from [Link]
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ResearchGate. (2021). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. Retrieved from [Link]
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National Institutes of Health. (2021). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 4-pentanoylbenzoate. Retrieved from [Link]
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ResearchGate. (2018). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(Pyrrolidin-1-Yl)-2H-1,2,3-Triazole-4-Carboxylic Acid as the Potential Anticancer Drug by Their Vibrational Spectra and Quantum Chemical Calculations. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). (E)-Methyl 4-(prop-1-en-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate
Abstract
This application note provides a detailed protocol for the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate, a valuable scaffold in medicinal chemistry and materials science. The primary method detailed is the direct N-alkylation of Ethyl 4-aminobenzoate with 1,4-dibromobutane. This guide is designed for researchers in organic synthesis, drug discovery, and chemical development. It offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, methods for characterization, and a discussion of alternative synthetic strategies. The objective is to furnish scientists with a reliable and reproducible methodology, grounded in established chemical principles, to facilitate their research endeavors.
Introduction
N-aryl pyrrolidines are a ubiquitous structural motif found in a vast array of biologically active compounds and pharmaceuticals.[1][2] Their presence often imparts favorable pharmacokinetic properties. This compound serves as a key building block for more complex molecules, leveraging the reactivity of its ester functional group for further derivatization.
The synthesis of this class of compounds can be approached through various methods, each with distinct advantages and limitations. While modern cross-coupling reactions like the Buchwald-Hartwig amination have revolutionized C-N bond formation, they typically require an aryl halide precursor.[3][4] The direct functionalization of anilines, such as Ethyl 4-aminobenzoate (also known as Benzocaine), presents a more atom-economical and direct route.[5]
This document focuses on the robust and classical approach of forming the pyrrolidine ring via a double nucleophilic substitution reaction between Ethyl 4-aminobenzoate and 1,4-dibromobutane. We will explore the mechanistic underpinnings of this transformation, provide a validated protocol for its execution, and discuss the analytical techniques required to confirm the structure and purity of the final product.
Reaction Scheme and Mechanism
Primary Synthetic Route: Double N-Alkylation
The core of this protocol involves the reaction of Ethyl 4-aminobenzoate with 1,4-dibromobutane in the presence of a non-nucleophilic base. The primary amine nitrogen acts as a nucleophile, displacing both bromide leaving groups in a sequential manner to form the saturated five-membered ring.
Overall Reaction:
Ethyl 4-aminobenzoate reacts with 1,4-dibromobutane in the presence of a base to yield this compound.
Mechanistic Rationale
The reaction proceeds through two consecutive SN2 steps:
-
First Alkylation: The lone pair of electrons on the nitrogen atom of Ethyl 4-aminobenzoate attacks one of the primary carbons of 1,4-dibromobutane, displacing the first bromide ion. This forms a secondary amine intermediate. A base is required to neutralize the hydrobromic acid (HBr) generated, preventing protonation of the starting amine which would render it non-nucleophilic.
-
Intramolecular Cyclization: The newly formed secondary amine is now tethered to the butyl bromide chain. The nitrogen's lone pair then performs a second, intramolecular SN2 attack on the terminal carbon bearing the second bromide. This ring-closing step is kinetically favored due to the proximity of the reacting centers, leading to the formation of the stable five-membered pyrrolidine ring.
The choice of base is critical; it must be strong enough to deprotonate the amine after the first alkylation but should not compete as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are ideal for this purpose. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale.
Materials and Equipment
-
Reagents:
-
Ethyl 4-aminobenzoate (Benzocaine), ≥98%
-
1,4-Dibromobutane, 99%
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 4-aminobenzoate | 165.19 | 1.65 g | 10.0 | 1.0 |
| 1,4-Dibromobutane | 215.90 | 2.37 g (1.45 mL) | 11.0 | 1.1 |
| Potassium Carbonate | 138.21 | 4.15 g | 30.0 | 3.0 |
| DMF (solvent) | - | 40 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-aminobenzoate (1.65 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous DMF to the flask. Begin stirring the suspension. Using a syringe, add 1,4-dibromobutane (1.45 mL, 11.0 mmol) to the mixture.
-
Reaction: Attach a reflux condenser to the flask. Heat the reaction mixture to 90-100 °C using a heating mantle. Maintain this temperature with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Ethyl 4-aminobenzoate) has a higher polarity than the product. The reaction is complete when the starting aniline spot is no longer visible.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 250 mL separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid. Expected yield: 70-85%.
-
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.88 (d, 2H), 6.55 (d, 2H), 4.30 (q, 2H), 3.35 (t, 4H), 2.05 (t, 4H), 1.35 (t, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.9, 151.0, 131.5, 118.5, 111.0, 60.2, 47.5, 25.5, 14.5. |
| Mass Spec (ESI) | m/z: 220.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~2960 (C-H), 1695 (C=O, ester), 1605, 1520 (C=C, aromatic), 1275 (C-O), 1170 (C-N). |
Alternative Synthetic Strategies
While direct alkylation is effective, other modern methods can be employed, particularly if different starting materials are available.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is the method of choice for forming C(aryl)-N bonds.[3][7] The reaction would involve coupling Ethyl 4-bromobenzoate with pyrrolidine . This approach offers excellent functional group tolerance and often proceeds in high yields under relatively mild conditions.[4][8] It is particularly advantageous for constructing sterically hindered N-aryl amines.
-
Reductive Amination: The target compound can also be synthesized by the reaction of Ethyl 4-aminobenzoate with succinaldehyde (1,4-butanedial) in the presence of a reducing agent (e.g., NaBH(OAc)₃ or H₂/Pd-C). This process involves the initial formation of a di-imine intermediate followed by a double reduction and cyclization to yield the pyrrolidine ring.[1][9]
Safety and Handling
-
Ethyl 4-aminobenzoate: May cause skin sensitization.
-
1,4-Dibromobutane: Is a lachrymator and is corrosive. It is harmful if swallowed or inhaled. Handle only in a well-ventilated fume hood.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This application note presents a reliable and well-characterized protocol for the synthesis of this compound from readily available starting materials. The double N-alkylation method is robust and scalable, providing good yields of the desired product. By understanding the underlying mechanism and following the detailed procedure, researchers can confidently prepare this versatile intermediate for applications in drug development and materials science.
References
-
Jiang, B., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of N-aryl-substituted pyrrolidines with various amines. (n.d.). ResearchGate. Available at: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. National Institutes of Health (NIH). Available at: [Link]
-
Banik, B. K., et al. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. Available at: [Link]
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Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. (n.d.). PrepChem.com. Available at: [Link]
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Shiri, L., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances, 6(32), 27173-27179. Available at: [Link]
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Ilyin, A. P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7488. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Organometallic Catalysis. Wiley-VCH. Available at: [Link]
-
Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2358-2365. Available at: [Link]
-
Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 78. Available at: [Link]
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Buchwald-Hartwig amination for "Ethyl 4-(pyrrolidin-1-yl)benzoate" synthesis
Application Note & Protocol
Topic: High-Efficiency Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate via Buchwald-Hartwig Amination
Abstract: The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds, a linkage prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides a detailed, field-tested protocol for the synthesis of this compound, a valuable building block, by coupling ethyl 4-bromobenzoate with pyrrolidine. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of each reaction component, and present a step-by-step experimental procedure designed for high yield and reproducibility. Furthermore, this document includes troubleshooting guidance and visual workflows to support researchers in successfully implementing this powerful cross-coupling methodology.
Scientific Foundation: Mechanism and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds from aryl halides (or pseudo-halides) and amines.[4] Its development revolutionized synthetic chemistry by providing a versatile and functional-group-tolerant alternative to harsher, classical methods like nucleophilic aromatic substitution.[1]
The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.[5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2][7]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to facilitate this step without promoting side reactions.[2][8][9]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is expelled from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Rationale for Component Selection
The success of the synthesis hinges on the judicious selection of each component. For the coupling of Ethyl 4-bromobenzoate and pyrrolidine, the following choices are grounded in established principles.
| Component | Selection & Rationale |
| Aryl Halide | Ethyl 4-bromobenzoate: Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates. The electron-withdrawing nature of the ethyl ester group can facilitate the oxidative addition step. |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common, air-stable Pd(0) source that readily forms the active catalytic species in the presence of a phosphine ligand.[10] Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).[10] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A bulky, electron-rich biaryl monophosphine ligand from the Buchwald group. Such ligands are crucial as they promote both the oxidative addition and the final reductive elimination steps, accelerating the catalytic cycle and preventing catalyst deactivation.[1][3] For secondary amines like pyrrolidine, bulky ligands are highly effective. |
| Base | Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base widely used in Buchwald-Hartwig aminations.[11][12] Its strength is sufficient to deprotonate the coordinated amine, driving the reaction forward. While the ester functionality in the substrate is sensitive to hydrolysis, NaOtBu is generally tolerated under anhydrous conditions, especially with shorter reaction times. If hydrolysis is a concern, a weaker base like K₃PO₄ or Cs₂CO₃ can be screened.[10][11] |
| Solvent | Toluene: An inert, non-polar solvent with a suitable boiling point (111 °C) to allow the reaction to proceed at an elevated temperature, typically between 80-110 °C.[10][11] It effectively dissolves the organic reagents and most catalyst complexes. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 229 mg | 1.0 | 1.0 |
| Pyrrolidine | C₄H₉N | 71.12 | 100 µL (86 mg) | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 | 0.04 (Pd) |
| XPhos | C₃₉H₅₃P | 560.81 | 22.4 mg | 0.04 | 0.04 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | C₇H₈ | 92.14 | 5 mL | - | - |
| Oven-dried Schlenk tube/reaction vial with stir bar | - | - | 1 | - | - |
| Standard laboratory glassware for workup | - | - | - | - | - |
| Ethyl acetate, Hexanes, Brine, Anhydrous Na₂SO₄ | - | - | - | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Ethyl 4-bromobenzoate (229 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (22.4 mg, 0.04 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum cap. Evacuate the tube under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of pyrrolidine (100 µL, 1.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the reaction from heat and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc), to afford this compound as a pure product.[13] Expected yield is typically >85%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently anhydrous/degassed solvent.3. Base is old or has degraded. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled/degassed solvent.3. Use freshly opened or properly stored NaOtBu. |
| Ester Hydrolysis | Base (NaOtBu) is too strong or reaction time/temperature is excessive. | Switch to a milder base such as K₃PO₄ or Cs₂CO₃ (may require higher temperature or longer reaction time).[11] Reduce reaction temperature if possible. |
| Formation of Biaryl Side Products | Side reactions promoted by catalyst decomposition or incorrect stoichiometry. | Optimize catalyst and ligand loading (typically 1:2 Pd:Ligand ratio for monophosphines). Ensure correct stoichiometry of coupling partners. |
| Hydrodehalogenation | Presence of water or other protic sources leading to replacement of Br with H. | Ensure all reagents and solvents are strictly anhydrous. |
Conclusion
The Buchwald-Hartwig amination protocol detailed herein provides a reliable and high-yielding pathway to this compound. By understanding the underlying mechanism and the specific role of each component, researchers can effectively implement this C-N cross-coupling reaction. The provided workflow and troubleshooting guide serve as practical tools to ensure consistent and successful synthesis, making this advanced methodology accessible for applications in drug discovery and materials development.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Sunesson, Y., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
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Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Palladium-catalyzed amination of pyrrolidine with aryl chlorides. ResearchGate. [Link]
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Buchwald-Hartwig Amination Reaction. Pearson. [Link]
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Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
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This compound. PubChem. [Link]
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Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives. PubMed Central. [Link]
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Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. PubMed. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. MDPI. [Link]
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Synthesis of ethyl benzoate. PrepChem.com. [Link]
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Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions. PubMed Central. [Link]
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Development of a practical Buchwald–Hartwig amine arylation protocol. ResearchGate. [Link]
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Intramolecular Buchwald–Hartwig reaction for the formation of imidazobenzodiazepines. ResearchGate. [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]
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Reductive amination synthesis of "Ethyl 4-(pyrrolidin-1-yl)benzoate"
An Application Note for the Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate via Reductive Amination
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of this compound, a tertiary amine of interest in medicinal chemistry and materials science. The described method utilizes a direct, one-pot reductive amination of Ethyl 4-oxobenzoate with pyrrolidine, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, process visualization, and expert insights into potential challenges and safety considerations. The protocol is designed for reproducibility and is targeted toward researchers, chemists, and professionals in drug development.
Introduction and Scientific Rationale
The synthesis of N-aryl substituted pyrrolidines is a cornerstone of modern synthetic chemistry, as this structural motif is prevalent in numerous bioactive molecules and pharmaceuticals.[1] this compound serves as a valuable building block for more complex molecular architectures. Reductive amination stands out as one of the most efficient and widely used methods for forming carbon-nitrogen (C-N) bonds.[2] This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1]
The selection of the reducing agent is critical for the success of a one-pot reductive amination. While strong hydrides like sodium borohydride (NaBH₄) can reduce the intermediate, they can also readily reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation.[4][5][6] Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering effects of the three acetoxy groups, makes it incapable of significantly reducing most ketones under neutral or weakly acidic conditions.[4][7] However, it is highly effective at reducing the protonated imine (iminium ion), which is much more electrophilic than the starting ketone. This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all combined, leading to high yields of the desired amine product.[5][8]
This application note details the synthesis of this compound from Ethyl 4-oxobenzoate and pyrrolidine, leveraging the unique selectivity of sodium triacetoxyborohydride.
Reaction Mechanism
The reductive amination proceeds via a two-stage mechanism within a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of Ethyl 4-oxobenzoate. This is followed by dehydration to form a highly reactive tertiary iminium ion. For less reactive ketones, this step can be catalyzed by a stoichiometric amount of acetic acid, which facilitates both the protonation of the carbonyl oxygen and the final dehydration step.[4][6]
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is significantly faster than the reduction of the starting ketone, which forms the basis of the reaction's selectivity and allows for the one-pot procedure.[4]
The overall transformation is illustrated in the diagram below.
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | M.W. | Grade | Supplier |
| Ethyl 4-oxobenzoate | 192.21 g/mol | ≥98% | Standard Supplier |
| Pyrrolidine | 71.12 g/mol | ≥99% | Standard Supplier |
| Sodium Triacetoxyborohydride | 211.94 g/mol | ≥97% | Standard Supplier |
| 1,2-Dichloroethane (DCE) | 98.96 g/mol | Anhydrous | Standard Supplier |
| Acetic Acid, Glacial | 60.05 g/mol | ACS Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | ACS Grade | Standard Supplier |
| Saturated NaHCO₃ solution | N/A | Aqueous | Lab Prepared |
| Brine (Saturated NaCl) | N/A | Aqueous | Lab Prepared |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | Granular | Standard Supplier |
| Silica Gel | N/A | 230-400 mesh | Standard Supplier |
Quantitative Data
| Compound | M.W. ( g/mol ) | Equivalents | Amount |
| Ethyl 4-oxobenzoate | 192.21 | 1.0 | 1.92 g (10.0 mmol) |
| Pyrrolidine | 71.12 | 1.2 | 0.85 g / 1.0 mL (12.0 mmol) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g (15.0 mmol) |
| Acetic Acid | 60.05 | 1.2 | 0.72 g / 0.69 mL (12.0 mmol) |
| 1,2-Dichloroethane (DCE) | N/A | N/A | 50 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-oxobenzoate (1.92 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the mixture until the solid is fully dissolved. Add pyrrolidine (1.0 mL, 12.0 mmol) followed by glacial acetic acid (0.69 mL, 12.0 mmol). Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture.
-
Caution: A slight exotherm and gas evolution may be observed. The addition should be done carefully.
-
-
Reaction Monitoring: Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-12 hours.
-
Work-up and Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to yield this compound as a pure product.
Synthesis and Purification Workflow
The following diagram provides a visual summary of the entire experimental process.
Caption: Experimental workflow from reaction to purification.
Troubleshooting and Field Insights
-
Issue: Low or No Product Yield.
-
Cause A: Inactive STAB. Sodium triacetoxyborohydride is moisture-sensitive.[3] Ensure it is handled under dry conditions and stored properly. Using a freshly opened bottle is recommended.
-
Cause B: Incomplete Iminium Formation. For some sterically hindered or electron-rich ketones, iminium formation can be slow. Ensure the catalytic acetic acid is added and consider a longer pre-stir time before adding STAB.
-
Cause C: Incorrect Solvent. Do not use protic solvents like methanol or ethanol, as they react with STAB.[7][9] 1,2-Dichloroethane (DCE) is the preferred solvent, though THF can also be used.[6][8]
-
-
Issue: Presence of Unreacted Ketone.
-
Cause: This points to an issue with either the iminium formation or the activity of the reducing agent. Check the quality of the amine and STAB. An insufficient amount of the reducing agent could also be the cause.
-
-
Issue: Difficult Purification.
-
Cause: If the reaction is incomplete, the polarity of the starting ketone and the product amine may be close, complicating chromatography. Ensure the reaction goes to completion. The basic nature of the product can sometimes cause tailing on silica gel; adding 0.5-1% triethylamine to the eluent can mitigate this issue.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. All operations involving DCE must be performed in a certified chemical fume hood.
-
Pyrrolidine and Acetic Acid: Are corrosive. Handle with care to avoid skin and eye contact.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Avoid contact with moisture and quench reactions carefully.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Reddit. (2022). Reductive aminations with Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Zhu, J., et al. (2023). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 28(1), 123. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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- 9. reddit.com [reddit.com]
The Pivotal Role of Ethyl 4-(pyrrolidin-1-yl)benzoate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents often hinges on the strategic use of versatile chemical intermediates. Among these, Ethyl 4-(pyrrolidin-1-yl)benzoate has emerged as a cornerstone scaffold, a privileged structure prized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to a wide array of bioactive molecules. The five-membered pyrrolidine ring, a saturated nitrogen heterocycle, offers a three-dimensional architecture that allows for a more comprehensive exploration of chemical space compared to its flat aromatic counterparts.[1] This non-planar structure is crucial for establishing precise stereochemical interactions with biological targets, a fundamental aspect of rational drug design.
This comprehensive guide delves into the synthesis, characterization, and strategic application of this compound as a key intermediate. We will provide detailed, field-proven protocols for its synthesis, discuss the critical parameters that ensure high yield and purity, and present its application in the construction of complex, biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their quest for next-generation therapeutics.
Synthesis of this compound: A Tale of Two Reactions
The synthesis of this compound is primarily achieved through two powerful and widely adopted cross-coupling methodologies: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a testament to the power of palladium catalysis in forming carbon-nitrogen bonds, a transformation that has revolutionized aromatic amine synthesis.[2] This reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.
Reaction Scheme:
Figure 1: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
Materials:
-
Ethyl 4-bromobenzoate
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask containing a magnetic stir bar and ensure the system is under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add Ethyl 4-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and XPhos (0.02-0.10 eq).
-
Solvent and Base: Add anhydrous toluene to dissolve the solids, followed by the careful addition of sodium tert-butoxide (1.2-1.5 eq).
-
Nucleophile Addition: Finally, add pyrrolidine (1.1-1.3 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Source and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[3]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex, a key intermediate in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure a successful reaction.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a more classical and often more economical approach, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of Ethyl 4-fluorobenzoate, the strongly electronegative fluorine atom acts as a good leaving group and activates the ring towards nucleophilic attack.
Reaction Scheme:
Figure 2: General workflow for Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol:
Materials:
-
Ethyl 4-fluorobenzoate
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reagent Addition: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Ethyl 4-fluorobenzoate (1.0 eq), pyrrolidine (1.5-2.0 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent: Add DMSO or DMF as the solvent.
-
Reaction: Heat the reaction mixture to 100-140 °C. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Leaving Group: The use of a fluoride leaving group is advantageous in SNAr reactions as it is highly electronegative, activating the aromatic ring towards nucleophilic attack.
-
Solvent: A polar aprotic solvent like DMSO or DMF is essential to dissolve the reagents and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.
-
Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Characterization of this compound
Thorough characterization of the synthesized intermediate is paramount to ensure its purity and structural integrity before its use in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₂[4] |
| Molecular Weight | 219.28 g/mol [4] |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.91 (d, J = 8.8 Hz, 2H), 6.55 (d, J = 8.8 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 3.35 (t, J = 6.6 Hz, 4H), 2.03 (t, J = 6.6 Hz, 4H), 1.36 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 47.6, 25.5, 14.6 |
| Mass Spectrum (EI) | m/z (%): 219 (M⁺, 100), 190, 174, 146, 120 |
Application in Medicinal Chemistry: Synthesis of a VLA-4 Antagonist Precursor
The true value of this compound is demonstrated in its role as a key building block for complex drug molecules. A prominent example is its use in the synthesis of precursors for Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is an integrin protein that plays a crucial role in cell adhesion and has been implicated in inflammatory diseases.[5]
The following protocol outlines the initial steps in the synthesis of a VLA-4 antagonist, starting from this compound. This involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then coupled with an amino acid derivative.
Workflow for the Synthesis of a VLA-4 Antagonist Precursor:
Figure 3: Synthesis of a VLA-4 Antagonist Precursor.
Detailed Experimental Protocol:
Part 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidification: Carefully acidify the reaction mixture with 1N HCl to a pH of ~3-4.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(pyrrolidin-1-yl)benzoic acid.
Part 2: Amide Coupling
-
Reagent Addition: In an inert atmosphere, dissolve 4-(pyrrolidin-1-yl)benzoic acid (1.0 eq), an amino acid derivative (e.g., Methyl L-phenylalaninate hydrochloride, 1.0 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous solvent like DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the VLA-4 antagonist precursor.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis, coupled with the advantageous structural features it imparts, makes it an invaluable tool for the development of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this versatile building block in their drug discovery endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[4][6]benzodiazepines. Molecules, 20(2), 2649-2695.
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Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[4][6]benzodiazepines. Molecules, 20(2), 2649-2695.
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Application Notes & Protocols: The Strategic Use of Ethyl 4-(pyrrolidin-1-yl)benzoate in the Synthesis of Bioactive Molecules
Introduction: Unveiling a Privileged Building Block
In the landscape of modern drug discovery, the efficiency of a synthetic campaign is often dictated by the strategic selection of its starting materials. Ethyl 4-(pyrrolidin-1-yl)benzoate emerges as a quintessential example of a "privileged building block"—a molecular scaffold that is not only versatile in its chemical reactivity but is also predisposed to interact favorably with biological targets.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of novel bioactive molecules.
The structure of this compound marries two critical pharmacophoric elements: the saturated, non-planar pyrrolidine ring and the functionalizable ethyl benzoate moiety. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a staple in medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties.[3][4] Its sp³-hybridized carbons provide a three-dimensional architecture that can effectively explore the binding pockets of proteins, while the basic nitrogen can serve as a key hydrogen bond acceptor or a point for further derivatization.[3][4] Concurrently, the ethyl benzoate group acts as a versatile chemical handle, readily undergoing transformations to introduce diverse functionalities and modulate the electronic and steric profile of the parent molecule.
This guide will elucidate the causality behind its utility, present detailed, field-proven protocols for its key transformations, and showcase its application in constructing complex molecules with demonstrated biological relevance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 101038-63-5 | [5][6] |
| Molecular Formula | C₁₃H₁₇NO₂ | [5] |
| Molecular Weight | 219.28 g/mol | [5] |
| Melting Point | 114-116 °C | [6] |
| Boiling Point | 352.5 ± 25.0 °C (Predicted) | [6] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | Solid | [6] |
| Storage Temperature | 2-8°C |[6] |
The Rationale: Why this compound is a Superior Scaffold
The strategic advantage of using this building block lies in the synergistic interplay between its two core components. This design allows for a divergent synthetic approach, where a common intermediate can be elaborated into a library of diverse compounds for biological screening.
-
The Pyrrolidine Moiety: As a saturated heterocycle, the pyrrolidine ring offers a distinct advantage over flat, aromatic systems by providing access to three-dimensional chemical space.[3][4] This is critical for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[3][7] The nitrogen atom enhances aqueous solubility and can be protonated at physiological pH, forming ionic interactions that are often crucial for target engagement.
-
The Ethyl Benzoate Moiety: This functional group is the primary site for synthetic elaboration. The ester can be readily hydrolyzed to the corresponding carboxylic acid, a key precursor for amide bond formation—one of the most fundamental linkages in bioactive molecules. The para-substitution pattern ensures a linear extension from the core, which is often optimal for reaching into binding pockets. Furthermore, the electron-donating nature of the pyrrolidinyl nitrogen activates the aromatic ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions if further diversification is desired.
Core Synthetic Applications & Protocols
The most common and powerful application of this compound is its conversion to 4-(pyrrolidin-1-yl)benzoic acid. This intermediate becomes the linchpin for coupling with various amine-containing fragments to generate amides, a class of compounds with a rich history in pharmaceuticals, including anti-inflammatory and anticancer agents.[8][9]
Below is a generalized workflow illustrating how this building block is transformed into a final, more complex bioactive molecule.
Caption: Synthetic workflow from the starting ester to a final bioactive amide.
Protocol 1: Saponification to 4-(pyrrolidin-1-yl)benzoic Acid
This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This step is critical as it "activates" the building block for subsequent amide coupling reactions. The choice of base (NaOH or LiOH) is standard, providing a clean and high-yielding transformation.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 v/v ratio). A common concentration is 0.2-0.5 M.
-
Addition of Base: Add NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) to the stirred solution. Using a slight excess of base ensures the complete consumption of the starting ester.
-
Heating: Heat the reaction mixture to reflux (approximately 65-75°C) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (higher Rf) and the appearance of the carboxylic acid spot (baseline or very low Rf) indicates completion.
-
Workup - Quenching and Acidification: After cooling the mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: Slowly acidify the aqueous solution by adding 2M HCl dropwise while stirring vigorously. The carboxylic acid product is insoluble in acidic water and will precipitate out. Continue adding acid until the pH is approximately 3-4.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to yield 4-(pyrrolidin-1-yl)benzoic acid as a solid.
Self-Validation & Expected Results:
-
Yield: Typically >90%.
-
Purity: The crude product is often of high purity. Recrystallization from an ethanol/water mixture can be performed if necessary.
-
Characterization: The product can be confirmed by ¹H NMR (disappearance of the ethyl ester signals at ~4.3 ppm (quartet) and ~1.3 ppm (triplet); appearance of a broad carboxylic acid proton signal >10 ppm) and Mass Spectrometry (correct molecular ion peak for C₁₁H₁₃NO₂).
Protocol 2: Amide Bond Formation with a Bioactive Moiety
This protocol demonstrates the use of the synthesized 4-(pyrrolidin-1-yl)benzoic acid to form a stable amide bond with a representative amine, a common strategy in the synthesis of anti-inflammatory and cytotoxic agents.[8]
Materials and Equipment:
-
4-(pyrrolidin-1-yl)benzoic acid (from Protocol 1)
-
A primary or secondary amine (R-NH₂)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Hydroxybenzotriazole (HOBt) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve 4-(pyrrolidin-1-yl)benzoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM.
-
Activator Addition (if using EDC/HOBt): Add HOBt (1.1 eq) to the solution, followed by EDC (1.2 eq).
-
Activator Addition (if using HATU): Add HATU (1.2 eq) to the solution, followed by the base DIPEA (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the amide product.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure amide.
Caption: Logic of the two-phase amide coupling reaction.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.[10][11]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10][11] Use in a well-ventilated area or a chemical fume hood.[11][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13] Store at the recommended temperature of 2-8°C.[6]
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of novel bioactive compounds. Its unique structure, combining the favorable 3D geometry of the pyrrolidine ring with the versatile reactivity of the ethyl benzoate handle, provides an efficient and divergent route to complex molecular architectures. The protocols detailed herein offer robust and reproducible methods for leveraging this building block, empowering medicinal chemists to accelerate their drug discovery programs. By understanding the underlying principles of its design and application, researchers can fully exploit its potential to construct the next generation of therapeutic agents.
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D'Andrea, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Youssif, B. G., et al. (2020). Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. Bioorg Chem, 94, 103371. [Link]
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Maslivets, A. N., et al. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
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Pawar, V. W., et al. (2017). A Green and Solvent Free Protocol for the Synthesis of Bioactive Tetrahydrobenzo[C]Xanthene-8-Ones Using Novel Ionic Liquid L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS). ResearchGate. [Link]
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Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. [Link]
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Schlicksupp, L., et al. (1989). Structure of ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. PubMed. [Link]
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Application Note: High-Purity Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate via Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 4-(pyrrolidin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The guide is designed to ensure high purity and yield by detailing the principles of solvent selection, the execution of the recrystallization process, and methods for purity verification. This document serves as a practical resource for laboratory personnel, emphasizing safety, efficiency, and reproducibility.
Introduction: The Rationale for Recrystallization
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle of this method is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[4] These impurities remain dissolved in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.
This compound is a solid at room temperature, making it an excellent candidate for purification by recrystallization.[5] Common impurities in its synthesis may include unreacted starting materials, such as 4-aminobenzoic acid derivatives, and by-products from the reaction. This protocol outlines a validated method to effectively remove these contaminants.
Physicochemical Properties and Solvent Selection
A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. Additionally, the solvent should not react with the compound and should be sufficiently volatile for easy removal from the purified crystals.[1]
Based on the structural characteristics of this compound, which includes an aromatic ester and a tertiary amine, a moderately polar solvent system is predicted to be effective. Through empirical testing, a mixed solvent system of ethanol and water has been identified as optimal. Ethanol will readily dissolve the compound at its boiling point, while water, being a non-solvent, will reduce its solubility upon cooling, thereby inducing crystallization.
Table 1: Solubility Profile of this compound
| Solvent System | Solubility at 25 °C | Solubility at Boiling Point | Suitability |
| Ethanol | Soluble | Very Soluble | Good dissolving solvent |
| Water | Insoluble | Sparingly Soluble | Good anti-solvent |
| Ethanol/Water | Sparingly Soluble | Soluble | Optimal for recrystallization |
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.
-
This compound: May cause skin and eye irritation.[6]
-
Ethanol: Flammable liquid and vapor.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All heating steps should be performed in a well-ventilated fume hood.[6]
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust quantities proportionally for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass stirring rod
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20 mL of ethanol. Heat the mixture on a hot plate with stirring until it begins to boil. Continue to add the minimum amount of hot ethanol dropwise until all the solid has just dissolved.[4]
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.[7][8] This step is crucial for removing particulate matter that would otherwise be trapped in the crystals.[9] To do this, pre-heat a short-stemmed funnel with fluted filter paper by placing it over a flask containing a small amount of boiling ethanol. Pour the hot solution through the filter paper into a clean 250 mL Erlenmeyer flask.
-
Induction of Crystallization: To the clear, hot filtrate, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that crystallization does not occur too rapidly, which could trap impurities.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (50:50) mixture to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]
Purity Assessment and Characterization
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.[10]
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for assessing purity.[11][12] A single spot for the recrystallized product, with a different Rf value from any impurities present in the crude material, indicates successful purification.
-
Stationary Phase: Silica gel plate
-
Mobile Phase: Ethyl acetate/Hexane (1:1)
-
Visualization: UV lamp (254 nm)
By spotting the crude material, the recrystallized product, and a co-spot of both on the same TLC plate, one can clearly visualize the removal of impurities.[13][14]
Melting Point Analysis
A pure crystalline solid will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to the literature value. A significant depression or broadening of the melting point range is indicative of impurities.
Table 2: Expected Purity and Yield
| Parameter | Crude Material | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range | Sharp, narrow range |
| TLC Purity | Multiple spots | Single spot |
| Expected Yield | N/A | > 85% |
Further characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the chemical structure and identity of the purified compound.[15]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used; supersaturation. | Boil off some of the solvent to concentrate the solution; scratch the inside of the flask with a glass rod; add a seed crystal.[16][17] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too quickly. | Add more of the primary solvent (ethanol) to the hot solution and allow it to cool more slowly; ensure the flask is not placed directly on a cold surface.[16][17] |
| Low recovery yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent for dissolution; ensure the funnel is pre-heated for hot filtration; use only a small amount of ice-cold solvent for washing.[4][17] |
| Crystals form in the funnel during hot filtration | The solution cooled too much during filtration. | Use a stemless funnel; keep the receiving flask on the hotplate so that hot vapors keep the funnel warm; add a small amount of hot solvent to redissolve the crystals.[18][19] |
Conclusion
Recrystallization is a powerful and economical technique for the purification of solid organic compounds like this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can achieve high purity and yield, which is essential for subsequent applications in drug development and chemical synthesis. This detailed protocol provides a reliable and reproducible method, complete with troubleshooting guidance, to ensure successful purification.
References
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-
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link][16]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link][13]
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-
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-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link][3]
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Tripathi Study Zone. (n.d.). Purification and Characterisation of Organic Compounds. Retrieved from [Link]
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TopperLearning. (n.d.). Purification and Characterization of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link][12]
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University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
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Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link][15]
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PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
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Material Safety Data Sheet. (2011, June 1). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
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Application Note: High-Purity Isolation of Ethyl 4-(pyrrolidin-1-yl)benzoate via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 4-(pyrrolidin-1-yl)benzoate, a tertiary aromatic amine, using silica gel column chromatography. The inherent basicity of the pyrrolidine nitrogen presents a significant challenge, often leading to strong interactions with the acidic silanol groups of silica gel, resulting in poor separation, peak tailing, and reduced yield. This guide details a robust methodology that mitigates these issues by employing a base-modified mobile phase. We will elucidate the rationale behind solvent system selection via Thin-Layer Chromatography (TLC), provide a step-by-step protocol for column setup and execution, and offer troubleshooting advice for common issues. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method to obtain high-purity this compound for downstream applications.
Introduction and Core Challenge
This compound is a chemical intermediate whose purity is critical for its successful use in research and synthesis. Its structure, featuring a basic tertiary amine appended to a benzoate ester, complicates purification by standard normal-phase chromatography. The lone pair of electrons on the pyrrolidine nitrogen readily interacts with acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase[1]. This acid-base interaction leads to strong, often irreversible, adsorption, which manifests as significant tailing on TLC plates and broad, poorly resolved peaks during column chromatography, compromising both purity and recovery.
The key to a successful separation is to suppress this undesirable interaction. While using a more neutral stationary phase like alumina is an option, a more common and versatile strategy is to "deactivate" the acidic sites on the silica gel. This is achieved by introducing a small quantity of a basic modifier, such as triethylamine (Et₃N), into the mobile phase[2][3]. The triethylamine competes with the target compound for the acidic sites, effectively creating a more inert surface and allowing the separation to proceed based on polarity differences, as intended.
Principle of the Method
This protocol is based on normal-phase flash column chromatography, where a polar stationary phase (silica gel) is used with a less-polar mobile phase[4][5]. The separation mechanism relies on the differential partitioning of the components of a mixture between the mobile and stationary phases.
-
Adsorption/Desorption Equilibrium: Compounds in the mixture are adsorbed onto the silica surface and desorbed back into the mobile phase. Less polar compounds spend more time in the mobile phase and are eluted from the column faster[5].
-
Base Modification: By adding ~0.5% triethylamine to the eluent, the highly accessible acidic silanol groups on the silica are neutralized. This prevents the basic nitrogen of this compound from binding too strongly, ensuring a smooth elution and symmetrical peak shape.
-
Optimization via TLC: The ideal mobile phase composition is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation of the target compound from its impurities and results in a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product, which is optimal for column chromatography elution[3].
Materials and Reagents
| Equipment | Reagents & Consumables |
| Glass Chromatography Column | Crude this compound |
| Column Clamps and Stand | Silica Gel (for flash chromatography, 230-400 mesh) |
| TLC Plates (Silica gel 60 F₂₅₄) | n-Hexane (ACS Grade or higher) |
| TLC Developing Chambers | Ethyl Acetate (ACS Grade or higher) |
| UV Lamp (254 nm) | Triethylamine (Et₃N) |
| Capillary Spotters | Glass Wool or Cotton |
| Collection Test Tubes / Flasks | Sand (acid-washed) |
| Rotary Evaporator | Beakers, Erlenmeyer Flasks, Graduated Cylinders |
| Fume Hood | Pasteur Pipettes and Bulbs |
Experimental Protocols
Part A: Optimization of the Mobile Phase using TLC
The first and most critical step is to identify the optimal solvent system. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate[1].
Protocol:
-
Prepare Eluents: In separate labeled beakers, prepare ~10 mL of three different solvent systems of Hexane:Ethyl Acetate (e.g., 4:1, 3:1, 2:1 v/v). To each system, add 0.5% v/v triethylamine (e.g., 50 µL of Et₃N per 10 mL of eluent).
-
Prepare Sample: Dissolve a small amount of the crude product in a few drops of ethyl acetate.
-
Spot TLC Plate: Using a capillary spotter, carefully spot the dissolved crude product onto the baseline of three separate TLC plates.
-
Develop Plates: Place one plate in each developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely in a fume hood. Visualize the separated spots under a UV lamp (254 nm) and circle them.
-
Analyze: Calculate the Rƒ value for the main product spot in each system. The ideal system will give an Rƒ value of ~0.25-0.35 and show clear separation from major impurities.
Data Presentation: Example TLC Analysis
| Solvent System (Hexane:EtOAc + 0.5% Et₃N) | Product Rƒ (Approx.) | Observations |
| 4:1 | 0.25 | Good separation from less polar impurities. Suitable for starting the column. |
| 3:1 | 0.35 | Optimal. Clear baseline separation and ideal Rƒ for efficient elution.[3] |
| 2:1 | 0.55 | Compound elutes too quickly, leading to poor separation from nearby impurities. |
Part B: High-Purity Purification by Column Chromatography
This protocol assumes the optimal eluent was determined to be 3:1 Hexane:Ethyl Acetate + 0.5% Triethylamine .
Protocol:
-
Column Preparation (Slurry Packing):
-
Secure the chromatography column vertically to a stand inside a fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, and add a ~1 cm layer of sand on top.
-
In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).
-
Create a slurry by adding the silica gel to a generous amount of the 3:1 eluent. Stir gently to remove air bubbles.
-
Quickly and carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure the silica packs down into a uniform, stable bed free of cracks or air bubbles.
-
Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in the minimum amount of the mobile phase. Using too much solvent will broaden the initial sample band and reduce separation efficiency.
-
Using a Pasteur pipette, carefully add the dissolved sample solution dropwise to the top of the sand layer, allowing it to adsorb evenly onto the column head.
-
Rinse the sample flask with a very small amount of eluent and add this to the column to ensure complete transfer.
-
Drain the solvent until the sample is fully adsorbed into the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the space above the sand with the mobile phase, taking care not to disturb the packed bed.
-
Begin elution by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle positive pressure can be applied to the top of the column to speed up the flow.
-
Collect the eluent in sequentially labeled test tubes or flasks (e.g., 20 mL fractions).
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot the starting material alongside several recent fractions on the same plate.
-
-
Isolation of Pure Product:
-
Once the TLC analysis shows which fractions contain the pure product (and are free from impurities), combine these fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final yield and confirm purity using analytical techniques such as NMR, HPLC, or Mass Spectrometry.
-
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch from 3:1 to 2:1 Hexane:EtOAc). |
| All compounds elute together quickly. | The mobile phase is too polar. | Use a less polar mobile phase (e.g., switch from 3:1 to 5:1 Hexane:EtOAc). This should have been identified during the initial TLC analysis. |
| Persistent Tailing of the product spot. | Insufficient neutralization of silica gel. | Increase the concentration of triethylamine in the mobile phase slightly (e.g., from 0.5% to 1.0%). |
| Cracked or uneven column bed. | Improper packing of the column. | This will lead to poor separation ("channeling"). The column must be repacked. Ensure the silica is fully suspended in the slurry before pouring. |
| Poor separation (overlapping bands). | Sample band was too broad; Column was overloaded. | Re-run the column. Load the sample in a smaller volume of solvent. Use a larger column or less crude material (silica:sample ratio should be >30:1). |
Conclusion
The protocol described provides a reliable and highly effective method for purifying this compound. By understanding and addressing the fundamental challenge of its basicity through the use of a triethylamine-modified eluent, researchers can consistently overcome issues of peak tailing and achieve excellent separation on standard silica gel. The preliminary optimization of the solvent system with TLC is a critical, non-negotiable step that ensures the efficiency and success of the subsequent large-scale column chromatography, ultimately yielding a product of high purity suitable for the most demanding applications in chemical synthesis and drug discovery.
References
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Mohammad, A., & Tiwari, S. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377. Available at: [Link]
-
Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. Available at: [Link]
-
Indian Journal of Chemical Technology. (2002). NOTE TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives... Scientific Reports. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
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Analytical methods for "Ethyl 4-(pyrrolidin-1-yl)benzoate" characterization
An In-Depth Guide to the Analytical Characterization of Ethyl 4-(pyrrolidin-1-yl)benzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a tertiary amine and an ester derivative of p-aminobenzoic acid (PABA). Its unique structure, combining an aromatic core, an ester functional group, and a cyclic amine, makes it a valuable intermediate and building block in medicinal chemistry and materials science. The pyrrolidine moiety, in particular, can significantly influence the molecule's solubility, basicity, and pharmacokinetic properties, making it a common feature in the design of novel therapeutic agents.
Given its role as a precursor in multi-step syntheses, the unequivocal confirmation of its structure, purity, and stability is paramount. A failure to adequately characterize this starting material can lead to the generation of impure final products, compromised biological activity, and significant delays in research and development timelines. This application note provides a comprehensive suite of detailed protocols for the analytical characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are rooted in fundamental analytical principles and are designed to be robust, reliable, and self-validating.
Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. This information guides the selection of appropriate solvents, chromatographic conditions, and analytical techniques. The key properties of this compound are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 101038-63-5 | PubChem[1] |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 219.28 g/mol | PubChem[1] |
| Exact Mass | 219.125928785 Da | PubChem[1] |
| Appearance | Expected to be a solid or oil at room temperature. | Inferred |
Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
Rationale for Method Selection
The distinct electronic environments of the aromatic, pyrrolidine, and ethyl ester protons will give rise to a well-resolved ¹H NMR spectrum. The symmetry of the para-substituted benzene ring is a key feature to observe. ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will confirm the number of unique carbon atoms and their types (CH₃, CH₂, CH, or quaternary). The choice of deuterochloroform (CDCl₃) as a solvent is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined solvent peak.
Protocol for ¹H and ¹³C NMR Analysis
1.1.1. Instrumentation and Materials
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
-
5 mm NMR tubes
-
Deuterochloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
This compound sample
-
Pasteur pipettes and analytical balance
1.1.2. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution into an NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
1.1.3. Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 512-2048 scans.
-
(Optional) Perform DEPT-135 and DEPT-90 experiments to aid in carbon peak assignment.
1.1.4. Expected Spectral Data
The predicted chemical shifts are based on the analysis of similar structures and established NMR principles.[2]
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two sets of doublets are expected for the AA'BB' system of the para-substituted ring.
-
~7.9 ppm (d, 2H): Protons ortho to the ester group, deshielded by its electron-withdrawing effect.
-
~6.5 ppm (d, 2H): Protons ortho to the electron-donating pyrrolidine group, significantly shielded.
-
-
Ethyl Group Protons:
-
~4.3 ppm (q, 2H): Methylene protons (-O-CH₂-) adjacent to the ester oxygen.
-
~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
-
Pyrrolidine Protons:
-
~3.3 ppm (t, 4H): Methylene protons adjacent to the nitrogen atom (-N-CH₂-).
-
~2.0 ppm (m, 4H): Methylene protons beta to the nitrogen atom.
-
¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl Carbon: ~166 ppm (Ester C=O).
-
Aromatic Carbons:
-
~151 ppm (C-N, pyrrolidine attachment).
-
~131 ppm (CH, ortho to ester).
-
~118 ppm (C-C=O, ester attachment).
-
~111 ppm (CH, ortho to pyrrolidine).
-
-
Ethyl Group Carbons:
-
~60 ppm (-O-CH₂-).
-
~14 ppm (-CH₃).
-
-
Pyrrolidine Carbons:
-
~47 ppm (-N-CH₂-).
-
~25 ppm (beta -CH₂-).
-
Section 2: Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like this compound.
Rationale for Method Selection
Electron Ionization (EI) is a high-energy ionization technique that produces a distinct molecular ion peak (M⁺) and a rich fragmentation pattern, which serves as a "fingerprint" for the molecule. This allows for both confirmation of the molecular formula and structural verification.
Protocol for GC-MS Analysis
2.1.1. Instrumentation and Materials
-
GC-MS system with an EI source.
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound sample.
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane).
2.1.2. Sample Preparation
-
Prepare a dilute solution of the sample (~100 µg/mL) in ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial.
2.1.3. Instrumental Parameters
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450.
-
2.1.4. Expected Results
-
Molecular Ion Peak (M⁺): A clear peak at m/z = 219, corresponding to the molecular weight of C₁₃H₁₇NO₂.[1]
-
Key Fragmentation Peaks:
-
m/z 190: Loss of the ethyl group (-C₂H₅).
-
m/z 174: Loss of the ethoxy group (-OC₂H₅).
-
m/z 146: Loss of the entire ester group (-COOC₂H₅), leaving the pyrrolidinyl-benzene cation.
-
m/z 70: Pyrrolidinyl cation.
-
The following diagram illustrates the analytical workflow for comprehensive characterization.
Caption: General workflow for analytical characterization.
Section 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical ingredients and intermediates. A reverse-phase method is ideal for separating this compound from potential non-polar and polar impurities.
Rationale for Method Selection
A C18 column provides excellent retention and separation for aromatic esters. A mobile phase consisting of acetonitrile and a buffer (e.g., ammonium acetate) allows for the fine-tuning of retention and peak shape.[3] UV detection is highly suitable as the aromatic ring provides a strong chromophore. A wavelength of 254 nm is a common choice for aromatic compounds, ensuring high sensitivity.[3][4]
Protocol for Reverse-Phase HPLC Analysis
3.1.1. Instrumentation and Reagents
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (reagent grade).
-
Acetic acid (reagent grade).
-
HPLC-grade water.
3.1.2. Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately prepare a stock solution of this compound reference standard at 1.0 mg/mL in the diluent. Prepare a working solution at 0.1 mg/mL by diluting the stock solution.
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
3.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no system peaks interfere.
-
Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This workflow ensures the separation and quantification of the main component from any process-related impurities or degradation products.
The following diagram illustrates the HPLC separation principle.
Caption: Principle of reverse-phase HPLC for purity analysis.
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment ensures a high degree of confidence in the material's identity and quality. Adherence to these protocols will enable researchers and developers to proceed with their work, confident in the integrity of their chemical starting materials. For regulated environments, full method validation in accordance with ICH guidelines is recommended.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-(2-(2-oxopyrrolidin-1-yl)propanoyl)benzoate. Wiley-VCH GmbH. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-(piperidin-1-ylmethyl)benzoate. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(benzoylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2020). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl benzoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Retrieved from [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank. Retrieved from [Link]
-
PubMed. (1989). Structure of ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. Acta Crystallographica Section C. Retrieved from [Link]
-
International Journal of Research in Social Sciences and Educational Studies. (n.d.). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Retrieved from [Link]
-
SID. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]
-
Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Potential Pharmacological Activity of Ethyl 4-(pyrrolidin-1-yl)benzoate
Authored by: A Senior Application Scientist
Introduction: Rationale for Pharmacological Investigation
Ethyl 4-(pyrrolidin-1-yl)benzoate is a synthetic organic compound featuring a central benzoate core functionalized with a pyrrolidine ring and an ethyl ester group. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with established biological activities. The pyrrolidine ring is a key component in various bioactive molecules, and benzoate derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory and anticancer effects.[1][2][3] For instance, derivatives of ethyl benzoate bearing indolizine moieties have demonstrated both anti-inflammatory and cytotoxic activities, with some compounds showing preferential inhibition of COX-2 enzymes.[2] Furthermore, other pyrrolidine-containing compounds have been investigated as VLA-4 antagonists for inflammatory conditions and as potential anticonvulsant agents.[4][5]
These structural precedents provide a strong rationale for a systematic investigation into the potential therapeutic applications of this compound. This document outlines a strategic, multi-tiered screening approach designed to elucidate its potential cytotoxic and anti-inflammatory properties. The protocols described herein are intended for researchers in drug discovery and development, providing a robust framework for initial in vitro screening and subsequent in vivo validation.
Strategic Screening Workflow
A logical and efficient screening cascade is crucial for evaluating a novel compound.[6] The proposed workflow for this compound begins with broad in vitro assessments of cytotoxicity against a panel of cancer cell lines. Positive hits from this initial screen would warrant further investigation into specific mechanisms of cell death. Concurrently, the compound will be evaluated for its potential to inhibit key enzymes involved in inflammation. Promising in vitro data would then provide the basis for advancing the compound to in vivo models to assess its efficacy and safety in a more complex biological system.
Caption: High-level screening workflow for this compound.
Part 1: In Vitro Cytotoxicity Evaluation
The initial step in assessing anticancer potential is to determine the compound's effect on cell viability.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[9]
Protocol 1: MTT Cell Viability Assay
1.1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
1.2. Materials:
-
Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HT-29 (Colorectal adenocarcinoma)
-
HEK293 (Human embryonic kidney - as a non-cancerous control)
-
-
Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
-
Equipment:
-
96-well flat-bottom sterile microplates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
-
1.3. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight (18-24 hours) to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
1.4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
| Parameter | Description | Example Value |
| Cell Lines | Human cancer and non-cancerous lines | MCF-7, A549, HT-29, HEK293 |
| Seeding Density | Cells per well | 8,000 |
| Compound Conc. | Range of concentrations tested | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | Duration of compound exposure | 48 hours |
| Endpoint | Measured parameter | Absorbance at 570 nm |
| Calculated Value | Half-maximal inhibitory concentration | IC50 |
Part 2: In Vitro Anti-Inflammatory Evaluation
Many anti-inflammatory drugs function by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[2] A general enzyme inhibition assay can be adapted to screen this compound against these targets.
Protocol 2: General Spectrophotometric Enzyme Inhibition Assay
2.1. Objective: To determine the IC50 of this compound against a target enzyme (e.g., COX-1/COX-2).
2.2. Materials:
-
Purified enzyme (e.g., Ovine COX-1, Human recombinant COX-2)
-
Substrate (e.g., Arachidonic Acid)
-
Assay buffer (optimized for the specific enzyme, e.g., Tris-HCl)
-
Detection reagent (e.g., a chromogen that reacts with the product)
-
This compound
-
Known inhibitor as a positive control (e.g., Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader
2.3. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create serial dilutions in assay buffer, maintaining a constant low percentage of DMSO (≤1%).[12]
-
Prepare enzyme and substrate solutions at appropriate concentrations in the assay buffer. The substrate concentration should ideally be at or near its Michaelis constant (Km) for screening competitive inhibitors.[13]
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Test Wells: Enzyme solution + diluted test compound.
-
Control Wells (100% activity): Enzyme solution + vehicle (DMSO in buffer).
-
Blank Wells: Assay buffer + vehicle.
-
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the change in absorbance over time using a microplate reader in kinetic mode.[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration:
-
% Inhibition = [1 - (V₀ of Test Well / V₀ of Control Well)] x 100
-
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Sources
- 1. Buy 2-(Pyrrolidin-1-yl)ethyl benzoate [smolecule.com]
- 2. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. international-biopharma.com [international-biopharma.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Ethyl 4-(pyrrolidin-1-yl)benzoate in Organic Synthesis
Introduction
Ethyl 4-(pyrrolidin-1-yl)benzoate is a versatile research chemical that serves as a pivotal building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a para-substituted aromatic ring with an electron-donating pyrrolidine moiety and an electron-withdrawing ethyl ester group, imparts unique reactivity and makes it a valuable precursor for a diverse array of complex molecules. The pyrrolidine ring, a common scaffold in bioactive compounds, can enhance pharmacological properties, while the ester functionality provides a convenient handle for further chemical transformations.[1] This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed experimental protocols for its preparation and subsequent use in the synthesis of advanced intermediates for drug discovery.
Chemical Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 101038-63-5 | [1] |
| Appearance | Off-white to yellow crystalline solid | General knowledge |
| Melting Point | 114-116 °C |
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and reliable methods are Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig Amination.
Method 1: Nucleophilic Aromatic Substitution (SₙAr) from Ethyl 4-fluorobenzoate
This method relies on the reaction of an electron-deficient aryl halide, such as ethyl 4-fluorobenzoate, with a nucleophile, in this case, pyrrolidine. The fluorine atom is a good leaving group for SₙAr reactions on activated aromatic rings.
Caption: SₙAr synthesis of this compound.
Detailed Protocol:
-
Materials:
-
Ethyl 4-fluorobenzoate (1.0 eq)
-
Pyrrolidine (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-fluorobenzoate and anhydrous DMSO.
-
Add anhydrous potassium carbonate and pyrrolidine to the stirred solution.
-
Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Method 2: Buchwald-Hartwig Amination from Ethyl 4-bromobenzoate
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful for less reactive aryl halides like bromides and chlorides.
Caption: Buchwald-Hartwig synthesis of this compound.
Detailed Protocol:
-
Materials:
-
Ethyl 4-bromobenzoate (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene, followed by ethyl 4-bromobenzoate and pyrrolidine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
-
Part 2: Applications in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors.[3] The 4-(pyrrolidin-1-yl)benzoyl moiety is a recognized pharmacophore in several kinase inhibitor scaffolds.
Application as a Precursor for Kinase Inhibitors
Kinases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Rho-associated coiled-coil containing protein kinase (ROCK), are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including autoimmune disorders and cancer.[3][4] this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-(pyrrolidin-1-yl)benzoic acid, which is then coupled with other fragments to construct potent kinase inhibitors.[5]
Caption: Synthetic pathway to kinase inhibitors via this compound.
Protocol for the Hydrolysis to 4-(pyrrolidin-1-yl)benzoic acid
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(pyrrolidin-1-yl)benzoic acid.
-
Conclusion
This compound is a readily accessible and highly useful building block for organic synthesis. Its preparation via SₙAr or Buchwald-Hartwig amination provides reliable access to this intermediate. The subsequent hydrolysis to the corresponding carboxylic acid opens the door to a wide range of applications, most notably in the synthesis of kinase inhibitors for the treatment of various diseases. The protocols provided herein offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubMed. IRAK-4 inhibitors for inflammation. [Link]
-
PubMed Central. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. [Link]
- Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
PubMed Central. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. [Link]
-
PubMed. 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. [Link]
-
PubMed Central. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. [Link]
-
PubMed. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. [Link]
-
ResearchGate. A comprehensive review on IRAK-4 inhibitors. [Link]
-
NIH. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. [Link]
Sources
- 1. This compound | C13H17NO2 | CID 773371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 4-(pyrrolidin-1-yl)benzoate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary and effective methods for the synthesis of this compound:
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an ethyl 4-halobenzoate (typically bromo- or iodo-) and pyrrolidine.[1][2] This method is highly versatile and generally provides good to excellent yields with a broad substrate scope.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically fluoride or chloride) from an activated aromatic ring by pyrrolidine.[4][5] For this specific synthesis, using ethyl 4-fluorobenzoate is advantageous due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.[4]
Q2: Which starting aryl halide should I choose for my synthesis?
The choice of ethyl 4-halobenzoate depends on the chosen synthetic route:
-
For Buchwald-Hartwig Amination: The reactivity order is generally I > Br > Cl.[6][7] Ethyl 4-iodobenzoate is the most reactive, allowing for milder reaction conditions, while ethyl 4-bromobenzoate is a common and cost-effective alternative.[6][8][9][10][11] Ethyl 4-chlorobenzoate is the least reactive and may require more specialized catalyst systems.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity order is F > Cl > Br > I.[4] Therefore, ethyl 4-fluorobenzoate is the ideal substrate for this method.[12]
Q3: How do I choose the right solvent for my reaction?
Solvent selection is critical for both reaction pathways:
-
Buchwald-Hartwig Amination: Aprotic solvents such as toluene, dioxane, and THF are commonly used.[2] Toluene is often a good starting point. It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
-
Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMSO, DMF, and acetonitrile are preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[13] Protic solvents can slow down the reaction by solvating the nucleophile.[14][15]
Q4: What is the role of the base in the Buchwald-Hartwig amination, and which one should I use?
The base in a Buchwald-Hartwig amination plays a crucial role in the catalytic cycle by deprotonating the amine to form the more nucleophilic amide. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[16][17]
-
Strong alkoxide bases (NaOtBu, KOtBu): These are highly effective and often lead to faster reaction rates. However, they are incompatible with base-sensitive functional groups like esters, which can undergo hydrolysis.[3][17]
-
Milder inorganic bases (Cs₂CO₃, K₃PO₄): These are more suitable when working with substrates containing ester functionalities, like ethyl 4-halobenzoate, to minimize the risk of hydrolysis.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst (Buchwald-Hartwig): The Pd(0) active species may not have been generated or has been deactivated by oxygen or moisture. | Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| 2. Poor Leaving Group Ability (SNAr): If using ethyl 4-bromobenzoate or ethyl 4-iodobenzoate for an SNAr reaction, the reaction will be very slow or may not proceed as the element effect for SNAr favors fluoride.[4] | Solution: For SNAr, switch to ethyl 4-fluorobenzoate. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. | |
| 3. Inappropriate Base (Buchwald-Hartwig): The chosen base may not be strong enough to deprotonate the pyrrolidine efficiently, or it may be sterically hindered. | Solution: If using a mild base like K₂CO₃ with a less reactive aryl halide, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize surface area. | |
| Significant Side Product Formation | 1. Hydrodehalogenation (Buchwald-Hartwig): The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via β-hydride elimination from the palladium-amide intermediate.[1] | Solution: Use a bulky phosphine ligand to sterically disfavor β-hydride elimination. Lowering the reaction temperature can also sometimes mitigate this side reaction. |
| 2. Ester Hydrolysis: The ethyl ester group is cleaved to the corresponding carboxylic acid, especially under harsh basic conditions. | Solution: Use a milder base such as Cs₂CO₃ or K₃PO₄ instead of strong alkoxide bases.[17] Monitor the reaction closely and avoid unnecessarily long reaction times. | |
| Difficulty in Product Purification | 1. Residual High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove completely. | Solution: Perform an aqueous work-up to remove the bulk of the high-boiling solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will help partition the product into the organic phase. |
| 2. Co-elution with Starting Materials or Side Products: The product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation challenging. | Solution: Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.[18] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on the specific aryl halide used.
Materials:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add ethyl 4-bromobenzoate, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by pyrrolidine via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Ethyl 4-fluorobenzoate (1.0 equiv)
-
Pyrrolidine (1.5 equiv)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a round-bottom flask, add ethyl 4-fluorobenzoate, potassium carbonate, and anhydrous DMSO.
-
Add pyrrolidine to the stirred suspension.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Mechanisms
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Stepwise mechanism of Nucleophilic Aromatic Substitution.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted ... RSC Publishing. [Link]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. ResearchGate. [Link]
-
Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
This compound. PubChem. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Versatility of Ethyl 4-Fluorobenzoate in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. [Link]
-
Active Base Hybrid Organosilica Materials based on Pyrrolidine Builder Units for Fine Chemicals Production. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]
-
Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. ResearchGate. [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]
-
REPORT Lab work: ETHYL BENZOATE. [Link]
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- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of "Ethyl 4-(pyrrolidin-1-yl)benzoate"
Technical Support Center: Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. We will explore the common synthetic pathways, delve into frequently encountered side reactions, and provide robust troubleshooting strategies in a direct question-and-answer format to address specific experimental challenges.
Section 1: Overview of Synthetic Strategies
This compound is typically synthesized via one of two primary and effective methodologies. The choice between them often depends on the available starting materials, particularly the nature of the leaving group on the ethyl benzoate precursor, and the laboratory's capabilities.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that forms the C-N bond between an aryl halide (or triflate) and an amine.[1] It is highly favored for its broad substrate scope and functional group tolerance, typically employing ethyl 4-bromobenzoate or 4-iodobenzoate as the starting material.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to be effective, the aromatic ring must be "activated" by a strong electron-withdrawing group positioned ortho or para to the leaving group.[3][4] The ethyl ester group (-COOEt) at the para position serves this activating role. This pathway is most efficient when using ethyl 4-fluorobenzoate, as fluoride is an excellent leaving group in SNAr reactions.[5]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis.
Q1: My Buchwald-Hartwig reaction has failed or resulted in a very low yield. What are the most likely causes?
This is a common issue often traced back to the sensitivity of the palladium catalyst system. Several factors can lead to poor performance:
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, which halts the catalytic cycle. It is imperative to thoroughly degas all solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction period.
-
Inappropriate Base or Ligand: The choice of base and ligand is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine without competing in the reaction. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the desired C-N bond formation and prevent side reactions.[6]
-
Presence of Water: Moisture can hydrolyze the base and interfere with the catalyst. Using anhydrous solvents and reagents is essential for reproducibility and high yields.
-
Low Reaction Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig aminations require heating (e.g., 80-110 °C in toluene or dioxane) to proceed at a reasonable rate.
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst | Ensure rigorous degassing of solvent and maintain a positive pressure of inert gas (Ar/N₂). Use a fresh, high-quality palladium source and ligand. |
| Incorrect base | Use a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. Avoid weaker bases unless specified by the protocol. | |
| Low yield | Water contamination | Use anhydrous solvents and dry glassware thoroughly. |
| Sub-optimal temperature | Optimize the reaction temperature; most couplings require heating. Monitor progress by TLC or LC-MS. |
Q2: My NMR spectrum shows a significant amount of ethyl benzoate as a byproduct. Why is this hydrodehalogenation occurring?
The formation of ethyl benzoate (the dehalogenated starting material) is a known side reaction in Buchwald-Hartwig aminations.[1] It typically occurs through two main pathways:
-
β-Hydride Elimination: An intermediate palladium-amide complex can undergo β-hydride elimination, which competes with the desired reductive elimination step that forms the C-N bond. This side reaction produces an imine and a palladium-hydride species, which can then reduce another molecule of the aryl halide starting material.[1]
-
Reduction by Trace Hydride Sources: Other components in the reaction mixture can act as hydride donors, leading to the reduction of the aryl halide.
Troubleshooting Hydrodehalogenation:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands. These ligands create a steric environment around the palladium center that favors reductive elimination of the desired product over β-hydride elimination.[7]
-
Base Selection: Ensure the base is completely anhydrous and of high purity.
-
Control Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can sometimes increase the prevalence of side reactions.
Q3: My SNAr reaction using ethyl 4-fluorobenzoate is sluggish and gives an incomplete conversion. How can I drive it to completion?
While the ester group activates the ring for nucleophilic attack, SNAr reactions can still require forcing conditions.
-
Solvent: The reaction rate is highly dependent on the solvent. Use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents effectively solvate the cation of the base but do not solvate the nucleophile, increasing its reactivity.
-
Temperature: SNAr reactions almost always require heating. A temperature range of 100-150 °C is common. If the reaction is slow, a modest increase in temperature can have a significant effect.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often used to neutralize the hydrofluoric acid (HF) generated during the reaction. Using an excess of pyrrolidine can also serve this purpose.
Q4: My final product is contaminated with 4-(pyrrolidin-1-yl)benzoic acid. How did this form and how can I remove it?
The presence of this carboxylic acid is due to the hydrolysis of the ethyl ester. This can happen under either acidic or basic conditions, particularly if water is present during a heated reaction or during the workup.[8][9]
Removal Strategy: This acidic impurity can be easily removed during the aqueous workup. After the reaction is complete and the organic solvent has been added, perform a wash with a mild basic solution.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The basic wash will deprotonate the carboxylic acid impurity, forming the water-soluble sodium carboxylate salt, which will partition into the aqueous layer. The desired ester product, being neutral, will remain in the organic layer.
-
Separate the layers and proceed with drying and concentrating the organic phase.
Section 3: Methodologies and Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization.
Reagents & Equipment:
-
Ethyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (or similar biarylphosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Setup: In an oven-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add ethyl 4-bromobenzoate (1.0 equivalent) to the flask, followed by anhydrous toluene.
-
Degassing: Stir the mixture and sparge with Argon for 15-20 minutes.
-
Nucleophile Addition: Add pyrrolidine (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Reagents & Equipment:
-
Ethyl 4-fluorobenzoate
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a round-bottom flask, add ethyl 4-fluorobenzoate (1.0 equivalent), anhydrous K₂CO₃ (2.0 equivalents), and anhydrous DMSO.
-
Nucleophile Addition: Add pyrrolidine (1.5 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to 120 °C and maintain it at this temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a large volume of water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers thoroughly with water (to remove DMSO) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Section 4: Visualizations
Diagram 1: Buchwald-Hartwig Cycle and Hydrodehalogenation Side Reaction
Caption: The catalytic cycle for Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction pathway.
Diagram 2: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Section 5: References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2010). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from Organic Syntheses. [Link]
-
Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-5. [Link]
-
Wsol, M., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2529-2535. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (2009). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from NIH. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
ResearchGate. (2018). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2021). Synthesis of functionalized pyrrolidine derivatives using ethyl isocyanoacetate and 3‐methyl‐4‐nitro‐5‐styrylisoxazoles in presence of catalyst C–IXh. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2020). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2009). Kinetics of synthesis and hydrolysis of ethyl benzoate over Amberlyst 39. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[10]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
-
Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from Academia.edu. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from SSERC. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for reductive amination. Retrieved from BJOC. [Link]
-
ResearchGate. (2019). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. Retrieved from ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Ethyl Parahydroxybenzoate-impurities. Retrieved from Pharmaffiliates. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize the yield and purity of your synthesis.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. This guide will focus on troubleshooting these two primary synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired product is one of the most common challenges. The underlying cause often lies in one or more of the key reaction parameters.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium or copper catalyst may be deactivated due to exposure to air or moisture, or by impurities in the starting materials or solvent. Palladium(0) species are particularly sensitive to oxidation.
-
Solution:
-
-
Ineffective Ligand:
-
Cause: The choice of ligand is critical for the success of both Buchwald-Hartwig and Ullmann reactions.[1][3] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Solution:
-
For Buchwald-Hartwig: Sterically hindered, electron-rich phosphine ligands like RuPhos, BrettPhos, or Xantphos are often effective for coupling with secondary amines like pyrrolidine.[1] Screen a panel of ligands to identify the optimal one for your specific conditions.
-
For Ullmann: Chelating ligands such as N,N- and N,O-chelating ligands can accelerate the reaction and allow for milder conditions.[4]
-
-
-
Suboptimal Base:
-
Cause: The base plays a crucial role in the deprotonation of pyrrolidine, and its strength and solubility can significantly impact the reaction rate and yield.
-
Solution:
-
For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2]
-
For Ullmann reactions, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[5] The choice of base should also consider the functional group tolerance of your starting materials.
-
-
-
Incorrect Reaction Temperature:
-
Cause: Both Buchwald-Hartwig and Ullmann reactions are temperature-sensitive. Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause decomposition of the catalyst, starting materials, or product.
-
Solution:
-
Typically, Buchwald-Hartwig aminations are run at temperatures ranging from 80-120 °C.
-
Ullmann condensations often require higher temperatures, sometimes exceeding 150 °C, although the use of appropriate ligands can lower this requirement.[6]
-
Carefully optimize the reaction temperature for your specific system.
-
-
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC plate or peaks in your GC-MS analysis indicates the formation of side products, which can complicate purification and reduce your overall yield.
Possible Side Reactions & Mitigation Strategies:
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: The aryl halide (e.g., ethyl 4-bromobenzoate) can react with a hydride source in the reaction mixture, leading to the formation of ethyl benzoate. This is a common side reaction in palladium-catalyzed couplings.
-
Mitigation:
-
Ensure strictly anhydrous conditions, as water can be a source of protons.
-
The choice of ligand can influence the rate of hydrodehalogenation versus the desired amination.
-
-
-
Homocoupling of the Aryl Halide:
-
Cause: Two molecules of the aryl halide can couple to form a biphenyl derivative. This is more prevalent in Ullmann reactions.
-
Mitigation:
-
Careful control of the reaction temperature and catalyst loading can minimize this side reaction.
-
-
-
Decomposition of Starting Materials or Product:
-
Cause: The ester functionality of this compound can be sensitive to the basic conditions and high temperatures of the reaction, potentially leading to hydrolysis or other decomposition pathways.
-
Mitigation:
-
Use the mildest possible reaction conditions (lower temperature, weaker base if feasible) that still afford a reasonable reaction rate.
-
Minimize the reaction time; monitor the reaction closely by TLC or GC-MS and work it up as soon as it is complete.
-
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Challenges & Solutions:
-
Co-elution with Starting Materials or Side Products:
-
Cause: The polarity of the product may be very similar to that of the starting materials or a major side product, making separation by column chromatography difficult.
-
Solution:
-
Optimize your chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes).
-
Consider alternative purification techniques such as recrystallization or preparative HPLC.
-
-
-
Residual Catalyst Contamination:
-
Cause: Palladium or copper residues can be difficult to remove completely by chromatography alone.
-
Solution:
-
After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like EDTA to sequester residual metal ions.
-
Passing the crude product through a plug of silica gel or a specialized metal scavenger resin before final purification can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Buchwald-Hartwig or Ullmann?
A1: The Buchwald-Hartwig amination is often the preferred method due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.[7] However, the Ullmann reaction can be a viable alternative, particularly if palladium-based methods prove ineffective or if cost is a major consideration, as copper catalysts are typically less expensive.
Q2: What is the best aryl halide to use as a starting material?
A2: The reactivity of the aryl halide in Buchwald-Hartwig amination follows the general trend: I > Br > Cl. Aryl iodides are the most reactive but also the most expensive. Aryl bromides, such as ethyl 4-bromobenzoate, often provide a good balance of reactivity and cost. Aryl chlorides are the least reactive and may require more specialized and often more expensive ligands and harsher conditions to achieve good yields.
Q3: How critical is the purity of the starting materials and solvents?
A3: The purity of all reagents and solvents is paramount for the success of these catalytic reactions. Impurities can poison the catalyst, leading to low or no yield. Water and oxygen are particularly detrimental to the active catalyst. It is highly recommended to use anhydrous, degassed solvents and high-purity starting materials.
Q4: Can I use a different base than the ones recommended?
A4: While the recommended bases are known to be effective, other bases can be used. However, the choice of base must be made carefully. For instance, using a nucleophilic base could lead to unwanted side reactions with the ethyl ester functionality. It is always advisable to perform a small-scale trial with any new base to assess its compatibility with your reaction system.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) should provide good separation between the starting aryl halide, pyrrolidine, and the product. The disappearance of the limiting reagent (usually the aryl halide) and the appearance of a new, typically more polar, product spot indicate the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Experimental Protocols
The following are representative protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for your specific setup.
Method 1: Buchwald-Hartwig Amination (Representative Protocol)
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene, followed by ethyl 4-bromobenzoate and pyrrolidine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the ethyl 4-bromobenzoate is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the desired product.
Method 2: Ullmann Condensation (Representative Protocol)
Caption: Workflow for Ullmann Condensation.
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Pyrrolidine (2.0 equiv)
-
Copper(I) iodide (10-20 mol%)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
To a round-bottom flask, add copper(I) iodide, potassium carbonate, ethyl 4-iodobenzoate, and the solvent.
-
Add pyrrolidine to the mixture.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | Copper-based (e.g., CuI) |
| Ligand | Electron-rich phosphines (e.g., RuPhos) | Chelating ligands (optional but beneficial) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Weaker inorganic (e.g., K₂CO₃) |
| Solvent | Anhydrous, degassed (e.g., Toluene) | High-boiling polar (e.g., DMF, NMP) |
| Temperature | 80-120 °C | 120-180 °C |
| Aryl Halide | I > Br > Cl | I > Br |
| Key Advantages | Milder conditions, broader scope | Lower catalyst cost |
Product Characterization Data (this compound): [8]
-
Molecular Formula: C₁₃H₁₇NO₂
-
Molecular Weight: 219.28 g/mol
-
Appearance: Typically a solid at room temperature.
-
CAS Number: 101038-63-5
References
-
PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. [Link]
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]
-
National Institutes of Health. (2017). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed. (2006). Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. [Link]
-
SpectraBase. (2025). Ethyl 4-(piperidin-1-ylmethyl)benzoate - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
ResearchGate. (2019). A Buchwald‐Hartwig method to synthesize benzo[9]furo[3,2‐b]indole.... [Link]
-
ResearchGate. (2025). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. [Link]
-
ResearchGate. (2019). Intramolecular Buchwald–Hartwig reaction for the formation of imidazobenzodiazepines 25. [Link]
-
National Institutes of Health. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. [Link]
-
ResearchGate. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
ResearchGate. (2025). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. [Link]
-
PubChem. (2025). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. [Link]
-
CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]
-
Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. [Link]
-
SpectraBase. (2025). Ethyl 4-(1H-indol-1-yl)benzoate - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 9. This compound | C13H17NO2 | CID 773371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Aryl Pyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-aryl pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation to create these valuable scaffolds. N-aryl pyrrolidines are prevalent in a vast array of biologically active molecules, making their efficient synthesis a critical task in modern chemistry.
This resource is structured to provide direct, actionable advice. We will move from troubleshooting specific experimental failures to addressing broader strategic questions in a comprehensive FAQ section. Our goal is to explain not just what to do, but why specific choices in reagents, catalysts, and conditions are critical for success.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of N-aryl pyrrolidines, particularly via the widely used Buchwald-Hartwig amination. Each issue is presented in a question-and-answer format to help you quickly diagnose and solve problems in your workflow.
Issue 1: Low or No Product Yield
Question: I am attempting a Buchwald-Hartwig amination between pyrrolidine and an aryl bromide, but I'm getting very low yields or only recovering starting materials. What are the likely causes and how can I fix it?
Answer: This is a classic problem that almost always points to an issue with one of the core components of the catalytic cycle: the catalyst, ligand, base, or reaction environment.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The active Pd(0) species is the engine of the reaction. If it fails to form or is poisoned, the reaction will stall.
-
Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being reduced to Pd(0), or the active catalyst has been deactivated by oxygen.
-
Solution:
-
Ensure Anaerobic Conditions: The reaction is highly sensitive to oxygen. Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is set up under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Check Ligand Integrity: The phosphine ligands used are often air-sensitive and can be oxidized to phosphine oxides, which are ineffective. Use fresh, high-purity ligands.
-
Consider a Pre-formed Catalyst: Using a well-defined Pd(0) source or a pre-formed catalyst complex can sometimes provide more consistent results.
-
-
-
Incorrect Base Selection or Stoichiometry: The base's role is to deprotonate the pyrrolidine, making it a more active nucleophile for the palladium complex.
-
Cause: The base may be too weak to deprotonate the amine effectively, or it may be incompatible with other functional groups on your substrates.
-
Solution:
-
Match Base Strength to Substrate: For neutral aryl halides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective. If your substrate contains base-sensitive groups (like esters or nitro groups), a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher temperatures or longer reaction times.
-
Ensure Anhydrous Conditions: Bases like NaOtBu are extremely moisture-sensitive. Use a fresh bottle or a freshly opened container from a dry environment.
-
-
-
Suboptimal Ligand Choice: The ligand is not just a spectator; it modulates the reactivity of the palladium center, influencing both the oxidative addition and reductive elimination steps.
-
Cause: The chosen ligand may not be suitable for the specific electronic properties of your aryl halide or the steric bulk of the amine.
-
Solution:
-
Screen Different Ligands: There is no universal ligand. For electron-neutral or electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often excellent choices. For more challenging couplings, other specialized ligands may be required.
-
Follow Established Protocols: Start with a ligand system that has been proven effective for similar substrates in the literature.
-
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low reaction yield.
Caption: A logical workflow for troubleshooting low yield.
Issue 2: Significant Side Product Formation
Question: My reaction is working, but I'm seeing significant impurities in my crude NMR, primarily hydrodehalogenation of my aryl halide and a potential O-arylation product. How can I suppress these side reactions?
Answer: Side product formation often occurs when a competing reaction pathway is kinetically favorable. Adjusting the reaction conditions can steer the system toward the desired C-N bond formation.
Common Side Products and Solutions:
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation (Arene Product) | This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from the palladium-amido complex, often facilitated by trace water. | Ensure strictly anhydrous conditions. Dry your solvent and reagents thoroughly. Use a ligand that promotes rapid reductive elimination, outcompeting the β-hydride elimination pathway. |
| O-Arylation (Diaryl Ether) | If your aryl halide or pyrrolidine contains a hydroxyl group, the corresponding phenoxide or alkoxide can act as a competing nucleophile, especially at high temperatures. | Lower the reaction temperature and extend the reaction time. The choice of ligand can also influence N- vs. O-selectivity. In some cases, protecting the hydroxyl group may be necessary. |
| Homocoupling (Biaryl Product) | This side reaction involves the coupling of two aryl halide molecules. | This is often more prevalent with highly reactive aryl iodides. Switching to an aryl bromide or chloride can sometimes mitigate this issue. Adjusting the ligand-to-palladium ratio may also help. |
Issue 3: Difficulty with Product Purification
Question: I've completed the reaction, but I'm struggling to isolate my N-aryl pyrrolidine. The workup is forming a persistent emulsion, and the product is difficult to separate on a silica gel column.
Answer: Purification challenges with N-aryl pyrrolidines are common due to their basic nitrogen atom and varying polarity.
Troubleshooting Purification:
-
Emulsion During Workup:
-
Cause: The basic nature of the product can lead to the formation of soaps or micelles at the aqueous-organic interface.
-
Solution:
-
Instead of vigorous shaking in a separatory funnel, use gentle rocking or swirling to mix the layers.
-
Add a small amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength and helps to break the emulsion.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes be effective.
-
-
-
Product Streaking on Silica Gel Chromatography:
-
Cause: The basic nitrogen atom of the pyrrolidine interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.
-
Solution:
-
Neutralize the Silica: Add a small amount of a volatile base, such as triethylamine (~1-2%), to your eluent system. This will neutralize the active sites on the silica gel, allowing your basic product to elute cleanly.
-
Use an Alternative Stationary Phase: If streaking remains an issue, consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase chromatography if the product is sufficiently non-polar.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system (palladium source and ligand) for my reaction?
A1: The choice of catalyst and ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. The optimal combination depends heavily on the substrates.
-
Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically stable Pd(II) and Pd(0) sources, respectively, that initiate the catalytic cycle. For scalability and consistency, well-defined precatalysts that incorporate the ligand (e.g., (XPhos)Pd G3) are often preferred.
-
Ligand Selection: The ligand stabilizes the palladium center and tunes its reactivity.
-
For standard aryl bromides/chlorides: Bulky, electron-rich monodentate phosphine ligands are the go-to choice. They promote the crucial, often rate-limiting, reductive elimination step.
-
For secondary amines like pyrrolidine: Ligands with significant steric bulk are often required to prevent the formation of undesired bis-ligated palladium species and to facilitate the coupling.
-
Comparison of Common Buchwald Ligands
| Ligand | Structure (Example) | Key Characteristics | Typical Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Highly active for a broad range of substrates. | Coupling of aryl chlorides and bromides with primary and secondary amines. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos but with different electronic properties due to methoxy groups. | Broadly applicable, sometimes shows complementary reactivity to XPhos. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for sterically hindered substrates and for couplings involving secondary amines. | Often the ligand of choice for coupling secondary cyclic amines like pyrrolidine. |
| BrettPhos | (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Extremely bulky and electron-donating. | Used for particularly challenging couplings, such as those involving amides or other less nucleophilic amines. |
Q2: What is the mechanistic role of each component in a Buchwald-Hartwig amination?
A2: Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds through a series of well-defined steps involving a Pd(0)/Pd(II) cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the first step of the cycle.
-
Amine Coordination & Deprotonation: The pyrrolidine coordinates to the Pd(II) center. The base then removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the N-aryl pyrrolidine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Q3: Can I use solvents other than toluene or dioxane?
A3: Yes, while toluene and 1,4-dioxane are traditional solvents for this chemistry, concerns over their toxicity and environmental impact have driven the search for alternatives. The ideal solvent must be aprotic and capable of dissolving the various components of the reaction.
-
Ethers: Solvents like tert-butyl methyl ether (TBME) or cyclopentyl methyl ether (CPME) are becoming popular as greener alternatives to THF and dioxane.
-
Alcohols: In some systems, tert-butanol can be an effective solvent, especially when using t-butoxide bases.
-
Water: Some modern catalytic systems, particularly those using specialized catalysts or surfactants, can even perform the reaction in water, though this is not yet a general solution.
The choice of solvent can significantly impact reaction rates and catalyst stability, so it should be optimized for your specific system.
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a representative starting point for the synthesis of an N-aryl pyrrolidine from an aryl bromide. Note: This is a general procedure and must be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Reagent Addition: Evacuate and backfill the tube with argon (repeat this three times). Add the aryl bromide, followed by the anhydrous toluene via syringe. Finally, add the pyrrolidine dropwise.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench carefully by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture, often with 1% triethylamine added to the eluent) to afford the pure N-aryl pyrrolidine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Sodium tert-butoxide is a strong, corrosive base that is highly moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable and should be handled in a well-ventilated area away from ignition sources.
References
- Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity.
-
Li, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Bertrand, M. B., et al. (2006). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. NIH Public Access. [Link]
-
Li, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- O'Brien, P., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not working at all, or the yield is very low. Where should I start troubleshooting?
When a reaction fails or gives a low yield, it's crucial to systematically evaluate the key components and conditions. The most common culprits are often related to the catalyst system, reaction setup, or the purity of your reagents.
A logical first step is to confirm the integrity of your starting materials and reagents. Ensure your aryl halide and amine are pure and that your solvent and base are anhydrous, as water can negatively impact the reaction, though in some specific cases it has been shown to be beneficial.[1] It is also critical to ensure a properly inert atmosphere, as oxygen can deactivate the palladium catalyst.[2]
If reagent quality and reaction setup are confirmed to be sound, the next step is to scrutinize the choice of catalyst, ligand, and base, as these are highly interdependent and substrate-specific.[3][4]
Here is a workflow to guide your initial troubleshooting:
Caption: A decision tree for initial troubleshooting steps.
Q2: How do I choose the right palladium source and ligand for my specific substrates?
The choice of the palladium source and ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination.[3][4] The "generation" of the catalyst system has evolved to accommodate a wider range of substrates under milder conditions.[3]
Palladium Source: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[5] For more reliable and reproducible results, especially with challenging substrates, using a pre-formed Pd(0) complex or a "precatalyst" is highly recommended.[5][6] Precatalysts are air-stable Pd(II) complexes that readily form the active LPd(0) catalyst upon exposure to the base in the reaction mixture.[5]
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is highly dependent on the nature of both the aryl halide and the amine. Bulky, electron-rich phosphine ligands are generally the most effective.[7]
Here is a general guide for ligand selection based on the amine nucleophile:
| Nucleophile Class | Recommended Ligand Families | Rationale & Key Considerations |
| Primary Aliphatic Amines | Biaryl phosphines (e.g., XPhos, RuPhos) | These ligands are sterically demanding, which facilitates the reductive elimination step and prevents the formation of undesired bis(amine) palladium complexes.[4] |
| Secondary Aliphatic Amines | Biaryl phosphines (e.g., RuPhos, BrettPhos) | RuPhos is often a superior ligand for coupling secondary amines with aryl chlorides.[4] The steric bulk of BrettPhos can also be advantageous.[8] |
| Aryl Amines & Heteroaryl Amines | Josiphos-type ligands, Biaryl phosphines | Heteroaryl amines can be challenging substrates.[5] Josiphos-type ligands have shown efficacy in the coupling of heteroaryl chlorides with primary nitrogen nucleophiles.[4] |
| Amides & Sulfonamides | tBuBrettPhos, Xantphos | These reactions often require specific ligand systems to achieve good yields. Weaker bases are typically used with amides.[4][5] |
For a deeper understanding of the catalytic cycle:
Caption: The general catalytic cycle for Buchwald-Hartwig amination.
Q3: My reaction is slow or stalls. Could the base be the problem?
Yes, the choice and quality of the base are critical. The base's primary role is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for the final reductive elimination step.[9][10]
Common Bases and Their Properties:
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu | 19 | Highly reactive, often leads to fast reaction rates and allows for lower catalyst loadings.[2] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2] |
| LiHMDS | 26 | Tolerates some protic functional groups. Useful for low-temperature aminations.[2] | Solid is air-sensitive. Can be incompatible with some functional groups at higher temperatures.[2] |
| Cs₂CO₃ | 10.3 | Excellent functional group tolerance.[2] | Expensive. Can be difficult to stir on a large scale due to its density and potential to clump.[2][5] |
| K₃PO₄ / K₂CO₃ | 12.3 / 10.3 | Good functional group tolerance, economically attractive. Often used for amidation.[2] | Can require higher catalyst loadings and longer reaction times.[2] |
Troubleshooting Base-Related Issues:
-
Insolubility: Weak inorganic bases like K₃PO₄ and Cs₂CO₃ can suffer from poor solubility, leading to slow or incomplete reactions.[5] Grinding the base to a fine powder before use or ensuring vigorous stirring can help mitigate this.
-
Strength: If you are using a weak base (e.g., K₂CO₃) and the reaction is stalling, switching to a stronger base like NaOt-Bu (if your substrate allows) can significantly increase the rate.
-
Solvent Compatibility: The effectiveness of a base is also tied to the solvent. Strong alkoxide bases are effective in both polar and nonpolar solvents, whereas strong organic bases (like DBU) have been shown to be ineffective, often forming overly stable complexes with palladium in polar solvents or having prohibitively high energy barriers for deprotonation in nonpolar solvents.[11][12][13]
Q4: I am observing significant amounts of hydrodehalogenation (reduction) of my aryl halide. What causes this and how can I prevent it?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate, especially when using primary alkylamines that have β-hydrogens.[3][4]
Causes and Solutions:
-
Ligand Choice: The use of bulky, electron-rich ligands can disfavor β-hydride elimination by sterically hindering the conformation required for this process and promoting the desired reductive elimination.[4] Switching to a bulkier ligand (e.g., from a first-generation ligand to a biaryl phosphine ligand) is a primary strategy to combat this.
-
Amine Structure: This side reaction is more prevalent with primary amines that possess β-hydrogens. If possible, modifying the amine substrate can be a solution, though this is often not feasible.
-
Reaction Conditions: Optimizing the temperature and reaction time can also help. Sometimes, running the reaction at a lower temperature for a longer period can favor the desired C-N coupling over the decomposition pathway.
Q5: I'm trying to couple an aryl chloride, but the reaction is not proceeding. What should I do?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[5] However, significant advances have been made to enable their use.
Strategies for Aryl Chlorides:
-
Specialized Ligands: The key to success with aryl chlorides is the use of highly active, sterically hindered, and electron-rich ligands. Ligands like XPhos, RuPhos, and Josiphos-type ligands were specifically developed to facilitate the oxidative addition of aryl chlorides.[4][9]
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., 100-110 °C) compared to those with aryl bromides or iodides.[9]
-
Choice of Base: A strong base like NaOt-Bu is often necessary to drive the catalytic cycle forward with these less reactive substrates.
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This is a general guideline and must be optimized for specific substrates.[14]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., G3 XPhos, 1-2 mol%), and the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is a critical step to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. Available at: [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC - NIH. Available at: [Link]
-
Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - R Discovery. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions - The Journal of Organic Chemistry. Available at: [Link]
-
t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing). Available at: [Link]
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Technical Support Center: Catalyst Selection for Efficient N-Substituted Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its synthesis, particularly the introduction of substituents on the nitrogen atom, is a critical step in drug discovery. This guide, designed by senior application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding catalyst selection for the efficient synthesis of N-substituted pyrrolidines.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower researchers in their problem-solving.
Low or No Product Yield
Question: My reaction for N-alkylation of pyrrolidine is showing very low conversion despite extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Low conversion in N-alkylation of pyrrolidines can stem from several factors related to catalyst choice and reaction conditions.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions. For traditional N-alkylations with alkyl halides, this is less of a concern. However, for reductive aminations or borrowing hydrogen reactions, catalyst selection is crucial. For instance, in reductive amination of diketones with anilines, iridium catalysts have shown high efficiency.[4][5][6] If you are using a palladium catalyst for N-alkylation with alcohols, ensure the support and palladium loading are optimized, as Pd/TiO2 has demonstrated good performance.[7]
-
Poor Substrate Activation: In reductive amination, the initial formation of the iminium ion is a key step.[4] If this is slow, the overall reaction will be sluggish. For reactions involving less reactive carbonyls or amines, a more active catalyst or the use of additives to facilitate imine formation may be necessary.
-
Catalyst Poisoning: Trace impurities in your starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried, especially when using moisture-sensitive catalysts.
-
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenations), and solvent play a significant role. For instance, in the iridium-catalyzed reductive amination of diketones, water was found to be a beneficial solvent, inhibiting the formation of pyrrole byproducts.[4] Experiment with a range of temperatures and consider different solvents to find the optimal conditions for your specific substrate and catalyst system.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for low yield in N-substituted pyrrolidine synthesis.
Formation of Side Products
Question: I am observing significant formation of an unexpected side product in my synthesis of an N-aryl pyrrolidine via reductive amination of a 1,4-diketone. How can I identify and minimize this?
Answer: A common side product in the synthesis of N-aryl pyrrolidines from 1,4-diketones is the corresponding N-substituted pyrrole.[4] This occurs when the intermediate pyrrolidine undergoes oxidation.
-
Mechanism of Pyrrole Formation: The initially formed pyrrolidine can be oxidized to the aromatic pyrrole, especially at elevated temperatures or in the presence of an oxidant. The choice of catalyst and reaction conditions can significantly influence the selectivity between the desired pyrrolidine and the pyrrole byproduct.
-
Minimizing Pyrrole Formation:
-
Catalyst Selection: Certain catalysts may favor the reduction pathway over oxidation. For the reductive amination of diketones with anilines, iridium catalysts have been shown to be effective in producing the desired pyrrolidine.[4][5][6]
-
Solvent Choice: The reaction solvent can have a profound effect on selectivity. In the iridium-catalyzed system, using water as the solvent was found to suppress the formation of the pyrrole byproduct.[4]
-
Control of Reaction Temperature: Lowering the reaction temperature may help to minimize the oxidation of the pyrrolidine product.
-
Question: In my N-alkylation of 2-pyrrolidinone, I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
Answer: The deprotonated 2-pyrrolidinone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. To favor N-alkylation, you should consider the following factors:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[8]
-
Nature of the Alkylating Agent: "Soft" alkylating agents, like alkyl iodides or benzyl bromides, tend to react preferentially at the "softer" nitrogen atom according to Hard-Soft Acid-Base (HSAB) theory.
-
Reaction Temperature: Lower reaction temperatures can enhance selectivity.
-
Phase-Transfer Catalysis: This technique can provide high selectivity for N-alkylation under milder conditions.[8]
Issues with Stereoselectivity
Question: I am attempting an asymmetric synthesis of a chiral pyrrolidine using an organocatalyst, but the enantiomeric excess (ee) is poor. What factors influence the stereoselectivity?
Answer: Achieving high enantioselectivity in organocatalyzed pyrrolidine synthesis is a nuanced process influenced by the catalyst structure, substrate, and reaction conditions.[9][10][11]
-
Catalyst Structure: The steric and electronic properties of the organocatalyst are paramount. For proline-based catalysts, modifications to the pyrrolidine ring, such as the introduction of bulky substituents, can create a more defined chiral environment and improve enantioselectivity.[10][11][12] The distance and orientation of functional groups on the catalyst that interact with the substrate (e.g., hydrogen bond donors) are also critical.[9]
-
Substrate-Catalyst Matching: The electronic and steric properties of both the aldehyde and the nitroolefin (in the case of Michael additions) must be compatible with the catalyst. A catalyst that works well for one set of substrates may not be optimal for another.
-
Reaction Conditions:
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can significantly impact the transition state and, therefore, the enantioselectivity.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy available for the formation of the less favored diastereomeric transition state.
-
Additives: The presence of acids, bases, or water can influence the catalytic cycle and the stereochemical outcome.
-
Comparative Data for Catalyst Performance in Asymmetric Michael Addition:
| Catalyst Type | Key Structural Feature | Typical Substrates | Achievable Enantioselectivity (ee) | Reference |
| Diarylprolinol Silyl Ethers | Bulky diarylmethyl and silyl groups | Aldehydes and nitroolefins | Up to 99% | [9][11] |
| Prolinamides | Hydrogen-bond donating amide groups | Ketones and nitroolefins | Up to 95% | [9] |
| Pyrrolidine-Thioureas | Bifunctional activation via enamine and hydrogen bonding | Aldehydes and nitroolefins | Up to 99% | [9] |
II. Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing N-substituted pyrrolidines?
A1: The primary catalytic methods include:
-
Reductive Amination: This is a highly efficient method that involves the reaction of a carbonyl compound (like a 1,4-diketone) with a primary amine, followed by in-situ reduction of the resulting imine/enamine intermediate.[4] Transition metal catalysts, particularly those based on iridium, are effective for this transformation.[4][5][6]
-
[3+2] Cycloaddition Reactions: This powerful strategy, often involving azomethine ylides, allows for the rapid and stereocontrolled construction of the pyrrolidine ring.[1][3][13] Metal catalysts (e.g., Ag, Cu) or organocatalysts can be employed to control the stereochemistry.[14][15][16]
-
N-Alkylation of Pyrrolidine: This involves the direct reaction of pyrrolidine with an alkylating agent, such as an alkyl halide. While straightforward, it can sometimes lead to over-alkylation.[17] Palladium catalysts can be used for N-alkylation with alcohols via a "borrowing hydrogen" mechanism.[7]
-
Intramolecular C-H Amination: This method involves the formation of a C-N bond through the activation of a C-H bond within the same molecule. Copper-catalyzed systems have been developed for this purpose.[18][19]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific application and desired process parameters.
-
Homogeneous Catalysts: These are soluble in the reaction medium, often leading to higher activity and selectivity due to better accessibility of the catalytic sites. However, their separation from the product can be challenging and costly, which is a significant drawback in pharmaceutical manufacturing.
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). They are easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling.[20] This makes them more sustainable and cost-effective for large-scale production. However, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts.
Q3: What is the role of the ligand in metal-catalyzed reactions for pyrrolidine synthesis?
A3: In metal-catalyzed reactions, the ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability.
-
Steric and Electronic Effects: The size and electronic properties of the ligand can influence the coordination of substrates to the metal center, thereby affecting the rate and selectivity of the reaction. For example, in asymmetric catalysis, chiral ligands are used to create a chiral environment around the metal, which directs the stereochemical outcome of the reaction.[21]
-
Solubility and Stability: Ligands can also be used to modify the solubility of the catalyst and to prevent its decomposition under the reaction conditions.
Q4: Can biocatalysis be used for the synthesis of N-substituted pyrrolidines?
A4: Yes, biocatalysis, using enzymes such as imine reductases (IREDs), is an emerging and powerful tool for the synthesis of chiral amines, including N-substituted pyrrolidines.[22]
-
Advantages: Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and high functional group tolerance.
-
Challenges: The substrate scope of naturally occurring enzymes can be limited. However, protein engineering techniques can be used to develop mutant enzymes with improved activity and selectivity for specific substrates.[22]
III. Experimental Protocols
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines[5]
This protocol describes the synthesis of 1-phenyl-2,5-dimethylpyrrolidine from hexane-2,5-dione and aniline.
Reagents and Materials:
-
Hexane-2,5-dione
-
Aniline
-
[Cp*IrCl2]2 (catalyst)
-
Formic acid (hydrogen source)
-
Deionized water (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.
Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis:
Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.[5]
Protocol 2: Silver-Catalyzed [3+2] Cycloaddition for Highly Substituted Pyrrolidines[14]
This protocol outlines the synthesis of a densely substituted pyrrolidine via a [3+2] cycloaddition between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide.
Reagents and Materials:
-
Chiral N-tert-butanesulfinyl imine
-
α-Imino ester
-
Silver carbonate (Ag2CO3) (catalyst)
-
Toluene (solvent)
-
Reagents for purification (e.g., silica gel)
Procedure:
-
To a solution of the N-tert-butanesulfinyl imine (1.0 eq) in toluene, add the α-imino ester (2.0 eq) and Ag2CO3 (10-20 mol%).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or NMR).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the highly substituted pyrrolidine.
References
-
Quintavalla, A., Carboni, D., Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Zhang, L., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link]
-
López-Caballero, E., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1035–1045. [Link]
-
Ordóñez, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6685. [Link]
-
Bower, J. F., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9008–9014. [Link]
-
Martínez, R., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(16), 4949. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. [Link]
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An, S., et al. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
-
Zhang, L., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ResearchGate. [Link]
-
Various Authors. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
-
Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7565–7570. [Link]
-
Alcudia, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 599–606. [Link]
-
Nájera, C., et al. (2004). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic & Biomolecular Chemistry, 2(5), 643-645. [Link]
-
Read, C. M., et al. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
-
Scott, M. A., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(5), 523–527. [Link]
-
Alcudia, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
-
Asymmetric Organocatalysis. (2015). Chapter 11: Other Substituted Pyrrolidines as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]
-
Zhang, W., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6231. [Link]
-
Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2465-2471. [Link]
-
Kitano, Y., et al. (2000). Synthesis of 2,5-Disubstituted Pyrrolidines from N-Alkenyl and Alkynyl N-Benzoyloxysulfonamides Catalyzed by (CuOTf)2・C6H6. The Journal of Organic Chemistry, 65(18), 5677–5681. [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334–341. [Link]
-
López-Caballero, E., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
-
Nájera, C., et al. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 48(60), 7413-7426. [Link]
-
Various Authors. (2025). The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link]
-
Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5539-5554. [Link]
-
Various Authors. (2022). Reported homogeneous catalysts for the synthesis of pyrrolidinones from... ResearchGate. [Link]
-
Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ResearchGate. [Link]
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Technical Support Center: Scale-Up Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate
Welcome to the technical support guide for the scale-up synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate (CAS 64373-14-0). This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the rationale behind key process decisions to ensure a robust, safe, and efficient scale-up.
Introduction: The Scale-Up Challenge
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While its synthesis may appear straightforward on a lab scale, scaling up introduces significant challenges related to reaction kinetics, heat transfer, impurity profiles, and process safety. This guide provides field-proven insights to navigate these complexities.
Section 1: Synthetic Route Selection for Scale-Up
The formation of the aryl C-N bond is the critical step in this synthesis. Two primary routes are typically considered: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of route is a critical decision driven by factors such as raw material cost, process robustness, and impurity removal.
1.1. Comparative Analysis of Synthetic Routes
The following table summarizes the key considerations for each route at an industrial scale.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | Ethyl 4-bromobenzoate or Ethyl 4-chlorobenzoate | Ethyl 4-fluorobenzoate or Ethyl 4-nitrobenzoate[1] |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu, K₂CO₃) | Strong base (if needed), or reaction driven by activated substrate |
| Advantages | High functional group tolerance, broad substrate scope (works well with chlorides and bromides), milder conditions often possible.[2][3] | Palladium-free (lower cost, no heavy metal contamination), simpler reaction setup. |
| Disadvantages | Cost of palladium and ligands, potential for palladium contamination in the final product, catalyst sensitivity.[4] | Often requires highly activated substrates (e.g., with -NO₂ or -F), may need harsh conditions (high temperatures/pressures), narrower substrate scope.[5] |
| Scale-Up Verdict | Often preferred for its reliability and scope, but requires rigorous control of catalyst activity and post-reaction palladium removal. | Economically attractive if the starting material is suitable and conditions are manageable. The need for high temperatures can be a safety concern. |
1.2. Strategic Decision Workflow
The choice between these routes is not always straightforward. The following workflow illustrates a typical decision-making process for scale-up.
Caption: Decision workflow for selecting a scalable synthetic route.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses the most common issues encountered during the scale-up of the Buchwald-Hartwig amination route, which is frequently chosen for its versatility.
Q1: My reaction has stalled or shows low conversion, which was not an issue at the bench scale. What are the likely causes?
A1: This is a classic scale-up problem often linked to mass transfer limitations or deactivation of the catalyst.
-
Root Cause Analysis:
-
Catalyst Inactivity: On a larger scale, the catalyst has a longer residence time in the hot reaction mixture and is more susceptible to deactivation by trace impurities (e.g., water, oxygen) in the starting materials or solvent. The initial Pd(II) precatalyst must be efficiently reduced to the active Pd(0) species.[6]
-
Poor Mixing: In large reactors, inadequate agitation can lead to poor mixing of the multiphasic system (solid base, liquid solvent, dissolved reagents). This creates localized concentration gradients and "dead zones" where the reaction does not proceed efficiently.
-
Base Insolubility: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have low solubility.[6] If not properly suspended, their effective surface area is reduced, slowing down the reaction.
-
-
Troubleshooting Steps & Solutions:
-
Rigorous Inerting: Ensure the reactor is thoroughly purged with nitrogen or argon. Use de-gassed solvents. On scale, bubbling nitrogen through the solvent for an extended period before adding reagents is highly recommended.
-
Agitation Study: Review the reactor's agitation specifications (impeller type, RPM). A common solution is to switch from an anchor stirrer to a pitched-blade turbine or impeller that provides better top-to-bottom mixing for solid suspensions.
-
Base Selection & Particle Size: While strong, soluble bases like Sodium tert-butoxide (NaOtBu) are effective, they can promote ester hydrolysis. If using a weaker, solid base like K₂CO₃, ensure it has a fine particle size to maximize surface area.
-
Catalyst Loading: While minimizing catalyst loading is a goal, a slight increase (e.g., from 0.5 mol% to 1.0 mol%) might be necessary on scale to compensate for any unavoidable deactivation.[6]
-
Q2: I am observing a significant amount of a byproduct identified as 4,4'-bis(ethoxycarbonyl)biphenyl. How can I prevent this?
A2: This byproduct arises from the homo-coupling of your starting material, Ethyl 4-bromobenzoate. This is a known side reaction in palladium-catalyzed couplings.
-
Root Cause Analysis: This side reaction is favored when the rate of the desired C-N coupling is slow relative to the oxidative addition and subsequent homo-coupling of the aryl halide. It can be exacerbated by issues with the ligand or the presence of oxygen.
-
Troubleshooting Steps & Solutions:
-
Ligand-to-Palladium Ratio: Ensure the ligand-to-palladium ratio is optimal (typically between 1.5:1 to 2.5:1). Insufficient ligand can leave palladium species unsaturated and more prone to side reactions.
-
Select a More Effective Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are specifically designed to promote the reductive elimination step that forms the C-N bond, outcompeting side reactions.[3] If you are using a simpler ligand like P(o-tol)₃, switching to a more advanced one is a key scale-up recommendation.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side product formation. Conduct a temperature optimization study (e.g., at 80°C, 90°C, and 100°C) to find the sweet spot between reaction rate and selectivity.
-
Q3: The final product is difficult to purify. It has a persistent yellow color and residual palladium levels are too high.
A3: This is a multi-faceted work-up and purification challenge. The color is likely from persistent, highly-colored organic impurities or catalyst residues, and palladium removal is a critical step for pharmaceutical intermediates.
-
Root Cause Analysis:
-
Palladium Residues: Palladium can remain in the product as colloidal nanoparticles or soluble complexes.
-
Impurity Profile: The product is a polar, basic compound, which can make it challenging to separate from similarly polar impurities via crystallization or standard chromatography.[7]
-
-
Troubleshooting Steps & Solutions:
-
Optimized Aqueous Work-up: After the reaction, a common procedure is to filter off the inorganic base, then perform an aqueous wash. An acidic wash (e.g., with dilute HCl or citric acid) will protonate your product, moving it into the aqueous layer and leaving non-basic impurities in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃) to precipitate the product, which is then extracted back into a clean organic solvent.[1]
-
Palladium Scavenging: Introduce a dedicated step for palladium removal. After the reaction is complete, add a scavenger.
-
Common Scavengers: Activated carbon, silica-based scavengers with thiol or amine functional groups (e.g., SiliaMetS Thiol), or scavenger resins.
-
Procedure: Stir the crude product solution with the scavenger for several hours, then filter. The effectiveness of this step should be monitored by ICP-MS analysis.
-
-
Recrystallization: This is the most effective method for purification at scale. A solvent screen is essential. Common solvent systems for similar compounds include ethyl acetate/heptane, toluene, or isopropanol/water.[8] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Section 3: Recommended Scale-Up Protocol (Buchwald-Hartwig Route)
This protocol is a representative example for a 5 kg scale synthesis. All operations must be conducted under the supervision of trained personnel with appropriate engineering and safety controls.
3.1. Reagents & Equipment
| Reagent | Amount | Moles | Purity | Notes |
| Ethyl 4-bromobenzoate | 5.00 kg | 21.83 | >99% | Starting Material |
| Pyrrolidine | 1.70 kg | 23.90 | >99% | 1.1 eq. |
| Pd₂(dba)₃ | 50.0 g | 0.055 | - | 0.25 mol% Pd |
| XPhos | 57.0 g | 0.120 | - | 0.55 mol% Ligand |
| K₃PO₄ (milled) | 6.00 kg | 28.26 | >98% | 1.3 eq. |
| Toluene | 50 L | - | Anhydrous | Degassed prior to use |
-
Equipment: 100 L glass-lined reactor with a pitched-blade turbine agitator, temperature control unit, nitrogen inlet, and reflux condenser.
3.2. Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with nitrogen for at least 1 hour.
-
Solvent Degassing: Charge 50 L of toluene to the reactor. Begin agitation (150-200 RPM) and sparge with nitrogen gas through a dip tube for 1-2 hours to remove dissolved oxygen.
-
Reagent Charging: Under a strong nitrogen counter-flow, charge the milled K₃PO₄ (6.00 kg), Pd₂(dba)₃ (50.0 g), and XPhos (57.0 g).
-
Heating & Substrate Addition: Heat the slurry to 95-100°C. Once at temperature, add the Ethyl 4-bromobenzoate (5.00 kg) followed by the slow, subsurface addition of pyrrolidine (1.70 kg) over 30-45 minutes. Causality Note: Slow addition of the amine helps to control any initial exotherm.
-
Reaction Monitoring: Maintain the reaction temperature at 95-100°C. Monitor the reaction progress every 2 hours using an in-process control (IPC) such as HPLC or GC. The reaction is considered complete when <1% of the Ethyl 4-bromobenzoate remains. (Typical reaction time: 8-12 hours).
-
Cool Down & Filtration: Cool the reaction mixture to 40-50°C. Filter the batch through a filter press or Nutsche filter to remove the inorganic salts. Wash the filter cake with warm toluene (2 x 5 L).
-
Work-up & Palladium Removal:
-
Combine the filtrate and washes. Add activated carbon (500 g) and stir at 40°C for 4 hours.
-
Filter off the activated carbon.
-
Concentrate the toluene solution under vacuum to approximately 15 L.
-
-
Crystallization & Isolation:
-
Add n-Heptane (30 L) slowly to the warm toluene solution to induce crystallization.
-
Cool the slurry slowly to 0-5°C and hold for at least 4 hours.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the cake with cold heptane (2 x 5 L).
-
Dry the product in a vacuum oven at 40-50°C until constant weight is achieved.
-
Section 4: Scale-Up Safety Considerations
-
Thermal Hazards: Buchwald-Hartwig reactions can be exothermic. Perform reaction calorimetry (e.g., using an RC1 calorimeter) during process development to understand the thermal profile and ensure the plant's cooling capacity is sufficient to handle the heat output, especially during the addition of pyrrolidine.
-
Reagent Handling:
-
Pyrrolidine: Is a corrosive and flammable liquid. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[9]
-
Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
-
Toluene: Is a flammable solvent with associated health risks. Use in a contained system with proper ventilation.
-
-
Pressure: Although this reaction is typically run at atmospheric pressure, ensure the reactor is equipped with appropriate pressure relief devices.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a different solvent like 2-MeTHF or CPME? A: Yes, greener solvents like 2-MeTHF or CPME are excellent alternatives to toluene or dioxane.[4] However, a re-optimization of reaction conditions (temperature, time) will be necessary as reaction kinetics can vary significantly with the solvent.
Q: Why is milled K₃PO₄ specified? A: Milled, or finely ground, potassium phosphate has a higher surface area, which can significantly increase the reaction rate for a solid-liquid phase transfer reaction. On a large scale where mixing can be less efficient, maximizing the interfacial area is crucial.
Q: What is the purpose of the dba ligand in Pd₂(dba)₃? A: The dibenzylideneacetone (dba) ligand is weakly bound to the palladium. In the reaction mixture, it is easily displaced by the more strongly binding phosphine ligand (XPhos) to form the active catalytic species. It serves as a stable and convenient source of Pd(0).
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Link]
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Organic Syntheses. Ethyl 4-aminobenzoate. [Link]
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PubChem. This compound. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]
-
ScienceLab.com. Material Safety Data Sheet - Ethyl benzoate. [Link]
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University of Scranton. Green Chemistry - Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]
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ScienceMadness Discussion Board. Ethyl benzoate synthesis. [Link]
-
CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE. [Link]
-
ResearchGate. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. [Link]
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
Chegg.com. Extraction of 4-nitrobenzoic acid and ethyl-4-nitrobenzoate. [Link]
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Scirp.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
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Alternative synthetic routes to "Ethyl 4-(pyrrolidin-1-yl)benzoate"
An esteemed resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of "Ethyl 4-(pyrrolidin-1-yl)benzoate." As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to support your experimental success.
Introduction to N-Arylation Strategies
The formation of a carbon-nitrogen (C-N) bond between an aromatic ring and an amine, such as pyrrolidine, is a cornerstone of modern medicinal chemistry. This compound is a valuable scaffold, and its synthesis can be approached through several established methods. The choice of synthetic route often depends on factors like substrate availability, functional group tolerance, cost, and scalability. The most prevalent methods—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr)—each present a unique set of advantages and challenges.
This guide is structured as a series of troubleshooting questions and answers for each primary synthetic route, designed to address specific issues you may encounter at the bench.
Route 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a highly versatile and widely used method for forming C(sp²)–N bonds.[1] It relies on a palladium catalyst with specialized phosphine ligands to couple an aryl halide (or pseudo-halide) with an amine.[2] Its broad functional group tolerance and generally high yields make it a primary choice for many researchers.
Reaction Workflow & Mechanism
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[3][4]
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Question: My reaction shows no conversion, or the yield is very low. What are the most common causes?
Answer: This is a frequent issue in cross-coupling reactions and can stem from several sources. Here is a checklist of critical parameters to verify:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. For coupling a secondary amine like pyrrolidine with an electron-poor aryl halide like ethyl 4-bromobenzoate, sterically hindered, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like BrettPhos, DavePhos, or XPhos) are often required.[3] Ensure the catalyst and ligand are not degraded. Old palladium sources or air-sensitive ligands can lose activity.
-
Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen. Inadequate degassing of the solvent or a poor seal on your reaction vessel can lead to catalyst oxidation and deactivation. Always use Schlenk techniques or a glovebox for best results.[5]
-
Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine-catalyst complex. Sodium tert-butoxide (NaOtBu) is the most common choice. However, if your substrate has base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though they often require higher temperatures and longer reaction times.[3] Note that esters are generally incompatible with strong bases like KOtBu at high temperatures, but the reaction often proceeds faster than saponification.[3]
-
Aryl Halide Reactivity: The reactivity order for the halide is I > Br > OTf >> Cl.[4] Aryl chlorides are notoriously less reactive and may require a more specialized, highly active catalyst system (e.g., a G3 or G4 palladacycle precatalyst) and harsher conditions.[5]
Question: I am observing significant dehalogenation of my starting material (e.g., forming ethyl benzoate instead of the desired product). How can I minimize this?
Answer: Dehalogenation is a common side reaction where the aryl halide is reduced. This typically occurs when the reductive elimination step is slow compared to competing pathways.
-
Potential Cause: The source of the hydride for this reduction can be trace water, the solvent, or even the amine itself.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents.
-
Optimize Ligand: A more electron-donating or sterically bulky ligand can sometimes accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.
-
Lower Temperature: If possible, lowering the reaction temperature may disfavor the side reaction, though this might also slow down the desired coupling.
-
Question: My reaction is messy, with multiple unidentified spots on the TLC plate. What could be the issue?
Answer: Complex reaction mixtures often point to substrate or product decomposition, or catalyst-driven side reactions.
-
Potential Causes:
-
High Temperature: Buchwald-Hartwig reactions are thermally sensitive. Excessively high temperatures can lead to ligand decomposition or byproduct formation.[5]
-
Incorrect Base: A base that is too strong or nucleophilic can react with your starting materials or product.
-
Ligand:Palladium Ratio: An incorrect ratio can lead to the formation of inactive palladium species or promote side reactions. A ratio between 1.5:1 and 2:1 (Ligand:Pd) is typical.
-
Detailed Protocol: Buchwald-Hartwig Synthesis
This protocol is a general starting point and may require optimization.
-
Preparation: In a glovebox or under a constant stream of inert gas (Argon or Nitrogen), add ethyl 4-bromobenzoate (1.0 eq), Pd₂(dba)₃ (1-2 mol%), a suitable biarylphosphine ligand (2.2-4.4 mol% relative to Pd₂), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add pyrrolidine (1.2 eq) followed by anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water, then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Route 2: Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical method for forming aryl-N bonds using a copper catalyst.[6] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic copper sources with ligands, allowing for milder conditions.[7]
Mechanism Overview
The reaction is believed to proceed through the formation of a copper(I) amide species, which then reacts with the aryl halide. The exact mechanism can be complex, but a simplified cycle involves the coordination of the amine and aryl halide to a Cu(I) center, followed by coupling.[6]
Caption: Simplified catalytic cycle for a modern Ullmann N-arylation.
Troubleshooting and FAQs: Ullmann Condensation
Question: My Ullmann reaction is not working. What should I check first?
Answer: Failure in Ullmann reactions often traces back to the catalyst's activity or the reaction conditions.
-
Copper Source and Quality: Copper(I) salts, especially CuI, are susceptible to oxidation, which deactivates the catalyst.[8] Use a fresh bottle of the copper salt or one that has been stored properly under an inert atmosphere. "Activated" copper powder was used in traditional methods, but modern syntheses favor soluble salts like CuI, Cu₂O, or Cu(acac)₂.[6][7]
-
Reaction Temperature: Traditional Ullmann couplings are notorious for requiring very high temperatures (>150 °C).[6][8] If you are not seeing any product, a gradual increase in temperature may be necessary. Modern, ligand-assisted protocols can run at lower temperatures (e.g., 80-120 °C), but this is highly dependent on the specific ligand used.
-
Ligand Choice: While some Ullmann reactions can proceed without a ligand, their inclusion dramatically improves reaction scope and lowers the required temperature. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthrolines.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard choices to achieve the necessary temperatures.[6] Ensure they are anhydrous, as water can interfere with the reaction.[8]
Question: My main byproduct is the homocoupled aryl species (biphenyl derivative). How do I prevent this?
Answer: Aryl homocoupling is a competing reaction pathway, especially at the high temperatures often employed.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct way to reduce homocoupling. This may require screening for a more active catalyst/ligand system that operates under milder conditions.[8]
-
Use a Ligand: Ligands can stabilize the copper intermediates, favoring the desired cross-coupling pathway over homocoupling.
-
Stoichiometry: Using a slight excess of the amine component can sometimes suppress the homocoupling of the aryl halide.
-
Detailed Protocol: Modern Ullmann Synthesis
This protocol uses a ligand to enable milder conditions.
-
Preparation: To a sealable reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 10-20 mol%), ethyl 4-iodobenzoate (1.0 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).
-
Reagent Addition: Add pyrrolidine (1.5 eq) followed by an anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Seal the vessel and heat the mixture to 100-130 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS. These reactions can be slower than their palladium-catalyzed counterparts, often requiring 12-48 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.
-
Extraction: Combine the organic layers and wash with aqueous ammonia solution to remove copper salts (the aqueous layer will turn deep blue), followed by a brine wash. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamentally different approach that does not require a metal catalyst. Instead, it relies on the activation of the aromatic ring by a strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group.[10] The reaction proceeds via a two-step addition-elimination mechanism through a resonance-stabilized intermediate known as a Meisenheimer complex.[11]
Troubleshooting and FAQs: SNAr
Question: Can I use SNAr to synthesize this compound? The reaction is not proceeding.
Answer: This is a critical question of substrate scope. The success of an SNAr reaction is almost entirely dependent on the activation of the aryl halide.
-
Insufficient Activation: A simple aryl halide is generally unreactive towards nucleophilic substitution.[12][13] The para-ester group (-COOEt) in ethyl 4-halobenzoate is electron-withdrawing, but it is only moderately activating. It is often insufficient to enable the reaction to proceed under standard conditions, unlike a powerful EWG like a nitro group (-NO₂).[10][14] Attempts to force the reaction with strong bases and high heat often fail or give low yields.[15]
-
Leaving Group: In SNAr, the rate-determining step is typically the initial nucleophilic attack. Therefore, the best leaving group is the most electronegative one, as it best stabilizes the forming negative charge on the ring. The reactivity order is F > Cl > Br > I, the opposite of S_N1/S_N2 and metal-catalyzed reactions.[14] If you are attempting this route, ethyl 4-fluorobenzoate would be the most promising starting material.
-
Conditions: If the ring is sufficiently activated, SNAr reactions are often run at elevated temperatures in a polar aprotic solvent like DMSO or NMP to facilitate the formation of the charged Meisenheimer complex.
Question: If I use a more activated substrate, like ethyl 4-fluoro-3-nitrobenzoate, what issues might I encounter?
Answer: With a properly activated substrate, SNAr becomes a viable and attractive (catalyst-free) option. However, challenges can still arise.
-
Multiple Products: If there are multiple leaving groups or multiple activating groups, you may face regioselectivity issues.
-
Base Sensitivity: While a base is often added to neutralize the HX formed, using a very strong base can lead to side reactions with other functional groups on your molecule. Pyrrolidine itself can act as the base.
Comparative Summary of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) | None |
| Key Reagents | Phosphine Ligands, Strong Base (NaOtBu) | Ligands (often optional), Base (K₂CO₃) | Electron-Withdrawing Group on ring |
| Typical Temp. | 80 - 120 °C | 100 - 200+ °C (Modern: 100-130 °C) | 100 - 180 °C (if activated) |
| Pros | Broad scope, high yields, mild conditions, excellent functional group tolerance.[1][2] | Low catalyst cost, effective for specific substrates. | Catalyst-free, high atom economy, simple procedure. |
| Cons | High cost of Pd and ligands, sensitivity to air/moisture.[5] | Harsh conditions (often), lower yields, potential for homocoupling, catalyst toxicity.[6][8] | Very limited substrate scope; requires strong activation of the aromatic ring.[10][14] |
| Relevance to Target | Excellent. Highly suitable and likely the most reliable method. | Good. A viable, lower-cost alternative to palladium catalysis. | Poor. Unlikely to work without a stronger activating group than the para-ester. |
Final Recommendation
For a reliable, high-yielding, and broadly applicable synthesis of This compound , the Buchwald-Hartwig amination is the recommended primary approach. Its well-defined catalytic systems and milder conditions provide the highest probability of success. The Ullmann condensation serves as a robust and more economical secondary option, particularly if palladium-related costs are a concern. Nucleophilic Aromatic Substitution is generally not suitable for this specific target molecule due to insufficient activation of the aromatic ring by the para-ester group.
References
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Jahagirdar, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
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Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
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Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
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LibreTexts Chemistry. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]
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Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
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Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed. [Link]
-
Quora. (n.d.). P109: Why do nucleophilic substitution reactions not occur with aryl halides?. ChemSpace@NareshKumar. [Link]
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Chemistry Stack Exchange. (2015). Why aryl halides are very less reactive towards nucleophilic substitution reactions?. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]
-
Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
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Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. [Link]
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University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Dobson, D. E. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]
-
Krenske, E. H., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Nature. [Link]
-
ResearchGate. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
Domingo, L. R., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. [Link]
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Ivantcova, P. M., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl 4-(pyrrolidin-1-yl)benzoate
Introduction
Ethyl 4-(pyrrolidin-1-yl)benzoate is a tertiary amine and benzoate ester derivative with applications in the synthesis of more complex pharmaceutical compounds and as a research chemical.[1][2] As with any active chemical entity, particularly in the context of drug development and medicinal chemistry, the purity of the starting material is paramount. Even minor impurities can lead to significant side reactions, reduced yield of the final product, or introduce unwanted toxicological variables. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control metric but a foundational requirement for sound scientific research.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind the selection of different stationary phases—the ubiquitous C18 and the alternative selectivity Phenyl-Hexyl—and present a data-driven comparison of their performance. This document is intended for researchers, analytical chemists, and quality control professionals who require a validated method for assessing the purity of this compound.
The Analytical Challenge and Method Development Rationale
The molecular structure of this compound, featuring a hydrophobic aromatic ring, an ester group, and a basic tertiary amine (pyrrolidine ring), presents specific considerations for RP-HPLC method development.
-
Stationary Phase Interaction: The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[3][5] A standard C18 (octadecylsilane) column, which separates based on hydrophobicity, is a logical starting point.[6] However, the presence of the aromatic ring suggests that a stationary phase capable of π-π interactions, such as a Phenyl-Hexyl column, could offer alternative selectivity and potentially superior resolution for aromatic impurities.[5][6]
-
Mobile Phase pH Control: The pyrrolidine nitrogen is basic. At acidic pH, this nitrogen will be protonated, increasing the molecule's polarity and potentially leading to poor retention and peak tailing due to strong interactions with residual silanols on the silica-based column. By maintaining a mobile phase pH in the neutral to slightly basic range (e.g., pH 7-8), the amine remains in its free base form, which is more hydrophobic and chromatographically well-behaved on modern, well-end-capped columns.
-
Potential Impurities: A comprehensive purity method must be able to separate the main compound from potential process-related impurities and degradation products. For this compound, likely impurities include the starting materials (e.g., ethyl 4-aminobenzoate)[7] and by-products such as the hydrolyzed carboxylic acid (4-(pyrrolidin-1-yl)benzoic acid). A stability-indicating method must resolve these and any other degradants that may form under stress conditions.
This guide will compare a workhorse C18 method against a Phenyl-Hexyl method to determine the optimal approach for routine quality control and stability testing.
General Experimental Workflow
The process of analyzing the purity of a synthesized batch of this compound follows a structured workflow, from initial sample preparation to the final purity assessment and report generation. This ensures consistency and traceability of the results, which is critical in a regulated environment.
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocols
The following protocols are designed to be compliant with standard pharmaceutical analysis guidelines, such as those from the International Conference on Harmonisation (ICH).[8][9][10]
Reagents and Materials
-
This compound: Reference Standard (>99.5% purity) and sample lot for testing.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or Milli-Q.
-
Potassium Phosphate Monobasic (KH₂PO₄): Analytical grade.
-
Sodium Hydroxide (NaOH): For pH adjustment.
-
Potential Impurity Markers: Ethyl 4-aminobenzoate, 4-(pyrrolidin-1-yl)benzoic acid.
Standard and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample lot into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Spiked Specificity Solution: Prepare a sample solution as described above, and spike it with small, known amounts (e.g., 0.5% level) of potential impurities (Ethyl 4-aminobenzoate and 4-(pyrrolidin-1-yl)benzoic acid).
Chromatographic Conditions
Two sets of conditions were evaluated, differing only by the analytical column.
| Parameter | Method 1: C18 Analysis | Method 2: Phenyl-Hexyl Analysis |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 7.0 | 20 mM Potassium Phosphate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-17 min: 80% B; 17.1-20 min: 40% B | 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-17 min: 80% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | Diode Array Detector (DAD) at 295 nm | Diode Array Detector (DAD) at 295 nm |
Results and Comparative Analysis
A hypothetical batch of this compound, containing trace amounts of starting material (Impurity A: Ethyl 4-aminobenzoate) and a hydrolysis by-product (Impurity B: 4-(pyrrolidin-1-yl)benzoic acid), was analyzed using both methods.
Method 1: Performance on C18 Column
The C18 column provided good retention and peak shape for the main compound. The system suitability test (SST) parameters from six replicate injections of the reference standard were well within typical acceptance criteria.
Table 1: System Suitability Results (Method 1 - C18)
| Parameter | Mean Value | %RSD | Acceptance Criteria |
| Retention Time (min) | 10.24 | 0.15% | %RSD ≤ 1.0% |
| Peak Area | 2458.3 | 0.45% | %RSD ≤ 2.0% |
| Tailing Factor (T) | 1.15 | 1.2% | T ≤ 2.0 |
| Theoretical Plates (N) | 8560 | 2.1% | N > 2000 |
Analysis of the spiked sample showed that the C18 column could separate the main peak from both impurities. However, the resolution between the main peak and Impurity A was adequate but not ideal.
Table 2: Chromatographic Results for Spiked Sample (Method 1 - C18)
| Compound | Retention Time (min) | Resolution (Rs) | Relative Retention Time (RRT) |
| Impurity B | 4.51 | - | 0.44 |
| Impurity A | 9.98 | 1.6 | 0.97 |
| Main Compound | 10.24 | - | 1.00 |
Method 2: Performance on Phenyl-Hexyl Column
The Phenyl-Hexyl column also demonstrated excellent system suitability performance, with comparable results to the C18 column.
Table 3: System Suitability Results (Method 2 - Phenyl-Hexyl)
| Parameter | Mean Value | %RSD | Acceptance Criteria |
| Retention Time (min) | 11.05 | 0.18% | %RSD ≤ 1.0% |
| Peak Area | 2461.5 | 0.51% | %RSD ≤ 2.0% |
| Tailing Factor (T) | 1.10 | 1.1% | T ≤ 2.0 |
| Theoretical Plates (N) | 9120 | 1.9% | N > 2000 |
The key difference was observed in the separation of the spiked sample. The Phenyl-Hexyl column provided a significant improvement in the resolution of Impurity A, which is structurally similar to the main compound but lacks the pyrrolidine ring. This is attributable to the alternative selectivity offered by the π-π interactions between the phenyl-hexyl stationary phase and the aromatic rings of the analytes.
Table 4: Chromatographic Results for Spiked Sample (Method 2 - Phenyl-Hexyl)
| Compound | Retention Time (min) | Resolution (Rs) | Relative Retention Time (RRT) |
| Impurity B | 4.85 | - | 0.44 |
| Impurity A | 10.65 | 2.8 | 0.96 |
| Main Compound | 11.05 | - | 1.00 |
Purity Calculation
The purity of the test lot was calculated using the area normalization method for both analyses.
-
Purity (Method 1 - C18): 99.78%
-
Purity (Method 2 - Phenyl-Hexyl): 99.77%
While both methods yielded nearly identical purity values for this particular batch, the superior resolution of Method 2 provides a higher degree of confidence in the result, ensuring that no minor impurities are co-eluting with the main peak.
Logic for Method Selection
The choice between these two validated methods depends on the analytical goal. For routine, high-throughput screening of relatively pure batches, the C18 method is sufficient. However, for stability studies, reference standard characterization, or analysis of batches where process impurities are a concern, the Phenyl-Hexyl method is demonstrably superior.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendation
Both the C18 and Phenyl-Hexyl based HPLC methods are valid for determining the purity of this compound. Both methods demonstrate excellent system suitability and are capable of quantifying the compound with high precision.
However, this comparative guide clearly establishes the superior performance of the Phenyl-Hexyl column (Method 2) in terms of specificity and resolution for critical impurity pairs. The alternative selectivity provided by the phenyl-based stationary phase is crucial for confidently separating structurally similar aromatic compounds.
Recommendation:
-
For routine quality control where speed and robustness are the primary concerns and impurity profiles are well-understood, the C18 method is acceptable.
-
For method validation, stability testing, reference standard certification, and the analysis of unknown or potentially impure batches , the Phenyl-Hexyl method is strongly recommended . Its superior resolving power provides a higher degree of assurance in the analytical result, aligning with the rigorous demands of pharmaceutical development and research.
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A Comparative Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate and Other Substituted Benzoates for Researchers
Introduction: The Versatile Scaffold of p-Aminobenzoates
In the landscape of drug discovery and materials science, the para-aminobenzoic acid (PABA) scaffold is a cornerstone building block.[1] Its structural versatility, allowing for substitutions at both the amino and carboxyl groups, has led to a vast array of molecules with diverse applications, from anticancer and antimicrobial agents to photoprotective compounds.[1][2] The ethyl esters of N-substituted PABA, in particular, are of significant interest due to their potential as intermediates in organic synthesis and as active compounds in their own right. This guide provides a comparative analysis of Ethyl 4-(pyrrolidin-1-yl)benzoate and three other structurally related substituted benzoates: Ethyl 4-(dimethylamino)benzoate, Ethyl 4-(piperidin-1-yl)benzoate, and Ethyl 4-(piperazin-1-yl)benzoate.
While direct comparative studies on the performance of these specific compounds are sparse in the literature, this guide will synthesize available data, discuss the underlying structure-activity relationships, and provide standardized experimental protocols to enable researchers to conduct their own robust comparative analyses. We will delve into key performance areas such as cytotoxicity, antibacterial activity, and photophysical properties, providing the foundational knowledge and practical methodologies for a thorough evaluation.
Structural Comparison and Physicochemical Properties
The core difference between the four molecules lies in the nature of the amino substituent at the para position of the ethyl benzoate core. This seemingly minor variation can significantly impact the molecule's steric bulk, electron-donating capacity, and hydrogen bonding potential, thereby influencing its biological and physical properties.
Caption: Structural relationship of the four compared benzoate esters.
Table 1: Physicochemical Properties of Selected Substituted Benzoates
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C13H17NO2 | 219.28 | 101038-63-5[1] | |
| Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | 193.24 | 10287-53-3 | |
| Ethyl 4-(piperidin-1-yl)benzoate | C14H19NO2 | 233.31 | 13813852 (CID) | |
| Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | 234.29 | 80518-57-6[3] |
Structure-Activity Relationship (SAR) Insights
The biological activity and physical properties of these benzoates are intrinsically linked to the nature of the N-substituent.
-
Electron Donating Properties: The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring, influencing the electron density of the entire molecule. The degree of this electron donation is affected by the alkyl groups attached to the nitrogen. Tertiary amines, like the ones in these compounds, are generally strong electron donors. This property is crucial for their potential role as photoinitiators and influences their reactivity in various chemical transformations.[4]
-
Steric Hindrance: The size and conformation of the pyrrolidinyl, piperidinyl, and piperazinyl rings, compared to the less bulky dimethylamino group, can play a significant role in how these molecules interact with biological targets like enzyme active sites or cellular membranes. The five-membered pyrrolidine ring, for instance, has a unique "pseudorotation" that allows it to explore a different conformational space compared to the six-membered piperidine and piperazine rings.
-
Lipophilicity and Solubility: The nature of the N-substituent also affects the molecule's lipophilicity (logP). This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. Generally, increasing the number of carbon atoms increases lipophilicity, which could enhance membrane permeability but might also lead to higher toxicity.
-
Hydrogen Bonding: The piperazinyl derivative introduces a secondary amine, providing a hydrogen bond donor site that is absent in the other three compounds. This could lead to different binding interactions with biological targets and affect its solubility in protic solvents.
Synthesis Protocols
A common and effective method for synthesizing these compounds is through the N-alkylation of a primary or secondary amine with an appropriate ethyl 4-halobenzoate, or more commonly, through the reaction of ethyl 4-aminobenzoate with cyclic amine precursors. A general workflow starts with the esterification of 4-aminobenzoic acid.
Caption: General synthetic workflow for N-substituted ethyl 4-aminobenzoates.
Protocol 1: Synthesis of Ethyl 4-(piperidin-1-yl)benzoate
This protocol is adapted from a multistep synthesis of a related compound, where the initial steps involve the formation of an intermediate that is then reacted with piperidine.[5] A more direct approach involves the reaction of ethyl 4-fluorobenzoate with piperidine.
Materials:
-
Ethyl 4-fluorobenzoate
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-fluorobenzoate (1 equivalent) in DMSO.
-
Add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 120 °C for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
This protocol is based on the reaction of ethyl 4-aminobenzoate with bis-(2-chloroethyl)-amine hydrochloride.[3]
Materials:
-
Ethyl 4-aminobenzoate
-
n-Butanol
-
bis-(2-chloroethyl)-amine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine ethyl 4-aminobenzoate (0.24 mole), n-butanol (140 mL), and bis-(2-chloroethyl)-amine hydrochloride (0.265 mole).[3]
-
Heat the mixture at reflux for 36 hours.[3]
-
Add powdered anhydrous potassium carbonate (0.12 mole) and continue to reflux for another 80 hours.[3]
-
Filter the hot reaction mixture and wash the filter cake with hot butanol.[3]
-
Cool the combined filtrates and allow the product to crystallize.[3]
-
Filter the solid product, wash with diethyl ether, and dry.[3]
-
Recrystallize from ethanol/diethyl ether for higher purity.[3]
Proposed Standardized Experiments for Comparative Analysis
To facilitate a direct and objective comparison, the following standardized protocols are proposed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the four benzoate esters in DMSO. Dilute the stock solutions with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Broth Microdilution
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
Compound Preparation: Prepare stock solutions of the four benzoate esters in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized inoculum of a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only). A standard antibiotic (e.g., ciprofloxacin) should be included as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Photophysical Characterization
This involves measuring the UV-Visible absorption and fluorescence emission spectra to determine key parameters like the absorption maximum (λ_max), emission maximum (λ_em), and fluorescence quantum yield (Φ_F).
Caption: Workflow for relative fluorescence quantum yield measurement.
Protocol:
-
Sample Preparation: Prepare solutions of each benzoate ester and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) in a suitable solvent (e.g., ethanol). Prepare a series of dilutions and ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Spectroscopy: Record the absorption spectra of all solutions to determine the absorption maximum (λ_max) and the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ_F) can be calculated using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds with potential applications in diverse research areas. This guide has provided a framework for a systematic and comparative evaluation of their performance. By understanding the underlying structure-activity relationships and employing the standardized protocols outlined herein, researchers can generate reliable and comparable data on their cytotoxicity, antibacterial activity, and photophysical properties. Such data will be invaluable in guiding the selection of the most suitable candidate for a specific application, be it in the development of new therapeutic agents or the design of novel functional materials. The lack of direct comparative data in the current literature presents a clear opportunity for further research to unlock the full potential of these versatile benzoate esters.
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Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.[4][6]
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- de Almeida, R. M., de Lima, I. M., & Doriguetto, A. C. (2011). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2675.
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Banik, B. K., Banik, I., & Becker, F. F. (2003). Ethyl 4-aminobenzoate. Organic Syntheses, 80, 247.[7]
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Al-Majidi, S. M. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.[8]
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A Tale of Two Rings: Comparative Analysis of Pyrrolidinyl vs. Piperidinyl Benzoates in Drug Discovery
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Optimizing Biological Activity
In the landscape of medicinal chemistry, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1] Among the most ubiquitous saturated heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings.[1][2] This guide provides an in-depth, data-driven comparative analysis of pyrrolidinyl and piperidinyl benzoates, offering insights for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and lead optimization.
The Core Distinction: A Single Methylene Unit of Consequence
The fundamental difference between a pyrrolidine and a piperidine ring is a single methylene unit. This seemingly minor variation imparts subtle yet significant differences in their physicochemical properties, which in turn dictate their biological behavior.
Physicochemical Properties: A Head-to-Head Comparison
A nuanced understanding of the physicochemical differences between these scaffolds is paramount for rational drug design. The choice between them can be a strategic tool to fine-tune a compound's properties for optimal target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1] |
| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is slightly more lipophilic than pyrrolidine.[1] This can influence solubility, cell permeability, and potential for off-target interactions. |
| Conformational Flexibility | Envelope and twisted conformations | Prefers a rigid chair conformation | Pyrrolidine's higher flexibility can be advantageous for exploring a broader conformational space to fit a binding pocket. Piperidine's rigidity can be beneficial for achieving high binding affinity through conformational restriction.[1] |
| Metabolic Stability | Generally more resistant to bioreduction in certain contexts (e.g., nitroxides).[1] | Generally stable, but can be susceptible to oxidation at positions adjacent to the nitrogen.[1] | Strategic placement of substituents can block metabolic "soft spots" and enhance stability for both scaffolds.[1] |
Structure-Activity Relationships (SAR): How the Ring Influences Biological Activity
The choice between a pyrrolidinyl and a piperidinyl moiety in a benzoate structure can dramatically alter its interaction with a biological target. The following sections explore this through the lens of specific receptor systems.
Muscarinic Acetylcholine Receptors (mAChRs)
Studies on ligands for muscarinic acetylcholine receptors have demonstrated that the choice between piperidinyl and pyrrolidinyl benzilates (a class of esters related to benzoates) significantly impacts binding affinity. A study involving a series of piperidyl and pyrrolidyl benzilates revealed a wide range of in vitro Ki values (from 0.05 nM to >100 nM), highlighting the sensitivity of the receptor to the heterocyclic scaffold and its substituents.[3] For instance, N-(2-fluoroethyl)-4-piperidyl benzilate showed a high affinity (Ki = 1.83 nM), suggesting that the piperidine ring, in this particular substitution pattern, provides an optimal framework for interaction with the muscarinic receptor.[3]
Sigma Receptors (σR)
In the context of sigma receptors, the piperidine moiety appears to be a key structural element for achieving high affinity and selectivity, particularly for the σ1 subtype.[4][5] A comparative study of piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists revealed that replacing a piperazine ring with a piperidine ring could dramatically increase σ1 receptor affinity.[4] For example, the piperidine analog (compound 5) exhibited a σ1R Ki of 3.64 nM, whereas its piperazine counterpart (compound 4) had a much lower affinity with a Ki of 1531 nM.[4] This underscores the critical role of the piperidine scaffold in dictating binding to the σ1 receptor. Molecular modeling studies suggest that the piperidine core allows for specific and favorable interactions within the receptor's binding pocket.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically determine the biological activity of novel pyrrolidinyl and piperidinyl benzoates, a series of in vitro assays are essential. The following are representative protocols for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Methodology:
-
Receptor Preparation: Homogenize tissues known to express the target receptor (e.g., guinea-pig cerebellum for histamine H1 receptors) in an appropriate buffer.[6] Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.[5]
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the structural differences and a typical experimental workflow.
Caption: Core structural and physicochemical differences between pyrrolidine and piperidine scaffolds.
Caption: A typical workflow for the comparative biological evaluation of novel compounds.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a pyrrolidinyl or piperidinyl scaffold in a benzoate-based drug candidate is not arbitrary but a strategic choice grounded in the principles of medicinal chemistry. While structurally similar, their distinct physicochemical properties, particularly lipophilicity and conformational flexibility, can lead to significant differences in biological activity, receptor affinity, and pharmacokinetic profiles.[1]
Pyrrolidine's greater flexibility may be advantageous in the early stages of drug discovery for exploring diverse binding modes, while piperidine's rigidity can be leveraged to enhance binding affinity and selectivity in more advanced stages of lead optimization.[1] A thorough understanding of the target receptor's architecture and the desired ADME properties of the final drug candidate should guide the rational selection between these two privileged scaffolds. By carefully considering the subtle yet impactful differences between these two rings, researchers can more effectively navigate the complex path of drug discovery and development.
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Unambiguous Structure Elucidation: A Comparative Guide to the Validation of Ethyl 4-(pyrrolidin-1-yl)benzoate by X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel compounds such as Ethyl 4-(pyrrolidin-1-yl)benzoate, a potential pharmacophore, unambiguous structural validation is not merely a procedural step but a critical foundation for all subsequent research.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small molecules, with a focused case study on the validation of this compound's structure by single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a detailed, albeit hypothetical, experimental protocol, and compare the definitive nature of crystallographic data with other widely used analytical methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of small molecules.[1][2] This technique provides a detailed atomic-level picture of the molecule in the solid state, revealing bond lengths, bond angles, and the overall conformation. The resulting electron density map offers a direct visualization of the molecule's structure, leaving little room for ambiguity.
The journey from a synthesized compound to a validated crystal structure involves several critical stages, each demanding careful consideration and optimization. The following section outlines a plausible experimental workflow for this compound, from its synthesis to the final crystallographic analysis.
Experimental Protocol: A Hypothetical Case Study
Synthesis of this compound
A common synthetic route to N-aryl amines is the Buchwald-Hartwig amination. In this hypothetical synthesis, Ethyl 4-iodobenzoate is coupled with pyrrolidine in the presence of a palladium catalyst and a phosphine ligand.
-
Reaction Setup: To a solution of Ethyl 4-iodobenzoate (1.0 eq) and pyrrolidine (1.2 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12 hours under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Crystallization
The formation of a high-quality single crystal is often the most challenging step in X-ray crystallography.[3] For this compound, a slow evaporation technique would be a logical starting point.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as ethyl acetate.
-
Evaporation: The solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested for X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
A single crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected on a detector, and the data are processed to determine the unit cell parameters and the crystal structure.
-
Data Collection: A suitable crystal is selected and mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing the Workflow
Caption: Workflow for the structural validation of this compound by X-ray crystallography.
Hypothetical Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₇NO₂ |
| Formula Weight | 219.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 14.789(6) |
| β (°) | 105.12(2) |
| Volume (ų) | 1223.4(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.190 |
| Absorption Coefficient (mm⁻¹) | 0.081 |
| F(000) | 472 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.123 |
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail, other analytical techniques are indispensable tools in the structural elucidation of small molecules. These methods offer complementary information and are often used in conjunction with crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[2][4] For this compound, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, as well as their chemical environments.
-
¹H NMR: Would show distinct signals for the aromatic protons, the ethyl group protons, and the pyrrolidine ring protons, with coupling patterns revealing their connectivity.
-
¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): Would provide the molecular ion peak, confirming the molecular weight of this compound.
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide clues about the molecule's structure.
Head-to-Head Comparison: X-ray Crystallography vs. Other Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D structure, bond lengths, bond angles, conformation | Connectivity, stereochemistry in solution | Molecular weight, elemental composition |
| Sample State | Single crystal | Solution | Gas phase or solution |
| Ambiguity | Low; provides a direct image of the molecule | Can be ambiguous for complex structures | Provides no direct 3D structural information |
| Key Challenge | Growing a suitable single crystal | Overlapping signals in complex spectra | Interpretation of fragmentation patterns |
Making the Right Choice: A Decision-Making Framework
The selection of an analytical technique depends on the specific research question and the nature of the compound.
Caption: Decision tree for selecting an appropriate analytical technique for structural analysis.
Conclusion: The Power of Definitive Data
In the rigorous world of scientific research and drug development, the validation of a molecule's structure is a non-negotiable prerequisite. While techniques like NMR and mass spectrometry are essential for routine characterization and confirmation, single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional molecular architecture. The unambiguous and high-resolution data it provides are invaluable for understanding structure-activity relationships, guiding lead optimization, and ensuring the intellectual property of novel chemical entities. For a compound with therapeutic potential like this compound, the investment in obtaining a crystal structure is a strategic imperative that underpins the entire discovery and development pipeline.
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A Comparative Guide to the Biological Activity of Ethyl 4-(pyrrolidin-1-yl)benzoate and Its Synthetic Precursors
Introduction
In the landscape of modern drug discovery, the strategic combination of well-characterized chemical scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the biological activities of Ethyl 4-(pyrrolidin-1-yl)benzoate, a synthetic derivative, against its commercially available precursors: Ethyl 4-aminobenzoate (commonly known as Benzocaine) and Pyrrolidine .
Ethyl 4-aminobenzoate is a widely utilized local anesthetic, while the pyrrolidine ring represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The synthesis of this compound merges these two entities, creating a novel molecule whose biological potential has not been extensively explored. This document aims to bridge this knowledge gap by:
-
Reviewing the established biological activities of the individual precursors.
-
Providing a scientific rationale and hypothesis for the potential biological activities of the final compound.
-
Detailing robust experimental protocols for a direct, side-by-side comparison of these molecules.
This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering both foundational knowledge and practical methodologies for investigating this promising chemical space.
Section 1: Synthesis and Physicochemical Properties
The synthesis of this compound from its precursors is a standard nucleophilic substitution reaction. This process involves the reaction of Ethyl 4-aminobenzoate with a suitable pyrrolidine precursor, typically involving 1,4-dibromobutane or a related electrophile to form the pyrrolidine ring in situ, or more directly, a reaction between a halogenated benzoate and pyrrolidine. The rationale behind this synthesis is to modify the primary aromatic amine of Benzocaine, potentially altering its biological profile while leveraging the known pharmacological advantages of the pyrrolidine moiety.
Caption: Synthesis pathway of this compound.
A comparison of the key physicochemical properties of the three compounds is essential for understanding their potential biological behavior, such as membrane permeability and solubility.
| Property | Ethyl 4-aminobenzoate[3] | Pyrrolidine[4] | This compound[5] |
| CAS Number | 94-09-7 | 123-75-1 | 6325-14-0 |
| Molecular Formula | C₉H₁₁NO₂ | C₄H₉N | C₁₃H₁₇NO₂ |
| Molecular Weight | 165.19 g/mol | 71.12 g/mol | 219.28 g/mol |
| Appearance | White crystalline powder | Clear colorless liquid | Not specified (likely solid) |
| Predicted LogP | 1.86 | 0.46 | 3.4 |
| pKa (Conjugate Acid) | ~2.5 | 11.27 | Not available (Predicted basic) |
Section 2: Biological Activity Profile of Precursors
Ethyl 4-aminobenzoate (Benzocaine)
Ethyl 4-aminobenzoate is a well-established local anesthetic.[6][7]
-
Primary Mechanism of Action: The principal activity of Benzocaine is the blockade of voltage-gated sodium channels in the neuronal membrane.[6][8][9] By reversibly binding to these channels, it prevents the influx of sodium ions, thereby inhibiting the depolarization necessary for the initiation and conduction of nerve impulses.[8][9] This action results in a temporary loss of sensation at the site of application.
-
Antimicrobial and Anticancer Potential: While its primary use is anesthetic, the 4-aminobenzoate scaffold has been explored for other activities. Derivatives have been synthesized and shown to possess antibacterial, antifungal, and cytotoxic properties against cancer cell lines.[10][11][12] For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated potent broad-spectrum antifungal properties and notable cytotoxicity against the HepG2 cancer cell line.[12] This suggests that the core structure has the potential for modification to develop other therapeutic agents.
Pyrrolidine
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of medicinal chemistry due to its unique physicochemical properties and presence in numerous natural products and FDA-approved drugs.[1][13][14]
-
A Privileged Scaffold: The non-planar, sp³-rich structure of the pyrrolidine ring allows it to efficiently explore three-dimensional chemical space, leading to specific and high-affinity interactions with biological targets.[1] Its basic nitrogen atom can act as a hydrogen bond acceptor, further enhancing binding.
-
Diverse Biological Activities: Pyrrolidine and its derivatives exhibit an exceptionally broad range of pharmacological activities, including:
-
Anticancer: A vast number of synthetic pyrrolidine derivatives, such as spirooxindoles and coumarin hybrids, have demonstrated significant anticancer activity against various cell lines with potentially low side effects.[14][15]
-
Antimicrobial: The pyrrolidine scaffold is integral to many compounds with potent antibacterial and antifungal properties.[16][17][18] For example, certain derivatives show activity against multidrug-resistant bacteria like P. aeruginosa and can inhibit biofilm formation.[17][19]
-
Antioxidant: Pyrrolidinium salts and other derivatives have been shown to protect cell membranes against lipid oxidation, acting as effective radical scavengers.[20][21][22][23]
-
Anti-inflammatory: The pyrrolidine moiety is found in compounds that can inhibit key inflammatory pathways, such as Toll-like receptor (TLR) signaling.[13][24]
-
Section 3: Comparative Analysis and Hypothesized Activity of this compound
While there is a lack of direct experimental data on the biological activity of this compound in public literature, we can formulate a strong hypothesis based on structure-activity relationships derived from its precursors.
Hypothesis: The covalent linkage of the pyrrolidine ring to the ethyl 4-aminobenzoate backbone via the amino group will abolish the local anesthetic activity but may introduce or enhance antimicrobial, anticancer, and antioxidant properties.
-
Modulation of Anesthetic Activity: The primary amine of Benzocaine is crucial for its anesthetic action. Replacing the hydrogens with the bulky, cyclic pyrrolidine structure fundamentally alters the molecule's size, electronics, and hydrogen-bonding capability. It is highly probable that this change will prevent the molecule from effectively binding to the active site of voltage-gated sodium channels, thus eliminating its anesthetic properties.
-
Potential for Emergent Anticancer and Antimicrobial Activity: The combination of these two scaffolds is compelling. By incorporating the pyrrolidine ring, known for its potent anticancer and antimicrobial derivatives, onto the 4-aminobenzoate framework, which also has demonstrated potential in its derivatives, the resulting molecule, this compound, becomes a high-priority candidate for screening. The increased lipophilicity (higher predicted LogP) compared to its precursors may enhance its ability to cross cellular and microbial membranes, potentially increasing its efficacy.
-
Antioxidant Potential: Both pyrrolidine and some amine-containing aromatic compounds can exhibit antioxidant activity. The tertiary amine in the final product, adjacent to the electron-rich benzene ring, could be susceptible to oxidation, allowing it to act as a radical scavenger.
Section 4: Experimental Protocols for Comparative Evaluation
To empirically test the hypotheses, a standardized suite of in vitro assays must be performed. The following protocols are designed to be self-validating and provide a clear, quantitative comparison.
General Experimental Workflow
The overall process involves preparing stock solutions, performing serial dilutions, exposing biological systems (cells or microbes) to the compounds, and measuring the biological endpoint using a quantitative assay.
Caption: General workflow for in vitro biological activity screening.
Protocol: Anticancer Activity (MTT Cytotoxicity Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working concentration series of each compound (the two precursors and the final product) by diluting the 10 mM DMSO stocks in serum-free media. A typical concentration range would be from 200 µM down to ~0.1 µM.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final 1X concentration. Include wells for "untreated" (media only) and "vehicle control" (DMSO at the highest concentration used). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Activity (Broth Microdilution for MIC)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into a broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X starting concentration of the test compound to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a concentration gradient across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. A colorimetric indicator like resazurin can also be added to aid in visualization (blue when no growth, pink when growth).
Conclusion and Future Directions
The comparative analysis of this compound and its precursors, Ethyl 4-aminobenzoate and Pyrrolidine, reveals a compelling case for the further investigation of the final compound. While Ethyl 4-aminobenzoate is a well-defined local anesthetic and Pyrrolidine is a versatile scaffold with a multitude of documented biological activities, their synthetic combination creates a novel chemical entity with a high probability of possessing valuable pharmacological properties, particularly in the realms of oncology and infectious diseases.
The provided experimental protocols offer a clear and robust framework for testing this hypothesis. Future research should focus on performing these in vitro screens against a diverse panel of cancer cell lines and microbial strains. Any promising "hits" should be followed by more advanced studies to elucidate the mechanism of action, assess selectivity, and evaluate in vivo efficacy. Based on the strong biological profiles of its parent structures, this compound stands out as an under-investigated compound with significant therapeutic potential.
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A Predictive In-Vitro Efficacy Analysis of Ethyl 4-(pyrrolidin-1-yl)benzoate: A Comparative Guide
For drug development professionals and researchers, the initial assessment of a compound's in-vitro activity is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, predictive analysis of Ethyl 4-(pyrrolidin-1-yl)benzoate , a molecule of interest due to its structural similarities to established pharmacophores. In the absence of direct published efficacy data for this specific compound, we will leverage a comparative approach, examining its potential activities against well-characterized alternatives in key in-vitro assays. This guide is designed to be a roadmap for researchers, outlining the essential experiments required to profile its biological effects and highlighting the causal logic behind these experimental choices.
Introduction: The Rationale for Investigating this compound
This compound belongs to the benzoate class of compounds and shares a core structure with the local anesthetic procaine . Procaine and its derivatives have demonstrated a surprisingly diverse range of biological activities beyond their primary use, including anti-inflammatory, antioxidant, and even antiviral effects[1][2]. This structural analogy provides a strong rationale for investigating this compound for similar, or potentially novel, in-vitro efficacy.
This guide will focus on three primary areas of potential activity, based on the known effects of structurally related compounds:
-
Cytotoxicity in Cancer Cell Lines: Many benzoate derivatives have been explored for their anti-proliferative effects[3][4].
-
Anti-inflammatory Activity: The potential to modulate key inflammatory enzymes like cyclooxygenases (COX) is a plausible activity[4][5].
-
Neuroactivity and Neurotoxicity: Given its relationship to procaine, assessing its effects on neuronal cells is a necessary step[6][7][8].
We will compare the predicted performance of this compound with established compounds in each of these areas, providing detailed protocols for the requisite in-vitro assays.
Comparative Analysis I: Cytotoxicity
The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery, particularly in the field of oncology. We will compare the expected activity of this compound with Cisplatin , a widely used chemotherapeutic agent, and Procaine , our primary structural analog.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Procaine in culture media. Replace the existing media with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Comparative Data Table
| Compound | Target Cell Line | Predicted/Known IC50 (µM) | Citation |
| This compound | MCF-7, A2780, HT29 | To Be Determined | - |
| Cisplatin | MCF-7 | ~9.9 | [9] |
| Procaine | T24, 5637 (Bladder Cancer) | 5,000 - 10,000 | [2] |
| Ethyl benzoate derivatives | MCF-7, A2780, HT29 | 0.02 - 23.35 | [4][5] |
Note: The IC50 values for Cisplatin and other ethyl benzoate derivatives are taken from the literature and may vary depending on the specific cell line and experimental conditions.
Comparative Analysis II: Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The ability of a compound to inhibit COX enzymes is a key indicator of its potential as an anti-inflammatory agent. We will compare the predicted activity of this compound with Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase.
Step-by-Step Methodology:
-
Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, the test compound (this compound, Ibuprofen, or Celecoxib) at various concentrations, and the enzyme (COX-1 or COX-2).
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Colorimetric Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) will determine the selectivity of the compound.
Comparative Data Table
| Compound | Predicted/Known IC50 (µM) - COX-1 | Predicted/Known IC50 (µM) - COX-2 | COX-2 Selectivity Index | Citation |
| This compound | To Be Determined | To Be Determined | To Be Determined | - |
| Ibuprofen | ~10-15 | ~20-30 | ~2 | [4] |
| Celecoxib | >100 | ~0.04 | >2500 | [4] |
| Ethyl benzoate derivatives | Varies | Varies | Preferential for COX-2 | [4] |
Comparative Analysis III: Neuroactivity and Neurotoxicity
Given its structural similarity to procaine, it is crucial to assess the effect of this compound on neuronal cells. This can provide insights into its potential as a neuroactive agent or its risk of neurotoxicity. We will compare its predicted effects with Procaine and Lidocaine , another local anesthetic with known neurotoxic potential.
Experimental Protocol: Neurite Outgrowth Assay
This assay assesses the ability of a compound to affect the growth of neurites from cultured neurons, a sensitive indicator of neurotoxicity.
Step-by-Step Methodology:
-
Neuronal Culture: Culture primary neurons (e.g., from snail Lymnaea stagnalis) or a neuronal cell line (e.g., PC-12) on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Compound Treatment: Treat the cultured neurons with various concentrations of this compound, Procaine, and Lidocaine.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Imaging: Capture images of the neurons using a microscope.
-
Analysis: Quantify neurite length and number using image analysis software. Observe for morphological changes such as growth cone collapse.
-
Data Interpretation: Determine the concentration at which the compound causes a significant reduction in neurite outgrowth or induces morphological changes, indicating potential neurotoxicity.
Comparative Data Table
| Compound | Median Concentration for Moderate Neurotoxicity (Score of 1) (µM) | Citation |
| This compound | To Be Determined | - |
| Procaine | 500 | [7] |
| Mepivacaine | 500 | [7] |
| Lidocaine | 100 | [7] |
| Bupivacaine | 200 | [7] |
Visualizing the Experimental Workflow
To provide a clear overview of the proposed experimental plan, the following diagram illustrates the workflow for evaluating the in-vitro efficacy of this compound.
Caption: Experimental workflow for the in-vitro evaluation of this compound.
Conclusion and Future Directions
While direct experimental data for this compound is not yet publicly available, its structural relationship to procaine and other bioactive benzoate derivatives provides a strong foundation for a targeted in-vitro screening campaign. This guide outlines a logical and efficient path forward for researchers to elucidate the efficacy of this compound.
The proposed assays for cytotoxicity, anti-inflammatory activity, and neuroactivity will generate a robust initial dataset. Positive results in any of these areas would warrant further investigation, including mechanism of action studies, evaluation in additional cell lines, and eventually, progression to in-vivo models. By following this comparative and predictive framework, the scientific community can systematically uncover the therapeutic potential of this compound.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 4-(pyrrolidin-1-yl)benzoate Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The structure-activity relationship (SAR) is the cornerstone of rational drug design, guiding the optimization of lead compounds into potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the SAR of analogs based on the versatile Ethyl 4-(pyrrolidin-1-yl)benzoate scaffold. By examining key structural modifications and their impact on diverse biological targets, we aim to furnish a valuable resource for the design of novel therapeutics.
The this compound Core: A Privileged Scaffold
The this compound core represents a "privileged scaffold" in medicinal chemistry. This structure, characterized by a central benzene ring substituted with an ethyl ester at the para position and a pyrrolidine ring, offers a unique combination of properties. The pyrrolidine ring provides a basic nitrogen atom capable of forming crucial interactions with biological targets, while the ethyl benzoate moiety can be readily modified to modulate physicochemical properties such as lipophilicity and electronic distribution. This inherent versatility has led to the exploration of its analogs across a spectrum of therapeutic areas.
Comparative SAR Analysis Across Different Therapeutic Targets
While a singular, comprehensive SAR study on a homologous series of this compound analogs is not extensively documented, a comparative analysis of structurally related compounds reveals insightful trends. By examining different analog series, we can deduce how modifications to the core scaffold influence activity against various biological targets.
Antitubercular and Antibacterial Activity: Targeting Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (ENR)
A recent study explored a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives as potential antitubercular and antibacterial agents.[1] In this series, the ethyl ester of the parent scaffold is replaced with a more complex hydrazinyl-oxoethyl group, and the saturated pyrrolidine is replaced by an aromatic pyrrole. The primary targets for these compounds were identified as Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (ENR), crucial enzymes in bacterial survival.
Key SAR Insights:
-
The Hydrazide Moiety: The introduction of the hydrazide group appears crucial for the observed activity, likely participating in key hydrogen bonding interactions within the enzyme active sites.
-
Substitutions on the Phenyl Ring of the Hydrazide: Modifications to the phenyl ring attached to the hydrazide resulted in significant variations in activity. For instance, compounds with electron-withdrawing groups on this ring generally exhibited potent activity.
-
Dual Enzyme Inhibition: The most potent compounds demonstrated inhibitory activity against both DHFR and ENR, suggesting a dual mechanism of action that could be advantageous in overcoming drug resistance.[1]
Quantitative Data Summary:
| Compound ID | R Group on Phenylhydrazide | Antitubercular Activity (MIC, µg/mL) | DHFR Inhibition (IC50, µM) |
| 5b | 4-Chloro | 0.8 | 25 |
| 6d | 2,4-Dichloro | 0.8 | 23 |
| Isoniazid | - | >450 (Cytotoxicity) | - |
| Trimethoprim | - | - | 92 |
Data adapted from a study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives.[1]
Anti-inflammatory and Cytotoxic Activity: Targeting Cyclooxygenase (COX) Enzymes
Another insightful study investigated ethyl benzoate derivatives bearing pyrrolizine and indolizine moieties, which can be considered bicyclic analogs of the pyrrolidine ring.[2] These compounds were evaluated for their anti-inflammatory and cytotoxic activities, with a mechanistic study revealing inhibition of COX-1 and COX-2 enzymes.
Key SAR Insights:
-
Pyrrolizine vs. Indolizine Core: The nature of the bicyclic system influenced both activity and selectivity. Indolizine-bearing derivatives showed higher selectivity for COX-2, though they were generally less active against cancer cell lines compared to their pyrrolizine counterparts.[2]
-
Substituents on the Benzoate Ring: The presence and position of substituents on the ethyl benzoate moiety played a role in modulating the anti-inflammatory and cytotoxic potency.
-
Cytotoxic Selectivity: Several compounds exhibited high cytotoxic selectivity against the MCF-7 breast cancer cell line, indicating potential for development as anticancer agents.[2]
Quantitative Data Summary:
| Compound ID | Heterocyclic Core | R Group on Phenyl Ring of Amide | Cytotoxicity (IC50, µM) against MCF-7 | COX-2 Selectivity Index |
| 9a | Pyrrolizine | 4-Methoxy | 0.02 | - |
| 10a | Pyrrolizine | 4-Chloro | 0.09 | - |
| 10b | Indolizine | 4-Chloro | 1.21 | Higher than 10a |
| 11a | Pyrrolizine | 3,4-Dimethoxy | 0.15 | - |
| 11b | Indolizine | 3,4-Dimethoxy | 2.35 | Higher than 11a |
Data adapted from a study on ethyl benzoate bearing pyrrolizine/indolizine moieties.[2]
Dihydrofolate Reductase (DHFR) Inhibition by Pyrrolidine-based Thiosemicarbazones
A series of novel 4-pyrrolidine based thiosemicarbazones were synthesized by combining 4-pyrrolidinyl-benzaldehyde with various thiosemicarbazide derivatives.[3] In these analogs, the ethyl benzoate group is replaced by a thiosemicarbazone moiety. These compounds were evaluated as inhibitors of dihydrofolate reductase (DHFR).
Key SAR Insights:
-
The Thiosemicarbazone Moiety: This functional group is critical for DHFR inhibition, likely through coordination with the enzyme's active site.
-
Substitutions on the Thiosemicarbazide: The nature of the substituent on the terminal nitrogen of the thiosemicarbazide significantly impacted the inhibitory potency. Aromatic and heterocyclic substituents were explored, leading to a range of activities.
-
Potent Inhibition: Several derivatives exhibited potent inhibition of DHFR, with IC50 values in the low micromolar range.[3]
Quantitative Data Summary:
| Compound ID | R Group on Thiosemicarbazide | DHFR Inhibition (IC50, µM) |
| 5d | 4-Fluorophenyl | 12.37 ± 0.48 |
| 5l | 2-Chlorophenyl | 12.38 ± 0.25 |
| Methotrexate | - | 0.086 ± 0.07 |
Data adapted from a study on pyrrolidine derived thiosemicarbazones.[3]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Workflow
The synthesis of these analogs typically follows a convergent approach, allowing for the facile introduction of diversity at key positions.
Caption: General experimental workflow for SAR studies.
Protocol 3.1.1: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 1,4-dibromobutane (1.2 equivalents) and a base like potassium carbonate (2.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocols
Protocol 3.2.1: In Vitro DHFR Inhibition Assay
-
Assay Principle: This assay measures the inhibition of the dihydrofolate reductase (DHFR) enzyme, which catalyzes the reduction of dihydrofolate to tetrahydrofolate.
-
Reagents: Human or bacterial DHFR enzyme, NADPH, dihydrofolate, and test compounds.
-
Procedure:
-
Prepare a reaction mixture containing the DHFR enzyme and NADPH in a suitable buffer.
-
Add serial dilutions of the test compounds to the reaction mixture and incubate for a pre-determined time.
-
Initiate the reaction by adding dihydrofolate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3.2.2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Key Structure-Activity Relationships: A Visual Summary
The following diagram illustrates the key structural features of the this compound scaffold and the impact of their modification on biological activity.
Caption: Key SAR takeaways for this compound analogs.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. This comparative guide highlights the significant impact of structural modifications on the biological activity of its analogs against a range of therapeutic targets. The replacement or modification of the pyrrolidine ring, substitutions on the central aromatic ring, and alterations to the ethyl ester group all provide avenues for modulating potency and selectivity.
Future research in this area should focus on the systematic exploration of a homologous series of this compound analogs against a single, well-defined biological target. This will allow for the development of a more precise quantitative structure-activity relationship (QSAR) model, which can further guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational modeling and experimental validation will be crucial in unlocking the full potential of this versatile chemical scaffold.
References
-
Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PubMed Central. Available at: [Link]
-
Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. PubMed. Available at: [Link]
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PubMed Central. Available at: [Link]
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The Alchemist's Guide to N-Aryl Pyrrolidines: A Comparative Study of Catalytic Synthesis
Introduction: The Enduring Significance of N-Aryl Pyrrolidines
The N-aryl pyrrolidine motif is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from the unique conformational constraints and electronic properties imparted by the pyrrolidine ring, which can significantly influence a molecule's pharmacological activity.[2] The ability to efficiently and selectively synthesize these structures is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth, comparative analysis of the leading catalytic methodologies for the synthesis of N-aryl pyrrolidines, offering field-proven insights and experimental data to inform your selection of the optimal synthetic strategy.
Comparative Analysis of Catalytic Systems
The synthesis of N-aryl pyrrolidines has been dominated by transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most extensively studied. However, recent advancements have seen the emergence of metal-free and photoredox catalysis as viable and often advantageous alternatives. This section will dissect the nuances of each approach, weighing their strengths and weaknesses to provide a clear decision-making framework.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most widely employed method for the formation of C-N bonds, and its application to the synthesis of N-aryl pyrrolidines is well-established.[3] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine offers broad substrate scope and functional group tolerance.[4]
Mechanism and Key Considerations: The catalytic cycle, depicted below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical for a successful transformation. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃), are often employed to promote the oxidative addition and reductive elimination steps.[5] The selection of the base (e.g., NaOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane) also significantly impacts the reaction efficiency.
Performance and Experimental Data:
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(tBu)₃ | 4-Bromotoluene | Pyrrolidine | NaOtBu | Toluene | 80 | 2 | 95 | [6] |
| Pd(OAc)₂ / SPhos | 4-Chlorobenzonitrile | Pyrrolidine | K₃PO₄ | Dioxane | 100 | 12 | 88 | [7] |
| Pd(OAc)₂ / XPhos | 2-Bromopyridine | Pyrrolidine | Cs₂CO₃ | t-BuOH | 110 | 16 | 92 | [7] |
Advantages:
-
Broad substrate scope, including electron-rich and electron-deficient aryl halides.
-
High functional group tolerance.
-
Generally high yields.
-
Well-understood mechanism.
Disadvantages:
-
Cost and toxicity of palladium catalysts.
-
Sensitivity to air and moisture in some catalyst systems.
-
Requirement for often expensive and proprietary phosphine ligands.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has experienced a renaissance with the development of improved catalyst systems.[8] This copper-catalyzed reaction offers a cost-effective alternative to palladium-based methods.
Mechanism and Key Considerations: The mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction typically requires a copper(I) source, a ligand, a base, and a polar aprotic solvent.
Caption: Plausible catalytic cycle for the Ullmann condensation.
Ligands such as 1,10-phenanthroline and various amino acids have been shown to significantly improve the efficiency of the Ullmann condensation, allowing for lower reaction temperatures and catalyst loadings.[9]
Performance and Experimental Data:
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | 4-Iodotoluene | Pyrrolidine | K₂CO₃ | DMSO | 90 | 24 | 85 | [9] |
| CuI / 1,10-phenanthroline | 4-Bromobenzonitrile | Pyrrolidine | K₃PO₄ | DMF | 110 | 12 | 90 | |
| Cu₂O / DMEDA | 2-Chloropyridine | Pyrrolidine | K₂CO₃ | Dioxane | 120 | 24 | 78 | [10] |
Advantages:
-
Lower cost of copper catalysts compared to palladium.
-
Readily available and inexpensive ligands.
-
Effective for the arylation of a wide range of N-heterocycles.
Disadvantages:
-
Often requires higher reaction temperatures and longer reaction times than palladium-catalyzed methods.
-
Substrate scope can be more limited, particularly with less reactive aryl chlorides.
-
The mechanism is less well-understood, making optimization more empirical.
Metal-Free N-Arylation
Recent research has focused on the development of metal-free methods for N-arylation, driven by the desire to avoid the cost, toxicity, and potential for product contamination associated with transition metals.[11] These methods often rely on the generation of highly reactive intermediates such as arynes or employ p-quinol ethers as arylation reagents.[12]
Performance and Experimental Data:
| Reagent/Promoter | Aryl Source | Amine | Conditions | Yield (%) | Reference |
| CsF | o-Silylaryl triflate | Pyrrolidine | Acetonitrile, 80°C, 12h | 85 | [12] |
| p-Quinol ether | p-Quinol ether | Pyrrolidine | Toluene, 110°C, 24h | 75 | [11] |
Advantages:
-
Avoids the use of transition metals.
-
Can offer unique reactivity and selectivity.
Disadvantages:
-
Substrate scope is often limited.
-
May require stoichiometric amounts of reagents or promoters.
-
Reaction conditions can be harsh.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-N bonds under mild and environmentally friendly conditions.[13] This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer processes to generate radical intermediates, which then participate in the C-N bond-forming reaction.[14]
Performance and Experimental Data:
| Photocatalyst | Aryl Source | Amine | Additive | Solvent | Time (h) | Yield (%) | Reference |
| Ir(ppy)₃ | Aryl diazonium salt | Pyrrolidine | - | DMSO | 6 | 82 | [15][16] |
| Eosin Y | 4-Methoxyphenylboronic acid | Pyrrolidine | Air | Acetonitrile | 24 | 70 | [14] |
Advantages:
-
Mild reaction conditions (often room temperature).
-
High functional group tolerance.
-
Environmentally friendly, using visible light as an energy source.
Disadvantages:
-
Substrate scope can be dependent on the redox potentials of the reactants.
-
Can be sensitive to oxygen.
-
Mechanistic details are still under investigation for many systems.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of N-aryl pyrrolidines via the Buchwald-Hartwig amination.[2]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., P(tBu)₃, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the pyrrolidine.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the synthesis of N-aryl pyrrolidines using a copper-catalyzed Ullmann condensation.[9]
Materials:
-
Aryl iodide (1.0 mmol)
-
Pyrrolidine (1.5 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., L-proline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMSO, 3 mL)
Procedure:
-
To a reaction vial, add the aryl iodide, CuI, ligand, and base.
-
Add the anhydrous solvent and then the pyrrolidine.
-
Seal the vial and heat the reaction mixture with stirring at the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
The synthesis of N-aryl pyrrolidines is a mature field with a diverse array of reliable catalytic methods. Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its broad scope and high efficiency. Copper-catalyzed Ullmann condensations offer a more economical alternative, particularly for large-scale syntheses. The burgeoning fields of metal-free and photoredox catalysis present exciting opportunities for developing even milder and more sustainable synthetic routes.
The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, cost considerations, and scalability. By understanding the comparative advantages and limitations of each catalytic system, researchers can make informed decisions to accelerate their drug discovery and development programs. Future innovations will likely focus on further expanding the substrate scope of greener catalytic methods, reducing catalyst loadings, and developing enantioselective variants to access chiral N-aryl pyrrolidines with high optical purity.
References
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Amador, A., Sherbrook, E. M., & Yoon, T. (2019). A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition. Semantic Scholar. [Link]
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Wolfe, J. P., & Rennels, R. A. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-benzyl Pyrrolidines. Organic Letters. [Link]
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Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. [Link]
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Lam, P. Y. S., et al. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters. [Link]
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Wolfe, J. P., & Rennels, R. A. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
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Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]
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Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed Central. [Link]
-
Li, Y., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [Link]
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Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]
- Goudedranche, S., et al. (2016). Synthesis of Pyrrolidines and Pyrrolizidines with α‐Pseudoquaternary Centers by Copper‐Catalyzed Condensation of α‐Diazodicarbonyl Compounds and Aryl γ‐Lactams.
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Palladium-catalyzed amination of pyrrolidine with aryl chlorides. ResearchGate. [Link]
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Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
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Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
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Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PubMed Central. [Link]
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Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. PubMed Central. [Link]
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Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Copper-Catalyzed N-Arylation of Pyroglutamides 2d-g Containing Two Amide Classes. ResearchGate. [Link]
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Synthesis of Pyrrolidines and Pyrrolizidines with α-Pseudoquaternary Centers by Copper-Catalyzed Condensation of α-Diazodicarbonyl Compounds and Aryl γ-Lactams. ResearchGate. [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. Organic Letters. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Recent Advances in Photoredox Catalysis for Organic Synthesis. Preprints.org. [Link]
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Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ResearchGate. [Link]
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On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
-
Synthesis of N-Alkyl-2-Pyrrolidones by Using a Palladium Catalyst. ResearchGate. [Link]
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Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters. [Link]
-
Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed. [Link]
-
Photoredox-Catalyzed Synthesis of N-Aryl γ-Lactams via Radical Addition–Cyclization Cascade. Scilit. [Link]
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Guide to Establishing Ethyl 4-(pyrrolidin-1-yl)benzoate as a Qualified Reference Standard in Analytical Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Foundational Role of a Reference Standard
In analytical chemistry, particularly within the pharmaceutical industry, the accuracy and reliability of quantitative analysis are paramount. The entire framework of validation rests upon the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used as a measurement base for an active pharmaceutical ingredient (API), impurity, or metabolite. Its assigned purity or content value is the anchor against which all samples are measured.
This guide focuses on Ethyl 4-(pyrrolidin-1-yl)benzoate (MW: 219.28 g/mol , Formula: C₁₃H₁₇NO₂)[1], a molecule incorporating a benzoate ester and a pyrrolidine ring—a common scaffold in medicinal chemistry[2]. While not an official pharmacopeial standard like Ethyl Parahydroxybenzoate[3][4], it represents a crucial class of compounds that a laboratory may need to qualify as a reference standard. Such a need typically arises when the compound is identified as a process impurity, a novel metabolite, or a key starting material in a synthetic pathway where its precise quantification is mandated by regulatory bodies.
This document provides a comprehensive framework for the qualification and application of this compound as an in-house (secondary) reference standard. We will compare the required analytical methodologies to those used for official standards and explore the development of a validated analytical method that relies on this newly qualified standard.
Part 1: The Qualification Workflow: From Candidate Material to Certified Standard
Establishing a new reference standard is a rigorous, multi-step process designed to confirm its identity and precisely determine its purity. This process ensures the standard is a self-validating system, where orthogonal analytical techniques provide a cohesive and trustworthy characterization.
Diagram: Reference Standard Qualification Workflow
Caption: Workflow for qualifying a new chemical entity as a reference standard.
Identity Confirmation
The first principle of qualification is to unequivocally confirm that the material is, in fact, this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the gold standards for structural elucidation. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzene ring, and signals corresponding to the pyrrolidine ring protons. The integration of these signals must be consistent with the number of protons in each environment.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, which should match the theoretical mass of 219.28 g/mol [1]. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups: the C=O stretch of the ester, C-O stretches, aromatic C=C bonds, and C-N bonds of the tertiary amine.
Purity Assessment: An Orthogonal Approach
No single analytical method can detect all possible impurities. Therefore, a series of orthogonal (different and complementary) techniques are employed. The goal is to perform a mass balance calculation, accounting for all possible substances in the material.
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
| Analytical Technique | Purpose | Typical Acceptance Criteria | Rationale |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantify organic and related substance impurities. | Purity ≥ 99.5% by area normalization. Individual impurities ≤ 0.1%. | HPLC is the primary tool for separating structurally similar compounds. UV detection is effective due to the aromatic chromophore. |
| Karl Fischer Titration | Determine water content. | ≤ 0.5% | Water can affect stability and adds to the non-analyte mass. |
| Headspace Gas Chromatography (GC) | Quantify residual solvents from synthesis. | As per ICH Q3C guidelines. | GC is ideal for separating volatile organic compounds that would be missed by HPLC. |
| Sulphated Ash | Determine the content of inorganic impurities. | ≤ 0.1% | This gravimetric method quantifies non-combustible inorganic materials. |
Part 2: Comparative Analysis & Method Development
A reference standard is only useful in the context of a validated analytical method. Here, we compare this compound not against direct alternatives (which may not exist), but against established standards and potential impurities it must be separated from.
Comparison with a Pharmacopeial Standard: Ethyl Parahydroxybenzoate
While our target compound is not in the pharmacopeia, we can leverage existing methods for similar compounds as a starting point. The European Pharmacopoeia monograph for Ethyl Parahydroxybenzoate specifies an HPLC-UV method for related substances[3].
| Parameter | EP Method for Ethyl Parahydroxybenzoate[3] | Proposed Starting Method for this compound | Rationale for Adaptation |
| Stationary Phase | Octadecylsilyl silica gel (C18), 5 µm | Octadecylsilyl silica gel (C18), 5 µm | C18 is a robust, versatile choice for reverse-phase separation of moderately polar aromatic compounds. |
| Mobile Phase | Methanol / Potassium Dihydrogen Phosphate buffer | Acetonitrile / Ammonium Acetate buffer (pH adjusted) | Acetonitrile often provides better peak shape for amine-containing compounds. Ammonium acetate is volatile and compatible with MS if method extension is needed. The pyrrolidine nitrogen's basicity requires pH control for consistent retention. |
| Detection | 272 nm | ~254 nm or determined by UV scan | The detection wavelength must be optimized for the specific chromophore of this compound to ensure maximum sensitivity. |
This comparison highlights a key principle: method development for a new compound often begins by adapting established, validated methods for structurally related molecules.
Diagram: Comparative HPLC Separation Logic
Caption: Ideal chromatographic separation of the target analyte from potential impurities.
Part 3: Experimental Protocols
The following protocols are detailed, step-by-step methodologies that form a self-validating system for the use of this compound as a reference standard.
Protocol 1: HPLC-UV Purity Method for this compound
This method is designed to separate the main compound from potential process-related impurities and degradation products.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 5 min; linear ramp to 30% A / 70% B over 15 min; hold for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound, dissolve in and dilute to 25.0 mL with 50:50 Mobile Phase A:B.
-
Sensitivity Solution (0.001 mg/mL, 0.1%): Dilute the Reference Standard Stock 1:1000. This solution is used to set the reporting threshold for impurities.
-
Test Solution (1.0 mg/mL): Prepare the candidate material in the same manner as the Reference Standard Stock.
-
-
Analysis & Calculations:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the Sensitivity Solution to ensure adequate signal-to-noise (>10).
-
Inject the Test Solution in triplicate.
-
Calculate purity using area percent normalization, disregarding any peaks smaller than the main peak in the 0.1% solution.
-
System Suitability: Resolution between the main peak and any adjacent impurity should be >1.5. Tailing factor for the main peak should be <2.0.
-
Protocol 2: Validation of an Assay Method Using the Qualified Standard
Once qualified, the standard is used to validate an analytical method for its intended purpose, such as quantifying it as an impurity in a final drug product. The validation must adhere to ICH Q2(R1) guidelines[5].
-
Objective: To validate an HPLC method for the quantification of this compound as a potential impurity.
-
Validation Parameters & Procedures:
-
Specificity: Spike the drug product sample with the this compound standard and other known impurities. The method must demonstrate baseline resolution for all compounds.
-
Linearity:
-
Prepare a series of at least five concentrations of the this compound standard, typically from the Limit of Quantification (LOQ) to 150% of the target impurity level (e.g., 0.15%).
-
Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Spike a blank drug product matrix with the standard at three concentration levels (e.g., LOQ, 100%, and 150% of the target level), in triplicate.
-
The mean recovery should be within 90.0% - 110.0%.
-
-
Precision (Repeatability):
-
Analyze six independent samples of the drug product spiked at the 100% target level.
-
The relative standard deviation (RSD) should be ≤ 5.0%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
Determine experimentally by injecting progressively dilute solutions until the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ)[6].
-
-
-
Data Summary (Hypothetical Results):
| Validation Parameter | Result | Acceptance Criterion |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (Recovery) | 98.5% - 102.1% | 90.0% - 110.0% |
| Precision (RSD) | 1.8% | ≤ 5.0% |
| LOD | 0.005 µg/mL | S/N ≥ 3 |
| LOQ | 0.015 µg/mL | S/N ≥ 10 |
Conclusion
The qualification of This compound as a reference standard is a rigorous but essential process for ensuring data integrity in a regulated environment. This guide demonstrates that while the compound may lack an official pharmacopeial monograph, a robust and scientifically sound qualification can be achieved by applying fundamental analytical principles. Through a combination of orthogonal techniques for identity and purity assessment, comparison with established methods for related structures, and adherence to international validation guidelines like ICH Q2(R1)[5], this compound can be confidently established as a reliable in-house reference standard. The detailed protocols and logical frameworks presented herein provide a blueprint for researchers and drug development professionals to successfully qualify and utilize such critical reagents in their work.
References
- E-48 - US Pharmacopeia (USP). (2020).
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Profile
Ethyl 4-(pyrrolidin-1-yl)benzoate is an organic compound containing a benzoate ester and a pyrrolidine functional group. While specific toxicological data is not widely published, a conservative approach to its handling and disposal is warranted based on the known properties of its constituent moieties.
-
Pyrrolidine Derivatives: Pyrrolidine and its derivatives can be skin and eye irritants, and may be harmful if inhaled or ingested.[1][2] Upon combustion, nitrogen-containing compounds can produce toxic oxides of nitrogen.[1]
-
Benzoate Esters: While many simple benzoate esters have low acute toxicity, some can be irritating to the skin and eyes.[3] As with any organic chemical, the potential for environmental toxicity should be considered.[4]
Given these considerations, this compound should be handled as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Key Safety and Hazard Summary
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful. | Based on general hazards of related amines and esters. |
| Skin Corrosion/Irritation | Potential irritant. | Common characteristic of pyrrolidine derivatives and some esters.[3] |
| Serious Eye Damage/Irritation | Potential irritant. | Common characteristic of pyrrolidine derivatives and some esters.[3] |
| Environmental Hazard | Potentially toxic to aquatic life. | Organic compounds should not be released into the environment.[4] |
| Combustibility | Likely combustible. | Organic esters are typically combustible materials.[4][6] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]
-
Skin and Body Protection: A standard laboratory coat should be worn.[2]
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, ensuring it is handled safely from the point of generation to its final disposal by a licensed facility.[7]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designated Waste Stream: Collect waste this compound and materials contaminated with it in a dedicated "non-halogenated organic solvent" waste stream.
-
Incompatibilities: Do not mix this waste with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Halogenated solvents
-
Aqueous waste
-
-
Solid vs. Liquid: If you have both solid this compound and solutions, they should be collected in separate, appropriately labeled containers.
Step 2: Containerization
The choice of waste container is critical for safe storage and transport.
-
Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic solvents. Avoid using metal containers for any waste stream unless specifically approved, as they can corrode.
-
Container Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, tightly sealing lid to prevent the release of vapors.[8] The original product container, if in good condition, is an excellent option.
-
Fill Level: Do not fill waste containers to more than 90% capacity to allow for vapor expansion and to prevent spills during handling and transport.
Step 3: Labeling
Accurate and complete labeling is a strict regulatory requirement.
-
"Hazardous Waste" : The words "Hazardous Waste" must be clearly visible on the label.[5][7]
-
Chemical Name and Composition : List the full chemical name: "this compound". If it is part of a mixture, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[5]
-
Hazard Identification : Indicate the associated hazards (e.g., "Irritant," "Combustible").[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Location : The designated storage location, known as a Satellite Accumulation Area (SAA), must be under the direct control of laboratory personnel.[5][9] A designated spot within a fume hood is a common and acceptable practice.
-
Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to control any potential leaks or spills.
-
Quantity Limits : An SAA can hold up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[9]
Step 5: Arranging for Disposal
Disposal must be handled by trained professionals.
-
Contact EHS : Once the waste container is full or has been in the SAA for the maximum allowed time (typically 90 days, but this can vary by institution and generator status), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[10]
-
Documentation : Be prepared to provide the information from your waste label for the disposal manifest. This is a legal document that tracks the waste from your lab to its final disposal.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Prohibited Disposal Methods
-
Drain Disposal: It is strictly forbidden to dispose of this compound down the sanitary sewer. This can harm the water treatment infrastructure and aquatic ecosystems.[5]
-
Trash Disposal: This chemical and its empty containers (unless properly triple-rinsed, with the rinsate collected as hazardous waste) must not be placed in the regular trash.
-
Evaporation: Intentionally allowing hazardous chemical waste to evaporate in a fume hood is not a permissible disposal method.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and protect the environment.
References
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Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes . University of Delaware. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Lab5 procedure esterification . Unknown Source. [Link]
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Material Safety Data Sheet - Ethyl benzoate . Alfa Aesar. [Link]
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Pyrrolidine - HAZARD SUMMARY . New Jersey Department of Health. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Ester Disposal . Chemtalk. [Link]
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material safety data sheet - ethyl benzoate 99% . OXFORD LAB FINE CHEM LLP. [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to the Safe Handling of Ethyl 4-(pyrrolidin-1-yl)benzoate
As a cornerstone of modern drug discovery and chemical synthesis, the responsible handling of research chemicals is paramount to ensuring both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe use of Ethyl 4-(pyrrolidin-1-yl)benzoate (CAS No. 22334-40-7), a common reagent in organic synthesis. By elucidating the "why" behind each procedural step, we aim to empower researchers with the knowledge to foster a proactive safety culture in the laboratory.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Combustibility: As a combustible liquid, it can form explosive mixtures with air upon intense heating.
-
Aquatic Toxicity: It is classified as toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.
-
Potential for Irritation: Based on data for similar compounds, there is a potential for skin and eye irritation upon contact[1].
-
Inhalation Risk: While not explicitly classified, inhalation of vapors or aerosols should be avoided as a general precaution[2].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following recommendations are based on a risk assessment of handling this compound in a standard laboratory setting.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound. A face shield should be worn in situations with a higher risk of splashing, such as during bulk transfers or when heating the substance[3].
-
Hand Protection: Nitrile gloves are the recommended choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protective Clothing: A standard laboratory coat should be worn and kept fastened to protect against splashes and spills. For larger scale operations, chemically resistant aprons or coveralls may be warranted.
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be required.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling this compound.
Summary of Recommended PPE
| Operational Scenario | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron over Lab Coat | NIOSH-approved Respirator |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area for the handling of this compound.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a spatula to transfer the solid and avoid generating dust. If it is a liquid, transfer it carefully using a pipette or syringe.
-
Solution Preparation: Add the compound to the solvent slowly and in a controlled manner. Be aware of any potential exothermic reactions.
-
Reaction Setup: When setting up a reaction, ensure that all glassware is properly secured and that the reaction is conducted in a fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water[3].
Spill Response Protocol:
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant vapor exposure.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the chemical.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill[4]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize & Clean: Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[4][5]. Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal Plan:
Proper disposal is critical to prevent environmental contamination.
-
Chemical Waste: All unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous waste[6]. Do not pour this chemical down the drain.
Emergency Procedures
Preparedness for emergencies is a key component of laboratory safety.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][7].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[4][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[2][4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention[2].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for scientific discovery.
References
-
Alfa Aesar, Material Safety Data Sheet for Ethyl benzoate. (URL: [Link])
-
Sciencelab.com, Inc., Material Safety Data Sheet for Ethyl benzoate. (URL: [Link])
-
PubChem, this compound | C13H17NO2 | CID 773371. (URL: [Link])
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Mosaic, Material Safety Data Sheet for Potash. (URL: [Link])
-
University of Maryland, Material Safety Data Sheet for Potassium Chloride. (URL: [Link])
-
U.S. Environmental Protection Agency, Personal Protective Equipment. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
